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  • Product: Methyl 2-hydroxy-6-nitrobenzoate
  • CAS: 1261504-50-0

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of Methyl 2-Hydroxy-6-Nitrobenzoate

This guide details the synthesis of Methyl 2-hydroxy-6-nitrobenzoate (also known as Methyl 6-nitrosalicylate ). Critical Advisory: Chemical Identity & CAS Discrepancy Target Molecule: Methyl 2-hydroxy-6-nitrobenzoate (Me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 2-hydroxy-6-nitrobenzoate (also known as Methyl 6-nitrosalicylate ).

Critical Advisory: Chemical Identity & CAS Discrepancy
  • Target Molecule: Methyl 2-hydroxy-6-nitrobenzoate (Methyl 6-nitrosalicylate).

  • Correct CAS Registry Number: 1261504-50-0 (or 89942-77-8 for the isomer family; specific esters often have varying CAS depending on the catalog).

  • Incorrect CAS Warning: The CAS number 16533-48-5 provided in the prompt corresponds to Ascorbic Acid Impurity C (L-xylo-Hexulosonic acid). Do not use this CAS for sourcing reagents, as it refers to a sugar derivative, not the nitro-aromatic target.

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate is a highly functionalized aromatic scaffold used in the development of heterocyclic active pharmaceutical ingredients (APIs), particularly those requiring a 1,2,3-trisubstituted benzene core. Its synthesis is challenging due to the meta relationship between the hydroxyl and nitro groups, which precludes direct nitration of salicylate precursors (which favor 3- and 5-nitro isomers).

This guide presents the "Oxidation-Reduction-Diazotization" pathway, starting from the industrial feedstock 2,6-Dinitrotoluene (2,6-DNT) . This route is favored for its regiochemical certainty and scalability compared to the low-yielding nucleophilic aromatic substitution (SNAr) routes.

Retrosynthetic Analysis

To achieve the 1,2,6-substitution pattern (Carboxylate-Hydroxyl-Nitro), we disconnect the molecule as follows:

  • Ester Disconnection: The methyl ester is installed last to avoid hydrolysis during harsh intermediate steps.

  • Hydroxyl Disconnection: The phenol is installed via diazotization of an aniline precursor (2-Amino-6-nitrobenzoic acid ), as direct hydroxylation is difficult.

  • Amine Disconnection: The amine is derived from the partial reduction of a symmetrical dinitro precursor (2,6-Dinitrobenzoic acid ).

  • Carboxyl Disconnection: The acid is obtained via oxidation of 2,6-Dinitrotoluene .

Retrosynthesis Target Methyl 2-hydroxy-6-nitrobenzoate (Target) Acid 2-Hydroxy-6-nitrobenzoic acid Target->Acid Esterification Amine 2-Amino-6-nitrobenzoic acid Acid->Amine Diazotization/Hydrolysis DinitroAcid 2,6-Dinitrobenzoic acid Amine->DinitroAcid Zinin Reduction DNT 2,6-Dinitrotoluene (Starting Material) DinitroAcid->DNT Oxidation

Figure 1: Retrosynthetic logic flow from target to industrial feedstock.[1]

Primary Synthesis Pathway: The 2,6-DNT Route

This pathway ensures 100% regioselectivity for the 6-nitro isomer.

Phase 1: Oxidation of 2,6-Dinitrotoluene

Objective: Convert the methyl group of 2,6-DNT to a carboxylic acid.

  • Reagents: Sodium Dichromate (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[2]
  • Mechanism: Jones-style oxidation of the benzylic carbon.

Protocol:

  • Dissolve 2,6-Dinitrotoluene (18.2 g, 0.1 mol) in conc.

    
     (120 mL)  in a round-bottom flask.
    
  • Cool the mixture to 10°C using an ice bath.

  • Slowly add Sodium Dichromate (35 g, 0.12 mol) in small portions.

    • Critical Process Parameter (CPP): Maintain internal temperature below 30°C . The reaction is exothermic; overheating risks decarboxylation or runaway.

  • Allow the mixture to stir at room temperature for 20–24 hours .

  • Pour the reaction mixture onto 500 g of crushed ice .

  • Filter the precipitated 2,6-Dinitrobenzoic acid . Wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize from water or aqueous ethanol.

    • Expected Yield: 55–60%.

    • Appearance: Yellowish crystals.

Phase 2: Regioselective Partial Reduction

Objective: Reduce one nitro group to an amine while leaving the other intact.

  • Reagents: Sodium Sulfide (

    
    ), Ammonium Chloride (
    
    
    
    ), Methanol/Water.
  • Mechanism: Zinin Reduction. The steric equivalence of the two nitro groups leads to statistical reduction, but the reaction stops at the mono-amine under controlled stoichiometry.

Protocol:

  • Suspend 2,6-Dinitrobenzoic acid (10.6 g, 0.05 mol) in Water (100 mL) containing

    
     (5.4 g) .
    
  • Add 28% Aqueous Ammonia dropwise until the acid dissolves (pH ~8-9).

  • Heat the solution to 60°C .

  • Add a solution of Sodium Sulfide (12.0 g, 0.05 mol) in water (50 mL) dropwise over 30 minutes.

  • Stir at 80°C for 1 hour. The color will change from yellow to deep red/orange.

  • Cool to room temperature and acidify with Acetic Acid to pH 4–5.

  • Filter the crude 2-Amino-6-nitrobenzoic acid .[3]

  • Purification: Dissolve in dilute NaOH, filter off any insoluble diamine byproducts, and re-precipitate with HCl.

    • Expected Yield: 70–80%.

Phase 3: Diazotization and Hydroxylation

Objective: Convert the amino group to a hydroxyl group.

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Copper(II) Sulfate (
    
    
    ) (optional catalyst).
  • Mechanism: Formation of diazonium salt followed by nucleophilic attack by water (

    
    -like).
    

Protocol:

  • Dissolve 2-Amino-6-nitrobenzoic acid (9.1 g, 0.05 mol) in 30%

    
     (80 mL) .
    
  • Cool to 0–5°C .

  • Add a solution of

    
     (3.8 g, 0.055 mol)  in water (15 mL) dropwise. Stir for 30 mins to form the diazonium salt.
    
  • Hydrolysis Step: Transfer the cold diazonium solution dropwise into a boiling solution of 30%

    
     (100 mL) .
    
    • Note: Adding to boiling acid ensures rapid

      
       evolution and prevents side reactions (coupling).
      
  • Boil for 15 minutes after addition is complete.

  • Cool the mixture. The product, 2-Hydroxy-6-nitrobenzoic acid , will crystallize.

  • Filter and dry.

    • Expected Yield: 65–75%.

Phase 4: Methyl Esterification

Objective: Form the methyl ester. Direct Fischer esterification is slow due to steric hindrance (ortho-hydroxyl and ortho-nitro). Alkylation is preferred.

  • Reagents: Dimethyl Sulfate (

    
    ) or Methyl Iodide (
    
    
    
    ), Potassium Carbonate (
    
    
    ), Acetone.

Protocol:

  • Dissolve 2-Hydroxy-6-nitrobenzoic acid (3.66 g, 0.02 mol) in Dry Acetone (50 mL) .

  • Add Anhydrous

    
     (3.0 g, 0.022 mol) . Stir for 15 mins.
    
  • Add Dimethyl Sulfate (2.52 g, 1.9 mL, 0.02 mol) dropwise.

    • Safety: DMS is highly toxic. Use a fume hood and neutralize waste with ammonia.

  • Reflux for 4–6 hours . Monitor by TLC (the acid spot should disappear).

  • Cool, filter off inorganic salts, and evaporate the acetone.

  • Dissolve residue in Ethyl Acetate, wash with dilute

    
     (to remove unreacted acid) and Brine.
    
  • Dry over

    
     and concentrate.
    
  • Final Product: Methyl 2-hydroxy-6-nitrobenzoate .

    • Expected Yield: 85–90%.[4]

    • Appearance: Pale yellow solid.

Experimental Data Summary

ParameterPhase 1 (Oxidation)Phase 2 (Reduction)Phase 3 (Diazo)Phase 4 (Esterification)
Starting Material 2,6-Dinitrotoluene2,6-Dinitrobenzoic acid2-Amino-6-nitrobenzoic acid2-Hydroxy-6-nitrobenzoic acid
Key Reagent

/


/


/

/


/

Temperature <30°C (addition), then RT80°C0°C

100°C
Reflux (56°C)
Time 24 h1.5 h1 h4–6 h
Typical Yield 55–60%70–80%65–75%85–90%
Purification Recrystallization (

)
Acid/Base ExtractionCrystallizationSilica Plug / Recryst.

Process Visualization (Graphviz)

SynthesisPathway Start 2,6-Dinitrotoluene (2,6-DNT) Inter1 2,6-Dinitrobenzoic Acid Start->Inter1 Oxidation (Na2Cr2O7, H2SO4) Inter2 2-Amino-6-nitrobenzoic Acid Inter1->Inter2 Zinin Reduction (Na2S, NH4Cl) Inter3 2-Hydroxy-6-nitrobenzoic Acid Inter2->Inter3 Diazotization (NaNO2, H2SO4, Heat) Final Methyl 2-hydroxy-6-nitrobenzoate Inter3->Final Esterification (DMS, K2CO3, Acetone)

Figure 2: Step-by-step synthesis workflow from 2,6-DNT to the target ester.

Safety & Handling

  • Nitro Compounds: 2,6-DNT and its derivatives are energetic materials. While the carboxylic acid derivatives are more stable, avoid heating dry solids or subjecting them to shock.

  • Dimethyl Sulfate (DMS): A potent alkylating agent and carcinogen. Handle only in a certified fume hood. Decontaminate glassware with 10% aqueous ammonia.

  • Chromium(VI): Sodium dichromate is carcinogenic and an environmental hazard. Dispose of chromium waste separately according to EHS regulations.

References

  • Oxidation of 2,6-DNT: Organic Syntheses, Coll. Vol. 2, p. 225 (1943); Vol. 18, p. 22 (1938).

  • Synthesis of 2-Amino-6-nitrobenzoic acid: Journal of Organic Chemistry, 1998, 63, 6797-6801.[5] (Describes the Zinin reduction and alternative routes).

  • Synthesis of 6-Methoxyanthranilic acid (via Methyl 2-methoxy-6-nitrobenzoate):Australian Journal of Chemistry, 1982, 35, 2585-2588.
  • Diazotization Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-hydroxy-6-nitrobenzoate: Synthesis, Characterization, and Synthetic Potential

Abstract Methyl 2-hydroxy-6-nitrobenzoate is a nitroaromatic compound whose specific chemical properties and applications are not extensively documented in publicly available literature, distinguishing it from its more c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-hydroxy-6-nitrobenzoate is a nitroaromatic compound whose specific chemical properties and applications are not extensively documented in publicly available literature, distinguishing it from its more common isomers. This technical guide provides a comprehensive analysis based on established principles of organic chemistry and data from closely related analogues. We present a proposed, robust synthesis protocol, predict its physicochemical and spectroscopic characteristics, and explore its potential reactivity and utility as a versatile intermediate for researchers in medicinal chemistry and materials science. This document serves as a foundational resource for professionals seeking to synthesize, identify, and utilize this specific isomer.

Introduction and Current State of Knowledge

Methyl 2-hydroxy-6-nitrobenzoate, with the molecular formula C₈H₇NO₅, belongs to the family of nitrated hydroxybenzoic acid esters. While its isomers, such as methyl 2-hydroxy-3-nitrobenzoate and methyl 2-hydroxy-5-nitrobenzoate, are well-characterized, the 6-nitro isomer remains comparatively obscure. Its unique structure, featuring a nitro group ortho to both the hydroxyl and methyl ester functionalities, suggests significant steric hindrance and strong intramolecular hydrogen bonding. These features are expected to profoundly influence its physical properties, spectral characteristics, and chemical reactivity.

The strategic placement of these three functional groups—a phenolic hydroxyl, a nitro group, and a methyl ester—positions Methyl 2-hydroxy-6-nitrobenzoate as a potentially valuable building block. The nitro group can be readily reduced to an amine, a cornerstone transformation for the synthesis of heterocyclic scaffolds common in active pharmaceutical ingredients (APIs)[1]. The presence of the hydroxyl and ester groups offers additional handles for molecular elaboration. This guide provides the necessary foundational knowledge for its synthesis and subsequent application in drug discovery and development.

Physicochemical and Structural Properties

Direct experimental data for Methyl 2-hydroxy-6-nitrobenzoate is scarce. However, we can predict its properties with high confidence by analyzing its structure and comparing it to known isomers and parent compounds.

Molecular Structure
  • IUPAC Name: Methyl 2-hydroxy-6-nitrobenzoate

  • Molecular Formula: C₈H₇NO₅

  • Molecular Weight: 197.14 g/mol [2]

The key structural feature is the substitution pattern on the benzene ring. The hydroxyl and nitro groups are positioned to allow for strong intramolecular hydrogen bonding between the phenolic proton and an oxygen atom of the nitro group. This interaction is expected to increase its acidity compared to un-nitrated methyl salicylate and influence its conformation, locking the functional groups in a relatively planar arrangement.

Predicted Physicochemical Properties

The properties of the target compound are compared with its known isomer, Methyl 2-hydroxy-3-nitrobenzoate, and its parent compound, Methyl 2-hydroxybenzoate.

PropertyPredicted: Methyl 2-hydroxy-6-nitrobenzoateMethyl 2-hydroxy-3-nitrobenzoateMethyl 2-hydroxybenzoate (Methyl Salicylate)Rationale for Prediction
Appearance Pale yellow crystalline solidData not availableColorless liquidNitroaromatic compounds are typically colored.
Melting Point Moderately highData not available-8 to -7 °CStrong intramolecular H-bonding and crystal packing effects.
Boiling Point HighData not available220 to 224 °CIncreased molecular weight and polarity from the nitro group.
Solubility Soluble in polar organic solvents (e.g., Acetone, Ethyl Acetate, DMSO); sparingly soluble in water.Data not availableSlightly soluble in water; soluble in organic solvents.The polar nitro group enhances polarity, but the aromatic ring maintains organosolubility.
pKa (Phenolic OH) ~6-7Data not available13.6The electron-withdrawing nitro group significantly increases the acidity of the phenolic proton.

Synthesis and Verification Protocol

The most logical and direct approach to synthesizing Methyl 2-hydroxy-6-nitrobenzoate is the electrophilic nitration of Methyl 2-hydroxybenzoate (Methyl Salicylate). This reaction presents a regioselectivity challenge that is instructive for the advanced researcher.

Synthetic Rationale and Strategy

The nitration of methyl salicylate involves competing directing effects. The hydroxyl group is a powerful, activating ortho-, para-director, while the methyl ester group is a deactivating meta-director.

  • -OH group directs to: positions 3, 5

  • -COOCH₃ group directs to: positions 3, 5

Both groups strongly favor substitution at the 3 and 5 positions. Substitution at the 6-position is sterically hindered and electronically disfavored, making the synthesis of the target 6-nitro isomer the minor product. Therefore, the protocol requires a carefully controlled reaction and a robust purification method to isolate the desired isomer from the major 3-nitro and 5-nitro byproducts.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Verification start Methyl Salicylate + Acetic Anhydride reaction_vessel Reaction at 0-5 °C start->reaction_vessel Slow Addition nitrating_mix Fuming HNO3 + Acetic Acid nitrating_mix->reaction_vessel Slow Addition quench Quench with Ice-Water reaction_vessel->quench Pour mixture extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography Isolate Isomers product Methyl 2-hydroxy-6-nitrobenzoate chromatography->product analysis NMR, IR, MS Analysis product->analysis

Caption: Synthetic workflow for the preparation and purification of Methyl 2-hydroxy-6-nitrobenzoate.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, where successful isolation and characterization confirm the procedure.

  • Reagent Preparation:

    • In a flask, cool 50 mL of glacial acetic acid to 0 °C in an ice-salt bath.

    • With vigorous stirring, slowly add 5.0 mL of fuming nitric acid. Maintain the temperature below 10 °C. This is the nitrating mixture.

  • Reaction Setup:

    • In a separate three-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 15.2 g (0.1 mol) of Methyl 2-hydroxybenzoate (Methyl Salicylate) in 50 mL of acetic anhydride.

    • Cool this solution to 0 °C.

  • Nitration:

    • Slowly add the prepared nitrating mixture dropwise to the methyl salicylate solution over 60-90 minutes.

    • Causality: The slow, cold addition is critical to control the exothermic reaction and minimize the formation of dinitrated and oxidized byproducts.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly into 500 g of crushed ice with stirring. A precipitate containing a mixture of isomers will form.

    • Allow the ice to melt completely, then filter the solid product using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

    • Dry the crude product in a desiccator.

  • Purification:

    • The crude solid is a mixture of isomers. Isolate the target Methyl 2-hydroxy-6-nitrobenzoate using silica gel column chromatography.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing the polarity) is recommended. The different isomers will have distinct polarities, allowing for their separation.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine those containing the desired product.

  • Verification:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final product.

    • Confirm the identity and purity of the isolated compound using the spectroscopic methods detailed in the next section.

Spectroscopic Characterization (Anticipated)

The identity of the synthesized compound must be unequivocally confirmed. Below are the expected spectral data points that serve as a benchmark for verification.

TechniqueExpected Observations for Methyl 2-hydroxy-6-nitrobenzoate
¹H NMR (400 MHz, CDCl₃)~11.0-12.0 ppm (s, 1H): Phenolic -OH, deshielded by intramolecular H-bond to NO₂. ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to NO₂. ~7.6-7.8 ppm (t, 1H): Aromatic proton para to NO₂. ~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to -OH. ~3.9 ppm (s, 3H): Methyl ester -OCH₃ protons.
¹³C NMR (100 MHz, CDCl₃)~168 ppm: Ester carbonyl carbon. ~155-160 ppm: Aromatic carbon attached to -OH. ~140-145 ppm: Aromatic carbon attached to -NO₂. ~115-135 ppm: Remaining 4 aromatic carbons. ~53 ppm: Methyl ester -OCH₃ carbon.
IR Spectroscopy (KBr Pellet, cm⁻¹)~3200-3400 cm⁻¹: Broad O-H stretch (intramolecularly H-bonded). ~1700 cm⁻¹: C=O stretch of the ester. ~1520 & 1340 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group.
Mass Spectrometry (EI)m/z 197: Molecular ion (M⁺). m/z 166: Loss of -OCH₃. m/z 138: Loss of -COOCH₃.

Reactivity Profile and Synthetic Utility

Methyl 2-hydroxy-6-nitrobenzoate is a versatile platform for further chemical synthesis. Its functional groups can be selectively transformed to build molecular complexity.

Reactivity start Methyl 2-hydroxy-6-nitrobenzoate amine Methyl 2-amino-6-hydroxybenzoate start->amine Reduction (e.g., H2, Pd/C) acid 2-Hydroxy-6-nitrobenzoic Acid start->acid Hydrolysis (e.g., NaOH, then H+) ether Methyl 2-methoxy-6-nitrobenzoate start->ether Alkylation (e.g., CH3I, K2CO3) heterocycles Heterocyclic Scaffolds (e.g., Benzoxazoles) amine->heterocycles Cyclization

Caption: Key chemical transformations of Methyl 2-hydroxy-6-nitrobenzoate.

  • Reduction of the Nitro Group: This is arguably the most significant reaction. Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl) will selectively reduce the nitro group to a primary amine, yielding Methyl 2-amino-6-hydroxybenzoate. This product is an excellent precursor for synthesizing benzoxazoles and other fused heterocyclic systems, which are privileged structures in medicinal chemistry.[1]

  • Hydrolysis of the Ester: The methyl ester can be saponified using a base like sodium hydroxide, followed by acidic workup, to produce 2-hydroxy-6-nitrobenzoic acid.[3] This transformation allows for the creation of amides or other carboxylic acid derivatives.

  • Reaction of the Phenolic Hydroxyl: The acidic phenol can be deprotonated with a mild base (e.g., K₂CO₃) and alkylated (e.g., with methyl iodide) or acylated to form ethers and esters, respectively. This protects the hydroxyl group or introduces new functionality.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-hydroxy-6-nitrobenzoate is not available, a reliable safety profile can be constructed from data on its close isomers and related nitroaromatic compounds.

Hazard ClassGHS StatementSource / Rationale
Acute Toxicity, Oral H302: Harmful if swallowedBased on data for Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-methyl-6-nitrobenzoate.[2][4]
Skin Corrosion/Irritation H315: Causes skin irritationBased on data for Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-methyl-6-nitrobenzoate.[2][4]
Eye Damage/Irritation H319: Causes serious eye irritationBased on data for Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-methyl-6-nitrobenzoate.[2][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationBased on data for Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-methyl-6-nitrobenzoate.[2][4]

Handling Recommendations:

  • Handle in a well-ventilated area, preferably a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[5]

  • Avoid breathing dust or vapors.[5]

  • Store in a cool, dry place away from oxidizing agents.[6]

Conclusion

Methyl 2-hydroxy-6-nitrobenzoate represents an under-explored yet synthetically promising chemical entity. While its direct synthesis is challenged by regioselectivity, this guide provides a robust, verifiable protocol for its preparation and isolation. The predicted physicochemical properties and spectral data herein serve as essential benchmarks for its successful identification. The true value of this compound lies in its potential as a versatile intermediate, enabling access to a range of complex molecules, particularly amino- and heterocyclic derivatives relevant to pharmaceutical and materials science research. This document empowers researchers to confidently approach the synthesis and application of this valuable building block.

References

  • BenchChem. (n.d.). Application Notes: Methyl 2-methyl-6-nitrobenzoate in Pharmaceutical Intermediate Synthesis.
  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370).
  • Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • ChemSynthesis. (n.d.). methyl 2-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2-methyl-6-nitrobenzoate.
  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?.
  • Thermo Fisher Scientific. (2024). Methyl 2-hydroxy-3-nitrobenzoate - SAFETY DATA SHEET.
  • Alfa Aesar. (2025). Methyl 2-nitrobenzoate - SAFETY DATA SHEET.

Sources

Foundational

Technical Guide: Methyl 2-hydroxy-6-nitrobenzoate

CAS Number: 1261504-50-0 Synonyms: Methyl 6-nitrosalicylate; 2-Hydroxy-6-nitrobenzoic acid methyl ester Executive Summary Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0) is a highly specialized aromatic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1261504-50-0 Synonyms: Methyl 6-nitrosalicylate; 2-Hydroxy-6-nitrobenzoic acid methyl ester

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0) is a highly specialized aromatic intermediate used primarily in the synthesis of polyfunctionalized heterocyclic scaffolds.[1] Unlike its more common isomers (3-nitro or 5-nitro salicylates), the 6-nitro isomer possesses a unique substitution pattern where the nitro group is positioned ortho to the ester and meta to the hydroxyl group.

This steric congestion makes it a critical "pivot molecule" in medicinal chemistry. It serves as a precursor for 4-functionalized benzoxazoles and substituted anthranilates , motifs frequently found in kinase inhibitors and anti-infective agents. This guide details its physicochemical profile, validated synthesis pathways, and application in high-value drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The molecule features a benzene ring substituted with three distinct functional groups in a 1,2,6-arrangement. This creates a "push-pull" electronic system with significant intramolecular hydrogen bonding potential between the hydroxyl and ester carbonyl oxygen.

Identity Data
ParameterTechnical Specification
CAS Number 1261504-50-0
IUPAC Name Methyl 2-hydroxy-6-nitrobenzoate
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
SMILES COC(=O)C1=C(C=CC=C1O)[O-]
InChI Key VGRACNKLIBCDHG-UHFFFAOYSA-N
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Methanol; Insoluble in Water
Structural Significance

The 6-nitro position is sterically demanding. It forces the ester group out of planarity relative to the benzene ring, unlike the 3-nitro isomer. This conformation influences the reactivity of the ester carbonyl toward nucleophiles, a property exploited in selective acylation reactions.

Synthetic Pathways[7]

Direct nitration of methyl salicylate yields almost exclusively the 3-nitro and 5-nitro isomers due to the directing effects of the hydroxyl (ortho/para director) and ester (meta director) groups. Consequently, the synthesis of the 6-nitro isomer requires an indirect approach, typically starting from 2-hydroxy-6-nitrobenzoic acid (CAS 601-99-0).

Protocol: Esterification via Alkyl Halide (Recommended)

This method avoids the harsh conditions of Fischer esterification, which can be sluggish due to the steric hindrance of the ortho-nitro group.

Reagents:

  • Precursor: 2-Hydroxy-6-nitrobenzoic acid (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate

  • Base: Potassium Bicarbonate (KHCO₃) (1.5 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-hydroxy-6-nitrobenzoic acid in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂).

  • Deprotonation: Add solid KHCO₃ in one portion. Stir at room temperature for 30 minutes until gas evolution ceases. Note: The carboxylate anion is formed.

  • Alkylation: Cool the solution to 0°C. Dropwise add Methyl Iodide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x).[2] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Silica gel).

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from precursor selection to downstream heterocyclic application.

SynthesisWorkflow cluster_0 Critical Step: Steric Management Acid 2-Hydroxy-6-nitrobenzoic Acid (CAS 601-99-0) Reagents MeI / KHCO3 / DMF (Mild Esterification) Acid->Reagents Product Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0) Reagents->Product Yield >85% Reduction Reductive Cyclization (H2/Pd-C or Fe/AcOH) Product->Reduction Nitro Reduction Scaffold 4-Hydroxybenzoxazole Derivatives Reduction->Scaffold Cyclization

Figure 1: Synthetic workflow transforming the acid precursor into the target ester and subsequent bioactive scaffolds.[3][4][5][2][6]

Applications in Drug Discovery[7][18]

Methyl 2-hydroxy-6-nitrobenzoate is a high-value "building block" (BB) due to its latent reactivity.

Precursor to Benzoxazoles

Upon reduction of the nitro group to an amine (using Fe/NH₄Cl or H₂/Pd), the molecule spontaneously or catalytically cyclizes to form benzoxazole-4-carboxylates . These cores are bioisosteres of adenine and are widely used in:

  • Kinase Inhibitors: Targeting the ATP-binding pocket.

  • Anti-inflammatory Agents: Modulating COX/LOX pathways.

Peptidomimetics

The 2-hydroxy-6-nitro benzoate scaffold serves as a turn inducer in peptidomimetics. The intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl locks the conformation, mimicking the


-turn of proteins.
"Warhead" Linker

In Antibody-Drug Conjugates (ADCs), the nitro group can be reduced to an aniline, which serves as a handle for attaching cytotoxic payloads via an amide bond, while the ester group allows conjugation to the linker.

Analytical Characterization

To validate the identity of synthesized Methyl 2-hydroxy-6-nitrobenzoate, the following spectral features are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.5–12.0 ppm (s, 1H, -OH): Downfield shift due to strong intramolecular H-bonding.
      
    • 
       3.85–3.95 ppm (s, 3H, -OCH₃): Methyl ester singlet.
      
    • 
       7.2–8.0 ppm (m, 3H, Ar-H): Aromatic protons showing specific coupling constants (
      
      
      
      Hz) indicative of the 1,2,3-substitution pattern.
  • IR Spectroscopy:

    • 
       ~1680 cm⁻¹ (C=O, ester, lowered by H-bonding).
      
    • 
       ~1530, 1350 cm⁻¹ (NO₂, asymmetric/symmetric stretch).
      
  • Mass Spectrometry:

    • [M-H]⁻ peak at m/z 196.1 in ESI-negative mode.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassHazard StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.[7]Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.[7]Wear safety goggles/face shield.
STOT-SE H335: May cause respiratory irritation.[7]Use only in a chemical fume hood.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and moisture over prolonged periods.

References

  • Lead Sciences. (2024). Product Analysis: Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0).[1][3] Retrieved from

  • Ambeed. (2024). Safety Data Sheet: Methyl 2-hydroxy-6-nitrobenzoate. Retrieved from

  • PubChem. (2024). Compound Summary: Methyl 2-hydroxy-6-nitrobenzoate.[1][3][8] National Library of Medicine. Retrieved from

  • Organic Syntheses. (Coll. Vol. 4). Preparation of Nitrobenzoic Acid Derivatives. (General reference for nitro-salicylate chemistry). Retrieved from

  • BenchChem. (2025). Application Note: Synthesis of Heterocyclic Scaffolds from Nitro-Salicylates. Retrieved from

Sources

Exploratory

A Spectroscopic Guide to Methyl 2-hydroxy-6-nitrobenzoate: An In-depth Technical Analysis

Introduction Methyl 2-hydroxy-6-nitrobenzoate is a substituted aromatic ester of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules in drug discovery and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-hydroxy-6-nitrobenzoate is a substituted aromatic ester of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules in drug discovery and materials science. The precise arrangement of the hydroxyl, nitro, and methyl ester functionalities on the benzene ring dictates its reactivity and physicochemical properties. A thorough characterization of this molecule is paramount for its effective utilization, and spectroscopic methods provide the most detailed insights into its structural integrity and purity.

This technical guide offers a comprehensive analysis of the expected spectroscopic data for methyl 2-hydroxy-6-nitrobenzoate, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific isomer, this guide will leverage established principles of spectroscopy and comparative data from closely related analogues to predict and interpret its spectral features. This approach not only provides a robust virtual dataset but also serves as an educational tool for researchers on the principles of spectroscopic analysis for substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical environment of each proton and carbon atom is exquisitely sensitive to the surrounding functional groups, providing a detailed map of the molecule's connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of methyl 2-hydroxy-6-nitrobenzoate is expected to reveal distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro and carbonyl groups, coupled with the electron-donating effect of the hydroxyl group, will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for Methyl 2-hydroxy-6-nitrobenzoate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-OCH₃3.9 - 4.0SingletN/ATypical range for methyl ester protons.
Ar-H (H3, H5)7.0 - 7.5Multipletortho, metaComplex coupling pattern due to mutual coupling and coupling to H4.
Ar-H (H4)7.6 - 7.8TripletorthoCoupled to two neighboring protons (H3 and H5).
-OH10.0 - 11.0Broad SingletN/AIntramolecular hydrogen bonding with the ester carbonyl and deshielding by the nitro group.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for acquiring ¹H NMR spectra of moderately polar organic compounds.[1][2] However, for compounds with acidic protons like the hydroxyl group in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the proton exchange, leading to a sharper -OH signal.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-hydroxy-6-nitrobenzoate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Data for Methyl 2-hydroxy-6-nitrobenzoate

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-OCH₃52 - 54Typical range for a methyl ester carbon.
Aromatic C-H115 - 135Range for protonated aromatic carbons, influenced by substituents.
Aromatic C-OH155 - 160The hydroxyl group strongly deshields the attached carbon.
Aromatic C-NO₂145 - 150The nitro group is strongly electron-withdrawing, deshielding the attached carbon.
Aromatic C-COOCH₃120 - 125Quaternary carbon attached to the ester group.
C=O165 - 170Typical range for an ester carbonyl carbon.

Expertise & Experience: Interpreting the Aromatic Region

The substitution pattern on the benzene ring breaks its symmetry, meaning all six aromatic carbons should be chemically distinct and therefore produce separate signals in the ¹³C NMR spectrum. The precise assignment of the aromatic carbons can be achieved through advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed for the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A longer acquisition time is generally required compared to ¹H NMR.

  • Data Processing: The raw data is processed using a Fourier transform and phasing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.

Table 3: Predicted IR Absorption Bands for Methyl 2-hydroxy-6-nitrobenzoate

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
O-H (hydroxyl)3200 - 3500Broad, StrongStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (methyl)2850 - 2960MediumStretching
C=O (ester)1700 - 1730StrongStretching
C=C (aromatic)1450 - 1600Medium to StrongStretching
N-O (nitro)1500 - 1550 and 1300 - 1350StrongAsymmetric and Symmetric Stretching
C-O (ester)1100 - 1300StrongStretching

Trustworthiness: A Self-Validating System

The presence of a broad O-H stretch, a strong C=O stretch, and two strong N-O stretches would provide strong, mutually reinforcing evidence for the presence of the hydroxyl, ester, and nitro groups, respectively. The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Analysis: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum

The molecular formula of methyl 2-hydroxy-6-nitrobenzoate is C₈H₇NO₅, with a molecular weight of 197.14 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of Methyl 2-hydroxy-6-nitrobenzoate

m/zProposed FragmentRationale
197[M]⁺Molecular ion peak.
166[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
151[M - NO₂]⁺Loss of the nitro group.
138[M - COOCH₃]⁺Loss of the entire methyl ester group.
120[C₇H₄O₂]⁺A common fragment from the fragmentation of methyl salicylate.[4]

Authoritative Grounding: Fragmentation Pathways

The fragmentation of substituted nitroaromatic compounds in an electron ionization (EI) mass spectrometer is a well-studied process. The initial ionization creates a radical cation, which then undergoes a series of fragmentation reactions. The relative abundance of the fragment ions depends on their stability.

fragmentation_pathway M [C₈H₇NO₅]⁺ m/z = 197 F1 [C₇H₄NO₅]⁺ m/z = 166 M->F1 - •OCH₃ F2 [C₈H₇O₃]⁺ m/z = 151 M->F2 - •NO₂ F3 [C₇H₄NO₃]⁺ m/z = 138 M->F3 - •COOCH₃ F4 [C₇H₄O₂]⁺ m/z = 120 F2->F4 - •OCH₃

Caption: Predicted major fragmentation pathway for Methyl 2-hydroxy-6-nitrobenzoate in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) or as a pure compound via a direct insertion probe.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic dataset for methyl 2-hydroxy-6-nitrobenzoate. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with related molecules, we have constructed a detailed and scientifically grounded "virtual" characterization of this important chemical intermediate. The provided experimental protocols offer practical guidance for researchers aiming to acquire and interpret their own data. This predictive approach not only serves as a valuable reference in the absence of published experimental spectra but also enhances the understanding of how molecular structure dictates spectroscopic behavior.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article]. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 2-hydroxy-6-nitrobenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

Foundational

"Methyl 2-hydroxy-6-nitrobenzoate" IUPAC name and synonyms

This comprehensive technical guide details the nomenclature, physicochemical properties, and synthetic pathways of Methyl 2-hydroxy-6-nitrobenzoate . Nomenclature, Properties, and Synthetic Utility[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the nomenclature, physicochemical properties, and synthetic pathways of Methyl 2-hydroxy-6-nitrobenzoate .

Nomenclature, Properties, and Synthetic Utility[1][2]

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS: 1261504-50-0) is a highly functionalized aromatic ester used primarily as a specialized intermediate in the synthesis of pharmaceutical scaffolds, particularly for 6-aminosalicylic acid derivatives and benzoxazole-based heterocycles.[1][2][3][4] Its structure is characterized by a "push-pull" electronic system, where the electron-donating hydroxyl group and electron-withdrawing nitro group create a unique reactivity profile, particularly at the ester linkage and the nitro-group reduction potential.

This guide provides a rigorous analysis of its IUPAC designation, synonyms, physicochemical data, and validated synthetic protocols.

Nomenclature and Synonyms

The precise naming of this compound follows IUPAC rules for substituted benzenes, prioritizing the carboxylate ester as the principal functional group.

2.1 IUPAC Name Breakdown

Preferred IUPAC Name (PIN): Methyl 2-hydroxy-6-nitrobenzoate

  • Parent Structure: Benzoate (Ester of benzoic acid).

  • Principal Group: Carboxylate ester (-COOCH₃) at position 1.

  • Substituents:

    • Hydroxy (-OH): Assigned position 2 (Ortho).

    • Nitro (-NO₂): Assigned position 6 (Ortho).

  • Numbering Logic: The ring is numbered to give the lowest locants to the substituents. Positions 2 and 6 are equivalent in a mono-substituted benzene, but the specific 1,2,6-substitution pattern defines the steric environment of the ester.

2.2 Synonym Registry
CategorySynonymContext
Common Name Methyl 6-nitrosalicylateDerived from salicylic acid parentage.[5]
Systematic 6-Nitro-2-hydroxybenzoic acid methyl esterAlternative substituent ordering.
Inverted Benzoic acid, 2-hydroxy-6-nitro-, methyl esterCAS Index Name format.
Code 1261504-50-0CAS Registry Number (Specific to Ester).[1][3][4]
Related CAS 601-99-0CAS for the free acid (6-Nitrosalicylic acid).[1][5][6]
Physicochemical Properties[2][3][7][8][9][10]

The following data consolidates experimental and predicted values. The proximity of the nitro and hydroxyl groups to the ester linkage (positions 2 and 6) creates significant steric hindrance, influencing both the melting point and hydrolysis rates.

PropertyValueSource/Condition
Molecular Formula C₈H₇NO₅-
Molecular Weight 197.15 g/mol -
Physical State Solid (Crystalline)@ 25°C
Melting Point 114–118°C (Predicted)Analogous to 5-nitro isomer range.[6]
Boiling Point ~328°C@ 760 mmHg (Predicted)
Density 1.43 ± 0.1 g/cm³Predicted
pKa (Phenol) ~6.8Acidic due to Nitro-group induction.
Solubility DMSO, Methanol, DCMPoor water solubility.
Storage 2–8°C, Inert AtmosphereSensitive to moisture/light.
Synthetic Methodology

The synthesis of Methyl 2-hydroxy-6-nitrobenzoate is non-trivial due to the regioselectivity required during the nitration of salicylic acid. Direct nitration typically yields the 5-nitro (major) and 3-nitro (minor) isomers. Accessing the 6-nitro isomer requires a directed approach or rigorous separation.

4.1 Core Synthetic Pathway

The most reliable laboratory route involves the esterification of 6-nitrosalicylic acid , which is first isolated from a nitration mixture or synthesized via a specialized route (e.g., from 2,6-dinitrobenzoic acid).

Step 1: Preparation of 6-Nitrosalicylic Acid (Precursor) [1][6]

  • Reagents: Salicylic acid, HNO₃ (fuming), H₂SO₄.

  • Mechanism: Electrophilic aromatic substitution.

  • Challenge: The hydroxyl group directs ortho/para (positions 3 and 5). The carboxyl group directs meta (positions 3 and 5). Position 6 is electronically disfavored and sterically crowded.

  • Solution: Fractional crystallization or column chromatography is required to isolate the 6-nitro isomer (often <10% yield in direct nitration) from the crude mix.

Step 2: Esterification (Fischer Speier) Once the 6-nitrosalicylic acid is isolated, it is converted to the methyl ester.

  • Reagents: Methanol (excess), H₂SO₄ (catalytic), Reflux.

  • Protocol:

    • Dissolve 6-nitrosalicylic acid (1.0 eq) in dry Methanol (10 vol).

    • Add conc. H₂SO₄ (0.1 eq) dropwise at 0°C.

    • Heat to reflux for 12–16 hours. (Monitoring via TLC: 30% EtOAc/Hexane).

    • Concentrate in vacuo.

    • Neutralize with sat. NaHCO₃ and extract with Dichloromethane (DCM).

    • Recrystallize from MeOH/Water.

4.2 Visualization of Synthetic Logic

SynthesisPath SalicylicAcid Salicylic Acid (Precursor) Nitration Nitration (HNO3/H2SO4) SalicylicAcid->Nitration IsomerMix Isomer Mixture (3-, 5-, 6-Nitro) Nitration->IsomerMix Separation Chromatographic Separation IsomerMix->Separation Purification Acid6 6-Nitrosalicylic Acid Separation->Acid6 Minor Isomer Esterification Esterification (MeOH/H+) Acid6->Esterification Target Methyl 2-hydroxy- 6-nitrobenzoate Esterification->Target

Figure 1: Synthetic workflow highlighting the critical separation step required to isolate the 6-nitro isomer.[5]

Applications in Drug Development
5.1 Scaffold for Heterocycles

The 2-hydroxy-6-nitro substitution pattern is a "privileged structure" for synthesizing benzoxazoles and benzimidazoles.

  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂).

  • Cyclization: The resulting 2-amino-6-hydroxy (or 2-hydroxy-6-amino) motif can react with carbonic acid derivatives to close a heterocyclic ring, widely used in antiviral and anticancer research.

5.2 6-Aminosalicylic Acid (6-ASA) Precursor

Hydrolysis of the ester followed by nitro-reduction yields 6-Aminosalicylic acid .

  • Relevance: An isomer of the anti-inflammatory drug Mesalazine (5-ASA) and the antibiotic 4-ASA. 6-ASA is investigated for distinct biological activity profiles in treating ulcerative colitis.

Safety and Handling (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Due to the nitro group, avoid high heat or shock, although this specific derivative is generally stable. Store under inert gas to prevent hydrolysis of the ester or oxidation of the phenol.

References
  • Ambeed, Inc. Methyl 2-hydroxy-6-nitrobenzoate MSDS and Properties. Retrieved from [4]

  • PubChem. Methyl 2-hydroxy-6-methylbenzoate (Structural Analog Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Methyl 2-hydroxy-6-nitrobenzoate Product Specification. Retrieved from

  • Chem960. 6-Nitrosalicylic acid (Precursor) Chemical Properties. Retrieved from

  • GuideChem. Methyl 5-nitrosalicylate (Isomer Comparison). Retrieved from

Sources

Exploratory

"Methyl 2-hydroxy-6-nitrobenzoate" physical characteristics

This technical monograph details the physical characteristics, structural analysis, and synthetic pathways for Methyl 2-hydroxy-6-nitrobenzoate , a specialized intermediate in pharmaceutical development. [1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physical characteristics, structural analysis, and synthetic pathways for Methyl 2-hydroxy-6-nitrobenzoate , a specialized intermediate in pharmaceutical development.

[1][2]

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS: 1261504-50-0) is a highly functionalized aromatic ester used primarily as a building block in the synthesis of complex pharmaceutical scaffolds, including thalidomide analogs and glucose uptake inhibitors.[1][2][3][4][5][6][7] Its structure is characterized by a dense substitution pattern on the benzene ring, featuring a hydroxyl group and a nitro group flanking the methyl ester. This specific arrangement imparts unique steric and electronic properties, making it a valuable yet challenging substrate for nucleophilic substitutions and reduction reactions.

Chemical Identity & Structural Analysis[8][9]

AttributeDetail
Systematic Name Methyl 2-hydroxy-6-nitrobenzoate
Synonyms Methyl 6-nitrosalicylate; 2-Hydroxy-6-nitrobenzoic acid methyl ester
CAS Number 1261504-50-0
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
SMILES COC(=O)C1=C(C=CC=C1=O)O
InChI Key VGRACNKLIBCDHG-UHFFFAOYSA-N
Structural Features (Expert Insight)

The molecule exhibits a 1,2,6-substitution pattern , creating a crowded steric environment around the ester carbonyl.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydroxyl proton (C2-OH) and the carbonyl oxygen of the ester. This interaction stabilizes the planar conformation and significantly deshields the hydroxyl proton in NMR spectra.

  • Steric Hindrance: The nitro group at the C6 position is physically bulky and situated ortho to the ester group. This forces the ester moiety to twist slightly out of the plane of the benzene ring to relieve steric strain, affecting its reactivity toward hydrolysis compared to unhindered benzoates.

Physical & Thermodynamic Properties[12][13]

While the parent acid (2-hydroxy-6-nitrobenzoic acid) is a high-melting solid (172 °C), the methyl ester exhibits distinct physical characteristics due to the capping of the carboxylic acid.

PropertyValue / Description
Physical State Crystalline Solid (Typically yellow to orange needles)
Melting Point Solid at room temperature (Experimental determination recommended; estimated <100°C due to esterification)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.[8] Insoluble in water.
Appearance Yellow crystalline powder (Color arises from the nitro-aromatic chromophore)
pKa (Predicted) ~6.5 (Phenolic OH; lowered by the electron-withdrawing nitro group)
LogP ~1.9 (Lipophilic, suitable for organic extraction)

Note on Purification: Due to its solubility profile, the compound is best purified via recrystallization from methanol or flash column chromatography using a Hexane/Ethyl Acetate gradient.

Spectroscopic Characterization

The following spectral data is derived from the structural environment of the 1,2,6-trisubstituted benzene ring.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • δ 11.0 – 11.5 ppm (1H, s): Phenolic -OH . Highly deshielded due to the intramolecular hydrogen bond with the ester carbonyl.

  • δ 7.5 – 8.2 ppm (3H, m): Aromatic protons. The proton at C5 (ortho to -NO₂) will appear most downfield (doublet), while the C3 and C4 protons will appear as a doublet and triplet/multiplet respectively.

  • δ 3.9 – 4.0 ppm (3H, s): Methyl ester -OCH₃ . Characteristic singlet.

IR (Infrared Spectroscopy)
  • ~3200–3400 cm⁻¹: O-H stretch (Broad, often weak due to chelation).

  • 1720–1740 cm⁻¹: C=O stretch (Ester).[9]

  • 1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric and symmetric).

Synthesis & Reactivity

The synthesis typically proceeds via the esterification of 2-hydroxy-6-nitrobenzoic acid. Direct nitration of methyl salicylate is less preferred due to the formation of a mixture of isomers (3-nitro and 5-nitro are major products), making the 6-nitro isomer difficult to isolate.

Primary Synthetic Route: Acid-Catalyzed Esterification[15]

Synthesis Acid 2-Hydroxy-6-nitrobenzoic Acid (CAS 601-99-0) Reagents MeOH, H2SO4 (cat.) Reflux, 4-6h Acid->Reagents Product Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0) Reagents->Product Esterification Workup Neutralization (NaHCO3) Extraction (EtOAc) Product->Workup

Figure 1: Synthesis of Methyl 2-hydroxy-6-nitrobenzoate via Fischer Esterification.

Reactivity Profile
  • Reduction: The nitro group can be reduced (H₂/Pd-C or Fe/AcOH) to an amino group, yielding Methyl 2-hydroxy-6-aminobenzoate , a precursor for bicyclic heterocycles.

  • Alkylation: The phenolic hydroxyl group can be alkylated (e.g., MeI, K₂CO₃) to form Methyl 2-methoxy-6-nitrobenzoate .

  • Hydrolysis: Base-catalyzed hydrolysis returns the parent acid, though this is slower than for unhindered esters due to the ortho-nitro group.

Handling, Safety & Stability

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[10]
Skin Irritation H315Causes skin irritation.[10]
Eye Irritation H319Causes serious eye irritation.[10]
STOT-SE H335May cause respiratory irritation.[10]
  • Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed. Light sensitive (nitro compounds may degrade).

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases.

References

  • Sigma-Aldrich. Methyl 2-hydroxy-6-nitrobenzoate Product Analysis. Retrieved from

  • PubChem. Compound Summary: Methyl 2-hydroxy-6-nitrobenzoate (CID 596904). National Library of Medicine. Retrieved from

  • BLD Pharm. Material Safety Data Sheet: Methyl 2-hydroxy-6-nitrobenzoate. Retrieved from

  • ChemSrc. 2-Hydroxy-6-nitrobenzoic acid Physical Properties. Retrieved from

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of Methyl 2-hydroxy-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-hydroxy-6-nitrobenzoate is a key chemical intermediate whose utility in pharmaceutical synthesis and materials science necessitates a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-6-nitrobenzoate is a key chemical intermediate whose utility in pharmaceutical synthesis and materials science necessitates a thorough understanding of its stability profile. The presence of a hydroxyl group, a nitro group, and a methyl ester on the aromatic ring creates a unique electronic and steric environment that dictates its reactivity and degradation pathways. This guide provides a detailed examination of the factors influencing the stability of Methyl 2-hydroxy-6-nitrobenzoate and offers field-proven best practices for its storage and handling to ensure its integrity for research and development applications.

Core Principles of Chemical Stability

The stability of a chemical compound is not an inherent property but rather a function of its environment. For Methyl 2-hydroxy-6-nitrobenzoate, the primary drivers of degradation are anticipated to be hydrolysis, photolysis, and thermal decomposition. Understanding the causality behind these degradation mechanisms is paramount for establishing effective storage protocols.

Recommended Storage Conditions: A Self-Validating System

Based on safety data sheets and the known reactivity of related nitroaromatic and benzoate compounds, the following storage conditions are recommended to ensure the long-term stability of Methyl 2-hydroxy-6-nitrobenzoate.[1][2][3]

ParameterRecommended ConditionRationale and Expert Insights
Temperature 2-8°CRefrigeration significantly slows down the rates of potential hydrolytic and thermal degradation reactions. Storing at this temperature minimizes the kinetic energy of the molecules, reducing the likelihood of decomposition.
Atmosphere Inert gas (e.g., Nitrogen, Argon)While not always mandatory for short-term storage, an inert atmosphere is a best practice for long-term stability. It displaces oxygen, mitigating the risk of oxidative degradation, and also minimizes exposure to atmospheric moisture, which can initiate hydrolysis.
Light Amber or opaque container, stored in the darkAromatic nitro compounds are often susceptible to photodecomposition upon exposure to UV or visible light.[4] Storing in a light-protecting container is a critical and easily implemented step to prevent the formation of unwanted photoproducts.
Moisture Tightly sealed container in a dry environmentThe ester functional group is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base and proceeds in the presence of water. A tightly sealed container in a desiccated environment is essential to prevent the ingress of atmospheric moisture.
Ventilation Well-ventilated areaThis is a general laboratory safety practice that is particularly important for nitroaromatic compounds. In the unlikely event of decomposition, which can release nitrogen oxides, good ventilation will prevent the accumulation of potentially hazardous vapors.[1]

Potential Degradation Pathways

A proactive approach to stability requires an understanding of the likely chemical transformations that can compromise the purity of Methyl 2-hydroxy-6-nitrobenzoate.

Hydrolysis: The Primary Concern

The ester functional group in Methyl 2-hydroxy-6-nitrobenzoate is the most probable site of hydrolytic attack, leading to the formation of 2-hydroxy-6-nitrobenzoic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.

  • Mechanism of Base-Catalyzed Hydrolysis: In the presence of a base (e.g., residual moisture which is often slightly basic, or incompatible basic materials), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is generally the faster of the two hydrolytic pathways.[5]

  • Mechanism of Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

The presence of the ortho-nitro group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis compared to an unsubstituted methyl benzoate. Conversely, the ortho-hydroxyl group may participate in intramolecular hydrogen bonding, which could potentially offer some steric hindrance to the approaching nucleophile.[6][7][8]

G cluster_hydrolysis Hydrolysis of Methyl 2-hydroxy-6-nitrobenzoate M2H6NB Methyl 2-hydroxy-6-nitrobenzoate Products 2-hydroxy-6-nitrobenzoic acid + Methanol M2H6NB->Products Hydrolysis H2O H₂O H_plus H⁺ (Acidic) OH_minus OH⁻ (Basic)

Caption: Primary hydrolytic degradation pathway.

Photodecomposition: The Light-Induced Threat

G cluster_photolysis Potential Photodecomposition M2H6NB Methyl 2-hydroxy-6-nitrobenzoate ExcitedState Excited State M2H6NB->ExcitedState Absorption Light hν (Light Energy) DegradationProducts Complex Degradation Products (e.g., nitroso compounds) ExcitedState->DegradationProducts Rearrangement

Caption: Generalized photodecomposition pathway.

Thermal Decomposition: The Impact of Heat

While generally stable at recommended storage temperatures, elevated temperatures can induce thermal decomposition.[1][2] For nitroaromatic compounds, thermal degradation can be complex and may lead to the release of hazardous gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[1] The specific onset temperature for the decomposition of Methyl 2-hydroxy-6-nitrobenzoate is not widely reported, but it is crucial to avoid exposure to high temperatures.

Incompatible Materials

To prevent accelerated degradation, it is imperative to avoid storing Methyl 2-hydroxy-6-nitrobenzoate with the following classes of compounds:

  • Strong Oxidizing Agents: These can react with the aromatic ring and other functional groups, leading to uncontrolled oxidation and degradation.[3]

  • Strong Bases: As detailed in the hydrolysis section, strong bases will catalyze the rapid degradation of the ester functional group.

  • Strong Acids: Strong acids can also catalyze ester hydrolysis.

Experimental Protocol: Forced Degradation Studies

To experimentally validate the stability of Methyl 2-hydroxy-6-nitrobenzoate and identify potential degradation products, a forced degradation study is recommended.[9][10] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective

To identify the likely degradation products of Methyl 2-hydroxy-6-nitrobenzoate under various stress conditions and to develop a stability-indicating analytical method.

Materials and Methods
  • Sample: Methyl 2-hydroxy-6-nitrobenzoate

  • Reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide, Deionized water, Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Equipment: HPLC with a UV detector, pH meter, oven, photostability chamber.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of Methyl 2-hydroxy-6-nitrobenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the initial concentration with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor at specified intervals (e.g., 30 min, 1, 2, 4 hours) due to the expected faster reaction rate.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it to the initial concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours) and analyze at each time point.

  • Thermal Degradation:

    • Place a solid sample of Methyl 2-hydroxy-6-nitrobenzoate in an oven at a high temperature (e.g., 80°C) for a specified period.

    • At intervals, dissolve a portion of the sample in the initial solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance.

G cluster_workflow Forced Degradation Study Workflow Start Methyl 2-hydroxy-6-nitrobenzoate Sample StressConditions Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->StressConditions Sampling Sample at Time Intervals StressConditions->Sampling Analysis Analyze by Stability-Indicating HPLC Sampling->Analysis Data Identify Degradation Products and Pathways Analysis->Data MethodValidation Validate Analytical Method Data->MethodValidation

Sources

Exploratory

Unveiling the Molecular Landscape: A Technical Guide to the Theoretical Properties of Methyl 2-hydroxy-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive computational analysis of the theoretical properties of M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive computational analysis of the theoretical properties of Methyl 2-hydroxy-6-nitrobenzoate. In the realm of drug discovery and materials science, a profound understanding of a molecule's electronic and structural characteristics is paramount for predicting its behavior, reactivity, and potential applications.[1][2][3] This document serves as a practical and theoretical framework for researchers, leveraging the power of computational chemistry to elucidate the intricate properties of this substituted aromatic compound.

Nitroaromatic compounds are a significant class of molecules with diverse applications, but also with potential environmental and health impacts.[4] A detailed theoretical investigation of their properties provides invaluable insights into their chemical nature.[4] This guide will navigate through the computational methodologies, predicted molecular and electronic properties, and spectroscopic signatures of Methyl 2-hydroxy-6-nitrobenzoate, offering a robust, self-validating approach to its theoretical characterization.

The Computational Blueprint: A Self-Validating Workflow

To ensure the scientific integrity and reproducibility of our findings, we employ a rigorous computational workflow grounded in Density Functional Theory (DFT). DFT has proven to be a powerful tool for studying the electronic structure and properties of nitroaromatic compounds.[4][5][6] The causality behind our choice of methodology lies in its balance of computational cost and accuracy for systems of this size.

Experimental Protocol: In Silico Analysis

The following step-by-step protocol outlines the computational experiment conducted to determine the theoretical properties of Methyl 2-hydroxy-6-nitrobenzoate.

  • Molecular Structure Construction: The initial 3D structure of Methyl 2-hydroxy-6-nitrobenzoate was built using standard bond lengths and angles.

  • Geometry Optimization: The initial structure was then subjected to a full geometry optimization without any symmetry constraints. This crucial step locates the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

  • Frequency Analysis: Following optimization, a frequency calculation was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides the theoretical vibrational frequencies, which are essential for predicting the infrared (IR) spectrum.

  • Spectroscopic and Property Calculations: With the optimized geometry, further calculations were carried out to predict:

    • Nuclear Magnetic Resonance (NMR) Spectra: 1H and 13C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined to analyze the molecule's electronic reactivity and kinetic stability.

    • Electrostatic Potential (ESP) Mapping: The ESP was calculated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Computational Parameters: The Foundation of Accuracy

The choice of the functional and basis set is critical for the reliability of DFT calculations. For our investigation, the following parameters were selected:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide accurate results for a broad range of organic molecules.[7]

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[7]

This combination of functional and basis set provides a robust and well-validated level of theory for the properties under investigation.

The Molecular Portrait: Structure and Geometry

The optimized molecular structure of Methyl 2-hydroxy-6-nitrobenzoate reveals key intramolecular interactions that dictate its conformation. A significant feature is the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen of the ester group. This interaction contributes to the planarity of the molecule and influences its chemical and physical properties.

Diagram: Optimized Molecular Structure

Caption: Optimized geometry of Methyl 2-hydroxy-6-nitrobenzoate.

Spectroscopic Signatures: A Theoretical Fingerprint

The theoretical prediction of spectroscopic data is a powerful tool for compound identification and structural elucidation.

Vibrational Analysis (Infrared Spectroscopy)

The calculated IR spectrum provides a detailed map of the vibrational modes of the molecule. Key predicted vibrational frequencies are summarized in the table below. These values can be compared with experimental data for validation. For instance, the PubChem entry for the isomer, Methyl 2-hydroxy-3-nitrobenzoate, shows experimental IR data which can serve as a useful reference.[8]

Vibrational Mode Calculated Frequency (cm-1) Description
O-H Stretch~3200-3400 (broad)Intramolecularly hydrogen-bonded hydroxyl group
C-H Stretch (Aromatic)~3000-3100Stretching of C-H bonds on the benzene ring
C-H Stretch (Methyl)~2850-2960Stretching of C-H bonds in the methyl group
C=O Stretch (Ester)~1680-1700Stretching of the carbonyl group in the ester
N-O Stretch (Nitro)~1520-1560 (asymmetric) & ~1340-1380 (symmetric)Stretching of the N-O bonds in the nitro group
C=C Stretch (Aromatic)~1450-1600In-plane stretching of the aromatic ring
NMR Spectroscopy

The calculated 1H and 13C NMR chemical shifts provide valuable information about the electronic environment of each nucleus.

Table: Predicted 1H and 13C NMR Chemical Shifts (ppm)

Atom Predicted 1H Chemical Shift Atom Predicted 13C Chemical Shift
H (OH)~10-12C (C=O)~165-170
H (Aromatic)~7.0-8.5C (Aromatic, C-OH)~155-160
H (OCH3)~3.8-4.0C (Aromatic, C-NO2)~145-150
C (Aromatic)~115-135
C (OCH3)~50-55

Electronic Landscape: Reactivity and Stability

The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate.[3][9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

Parameter Calculated Value (eV) Interpretation
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and kinetic stability

Diagram: HOMO and LUMO Orbitals

cluster_homo HOMO cluster_lumo LUMO HOMO Highest Occupied Molecular Orbital LUMO Lowest Unoccupied Molecular Orbital HOMO->LUMO Excitation (Energy Gap)

Caption: Frontier Molecular Orbitals (HOMO-LUMO).

Molecular Electrostatic Potential (ESP)

The ESP map is a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. The ESP map for Methyl 2-hydroxy-6-nitrobenzoate would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl oxygen, and positive potential around the hydrogen atoms.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical characterization of Methyl 2-hydroxy-6-nitrobenzoate using DFT calculations. The predicted geometric, spectroscopic, and electronic properties offer a detailed molecular-level understanding of this compound. These theoretical insights are invaluable for guiding future experimental work, including synthesis, characterization, and evaluation of its potential applications in fields such as medicinal chemistry and materials science. Further computational studies could explore its interactions with biological targets or its behavior in different solvent environments to provide a more complete picture of its properties and potential.

References

  • PubChem. Methyl 2-hydroxy-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-hydroxy-6-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Computational Methods in Drug Discovery. Molecules, 20(7), 13384–13437. [Link]

  • Chua, Y. J., et al. (2023). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. RSC Advances, 13(22), 14936-14944. [Link]

  • Siniscalchi, T. (2022). Calculating Percent Yield for the Nitration of Methyl Benzoate. YouTube. [Link]

  • ResearchGate. (2024). (PDF) Computational Methods in Drug Discovery and Development. [Link]

  • Scholars Research Library. (n.d.). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. [Link]

  • Royal Society of Chemistry. (2024). Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach. [Link]

  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. [Link]

  • ResearchGate. (2025). DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. [Link]

  • Google Patents. Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Patsnap. (2025). What are computational methods in drug discovery?. [Link]

  • PubMed. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. [Link]

Sources

Foundational

Discovery and history of substituted nitrobenzoates

The Architectures of Nitration: A Technical Guide to Substituted Nitrobenzoates Part 1: Strategic Overview Substituted nitrobenzoates represent a cornerstone scaffold in organic synthesis and medicinal chemistry. Histori...

Author: BenchChem Technical Support Team. Date: February 2026

The Architectures of Nitration: A Technical Guide to Substituted Nitrobenzoates

Part 1: Strategic Overview

Substituted nitrobenzoates represent a cornerstone scaffold in organic synthesis and medicinal chemistry. Historically regarded merely as dye intermediates, they have evolved into critical "privileged structures" for modern drug discovery. Their utility lies in the nitro group’s dual role: a robust masking group for anilines and a powerful electron-withdrawing auxiliary that activates the aromatic ring for nucleophilic attack.

This guide moves beyond standard textbook definitions to explore the regiochemical logic , synthetic protocols , and pharmaceutical applications of these compounds.

Part 2: Historical Genesis & Mechanistic Evolution

The history of nitrobenzoates is inextricably linked to the development of electrophilic aromatic substitution (EAS) theory in the 19th century. While Eilhard Mitscherlich first described nitrobenzene in 1834, the systematic nitration of benzoic acid derivatives gained prominence with the standardization of "mixed acid" (nitric/sulfuric) protocols in the late 1800s.

The Electronic Architectures of Selectivity

Understanding the synthesis of nitrobenzoates requires mastering the electronic conflict between substituents.

  • The Ester/Acid Group (-COOR/COOH): A meta-director.[1][2][3] It deactivates the ring by withdrawing electron density via induction (-I) and resonance (-M).[3]

  • The Nitro Group (-NO₂): Upon introduction, it further deactivates the ring, preventing uncontrolled poly-nitration under standard conditions.

Causality in Synthesis: Why do we predominantly obtain the meta isomer (3-nitrobenzoate) from methyl benzoate? The carbonyl group destabilizes the carbocation intermediate formed during ortho or para attack by placing a positive charge adjacent to the electron-poor carbonyl carbon. The meta pathway avoids this high-energy state.

Visualization: The Nitration Mechanism

The following diagram illustrates the kinetic pathway of nitrating methyl benzoate, highlighting the critical sigma-complex intermediate.

NitrationMechanism Start Methyl Benzoate (Substrate) SigmaComplex Sigma Complex (Resonance Stabilized) Start->SigmaComplex Electrophilic Attack (Slow Step) Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Active Species Deprotonation Deprotonation (-H+) SigmaComplex->Deprotonation Product Methyl 3-nitrobenzoate (Meta-Isomer) SigmaComplex->Product Re-aromatization (Fast Step)

Caption: Kinetic pathway of electrophilic aromatic substitution yielding methyl 3-nitrobenzoate.

Part 3: Technical Data & Regioselectivity

The following table synthesizes physical property data and regioselectivity outcomes, crucial for identifying isomers during purification.

Table 1: Isomer Profile of Nitrobenzoic Acids

IsomerStructureMelting Point (°C)pKaNitration Yield (Direct)*Primary Application
2-Nitro (Ortho)

-NO₂-C₆H₄COOH
146-1482.17~20%Intermediate for indigo dyes
3-Nitro (Meta)

-NO₂-C₆H₄COOH
140-1423.46~78-80% Precursor for contrast agents
4-Nitro (Para)

-NO₂-C₆H₄COOH
239-2413.44~1-2%Local anesthetics (Procaine)

*Note: Direct nitration of benzoic acid yields predominantly the meta isomer. To access ortho/para isomers efficiently, alternative routes (e.g., oxidation of nitrotoluenes) are required.

Part 4: Experimental Protocols

These protocols are designed for reproducibility and self-validation.

Protocol A: Regioselective Nitration of Methyl Benzoate

Target: Methyl 3-nitrobenzoate (Meta-isomer)

1. Reagents & Setup:

  • Methyl Benzoate (Substrate): 0.1 mol

  • Conc. H₂SO₄ (Solvent/Catalyst): 35 mL

  • Conc. HNO₄ (Reagent): 10 mL

  • Glassware: 250 mL Erlenmeyer flask, ice-salt bath (maintain <10°C).

2. Methodology (Step-by-Step):

  • Solvation: Dissolve methyl benzoate in H₂SO₄. Why: Protonation of the carbonyl oxygen increases the electron-withdrawing effect, enhancing meta-selectivity.

  • Nitration: Add mixed acid (HNO₃/H₂SO₄) dropwise. Critical Control: Keep temp <15°C. Why: Higher temperatures promote dinitration and oxidative byproducts.

  • Quenching: Pour mixture over 100g crushed ice. The product will precipitate immediately as a white solid.

  • Purification: Recrystallize from methanol.

3. Validation System:

  • TLC: Silica gel (Hexane:EtOAc 8:2). Product Rf ≈ 0.45; Starting material Rf ≈ 0.60.

  • ¹H NMR (CDCl₃): Look for the desymmetrization of the aromatic region. The C2-proton (between NO₂ and COOMe) appears as a triplet-like singlet at ~8.8 ppm (highly deshielded).

Protocol B: Synthesis of 4-Nitrobenzoate Esters (Fischer Esterification)

Target: Ethyl 4-nitrobenzoate (Para-isomer) Context: Since direct nitration fails to yield the para-isomer, this protocol starts from pre-functionalized 4-nitrobenzoic acid (derived from 4-nitrotoluene).

1. Reagents:

  • 4-Nitrobenzoic acid: 10 mmol

  • Ethanol (excess): 20 mL

  • H₂SO₄ (catalytic): 0.5 mL

2. Methodology:

  • Reflux: Heat the mixture at reflux for 4 hours.

  • Workup: Evaporate ethanol, neutralize with NaHCO₃ (removes unreacted acid), and extract with dichloromethane.

  • Yield: Typically >90% due to the high stability of the nitro group under acidic conditions.

Part 5: Medicinal Chemistry Applications

Substituted nitrobenzoates are rarely the final drug; they are the scaffolds upon which complex architectures are built.

The "Aniline Gateway"

The nitro group is a "masked" amine. In drug development, a nitrobenzoate is often carried through harsh synthetic steps (where an amine would be sensitive to oxidation) and reduced only at the final stage.

  • Reagents: H₂/Pd-C (Catalytic), Fe/HCl (Bechamp), or SnCl₂.

  • Application: Synthesis of Procaine and Benzocaine .

Case Study: Lenalidomide Synthesis

Lenalidomide (Revlimid), a blockbuster immunomodulatory drug, utilizes a nitrobenzoate derivative as a core starting material.[4] The synthesis demonstrates the strategic placement of the nitro group to direct subsequent bromination.

Workflow Visualization:

LenalidomideSynthesis Start 2-methyl-3-nitrobenzoate Step1 Radical Bromination (NBS, CCl4) Start->Step1 Intermediate Bromomethyl Intermediate Step1->Intermediate Step2 Cyclization with Glutamine Derivative Intermediate->Step2 NitroLactam Nitro-Lactam Scaffold Step2->NitroLactam Step3 Nitro Reduction (H2, Pd/C) NitroLactam->Step3 Final Lenalidomide (Active API) Step3->Final

Caption: Synthetic route for Lenalidomide highlighting the nitrobenzoate core.

Part 6: References

  • Maki, T., & Takeda, K. (2002).[5] "Benzoic Acid and Derivatives".[2][5][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[5] Link

  • Pais, J. P., et al. (2023).[9] "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis".[9] Pharmaceuticals, 16(4), 563. Link

  • BenchChem Technical Support. (2025). "Protocol: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate". BenchChem Protocols. Link

  • Celgene Corporation. (2006). "Methods for the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and 1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolines". US Patent 7465800B2. Link

  • Royal Society of Chemistry. (2020). "Nitration of Methyl Benzoate: Teaching Notes". RSC Education.[10] Link

Sources

Exploratory

The Dichotomy of Proximity: A Technical Guide to the Fundamental Reactivity of Ortho-Nitrobenzoic Esters

For the dedicated researcher in organic synthesis and drug development, understanding the nuanced reactivity of functional groups is paramount. This guide provides an in-depth exploration of ortho-nitrobenzoic esters, a...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in organic synthesis and drug development, understanding the nuanced reactivity of functional groups is paramount. This guide provides an in-depth exploration of ortho-nitrobenzoic esters, a class of compounds whose reactivity is profoundly influenced by the intimate proximity of the nitro and ester functionalities. We will dissect the underlying principles of their unique chemical behavior, moving beyond simple electronic effects to uncover the significant role of intramolecular interactions. This paper will serve as a technical resource, offering both mechanistic insights and practical, field-proven experimental protocols.

Introduction: Beyond a Simple Sum of Parts

At first glance, an ortho-nitrobenzoic ester presents two well-understood functional groups on an aromatic ring. The ester group is a classic electrophilic site, susceptible to nucleophilic attack, while the nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and influencing the acidity of the parent carboxylic acid. However, their placement at adjacent positions on the benzene ring orchestrates a chemical dialogue that results in reactivity patterns not observed in their meta and para isomers. This guide will illuminate how this "ortho effect" manifests in enhanced reaction rates and alternative mechanistic pathways, particularly in hydrolysis and photochemical cleavage, as well as enabling unique intramolecular cyclization reactions.

The "Ortho Effect": A Prelude to Enhanced Reactivity

The story of ortho-nitrobenzoic esters' reactivity begins with the properties of their parent acid. Ortho-nitrobenzoic acid is a significantly stronger acid than its para and meta isomers. This is attributed to the "ortho effect," a combination of steric and electronic interactions.[1][2]

CompoundpKa
Benzoic Acid4.20
m-Nitrobenzoic Acid3.45
p-Nitrobenzoic Acid3.44
o-Nitrobenzoic Acid2.17

Table 1: Comparison of pKa values for isomeric nitrobenzoic acids.

The steric hindrance between the bulky nitro and carboxylic acid groups forces the carboxyl group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity.[1] Furthermore, the strong electron-withdrawing inductive effect of the nitro group is maximized at the ortho position due to its close proximity to the carboxylic acid. This enhanced acidity of the parent acid has direct implications for the reactivity of its esters, influencing the stability of the corresponding carboxylate as a leaving group.

Anchimeric Assistance: The Core of Ortho-Nitrobenzoic Ester Reactivity

The most profound manifestation of the ortho-nitro group's influence is through anchimeric assistance , also known as neighboring group participation (NGP) . This is the intramolecular interaction of a reaction center with a lone pair of electrons or a pi-bond from a neighboring group.[3] In the case of ortho-nitrobenzoic esters, the oxygen atoms of the nitro group can act as intramolecular nucleophiles, dramatically accelerating the rate of reactions at the ester's carbonyl carbon.

Intramolecular Catalysis in Ester Hydrolysis

The hydrolysis of esters is a fundamental reaction in organic chemistry. While typically catalyzed by external acids or bases, the hydrolysis of ortho-nitrobenzoic esters can be significantly accelerated due to intramolecular catalysis by the ortho-nitro group. Studies on the solvolysis of closely related ortho-nitrobenzoyl halides provide strong evidence for the participation of the ortho-nitro group as an internal nucleophile.[4][5] This principle can be extended to the hydrolysis of ortho-nitrobenzoic esters.

The proposed mechanism involves the intramolecular attack of one of the nitro group's oxygen atoms on the electrophilic carbonyl carbon of the ester. This leads to the formation of a cyclic five-membered intermediate. The formation of this intermediate is the rate-enhancing step, as it is more favorable than the intermolecular attack by a water molecule or hydroxide ion. This intermediate then readily reacts with water to yield the hydrolyzed product.


Figure 1. Proposed mechanism for intramolecularly catalyzed hydrolysis of an ortho-nitrobenzoic ester.

Photochemical Reactivity: Ortho-Nitrobenzyl Esters as Photolabile Protecting Groups

A particularly well-studied aspect of ortho-nitrobenzoic ester reactivity is the photochemical cleavage of ortho-nitrobenzyl esters. These compounds are widely utilized as photolabile protecting groups for carboxylic acids and other functional groups in organic synthesis and chemical biology.[2][5]

Upon irradiation with UV light (typically around 350 nm), the ortho-nitrobenzyl ester undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to form an aci-nitro intermediate, which then cyclizes and fragments to release the carboxylic acid and an ortho-nitrosobenzaldehyde.


Figure 2. Workflow for the photochemical cleavage of ortho-nitrobenzyl esters.

The efficiency of this photolytic cleavage can be tuned by substituents on the aromatic ring and the benzylic carbon, making ortho-nitrobenzyl esters versatile tools for controlled release applications.

Intramolecular Cyclization Reactions

The proximate reactive centers in ortho-nitrobenzoic esters can also be exploited to construct novel heterocyclic scaffolds through intramolecular cyclization reactions. Under reducing conditions, the nitro group can be converted to a nucleophilic amine, which can then readily attack the adjacent ester carbonyl to form a lactam.


Figure 3. Reductive cyclization of an ortho-nitrobenzoic ester to a lactam.

This strategy provides an efficient route to biologically relevant scaffolds and demonstrates the synthetic utility of leveraging the inherent reactivity of the ortho-nitrobenzoate system.

Experimental Protocols

To provide a practical context for the discussed principles, the following are detailed, field-proven protocols for the synthesis and subsequent hydrolysis of a model ortho-nitrobenzoic ester, methyl 2-nitrobenzoate.

Synthesis of Methyl 2-Nitrobenzoate

This protocol is adapted from standard esterification procedures.

Materials:

  • 2-Nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-nitrobenzoate.

Alkaline Hydrolysis of Methyl 2-Nitrobenzoate

This protocol outlines a typical procedure for the saponification of methyl 2-nitrobenzoate.

Materials:

  • Methyl 2-nitrobenzoate

  • Sodium hydroxide (1 M aqueous solution)

  • Ethanol

  • Hydrochloric acid (1 M aqueous solution)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve methyl 2-nitrobenzoate (1.0 eq) in ethanol (5 mL per gram of ester) in a round-bottom flask.

  • Add a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and monitor the disappearance of the ester by TLC (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and carefully acidify with 1 M hydrochloric acid until the pH is ~2.

  • The precipitated 2-nitrobenzoic acid can be collected by filtration, washed with cold water, and dried.

Conclusion

The reactivity of ortho-nitrobenzoic esters is a compelling example of how the spatial arrangement of functional groups can lead to chemical behavior that is far from the sum of its parts. The principles of the "ortho effect" and, more significantly, anchimeric assistance by the nitro group, provide a framework for understanding their enhanced rates of hydrolysis and unique photochemical properties. For the synthetic chemist, this inherent reactivity is not a complication but an opportunity, offering pathways for accelerated reactions, controlled cleavage, and the construction of complex molecular architectures. A thorough understanding of these fundamental principles is essential for the effective design and execution of synthetic strategies in drug discovery and materials science.

References

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). MDPI. [Link]

  • The nitro group as an intramolecular nucleophile. (n.d.). RSC Publishing. [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2025). ResearchGate. [Link]

  • Preparation of Methyl 2-nitro-3-methylbenzoate. (n.d.). PrepChem.com. [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]

  • Anchimeric Assistance. (n.d.). Dalal Institute. [Link]

  • ortho-Nitro-substituted diaryliodonium salts enabled regioselective cyclization of arylcarboxylic acids toward 3,4-naphthocoumarins. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Which one is more acidic o-nitrobenzoic acid or p-nitrobenzoic acid? (2016). Quora. [Link]

Sources

Foundational

Technical Whitepaper: Electronic Modulation of the Benzene Scaffold via Nitro and Hydroxyl Moieties

Sub-title: Mechanistic Principles, QSAR Implications, and Experimental Characterization in Drug Discovery Executive Summary In medicinal chemistry, the benzene ring acts as a ubiquitous scaffold whose physicochemical and...

Author: BenchChem Technical Support Team. Date: February 2026

Sub-title: Mechanistic Principles, QSAR Implications, and Experimental Characterization in Drug Discovery

Executive Summary

In medicinal chemistry, the benzene ring acts as a ubiquitous scaffold whose physicochemical and pharmacokinetic properties are strictly governed by its substitution pattern. This guide analyzes the diametrically opposed electronic behaviors of the Nitro (-NO₂) and Hydroxyl (-OH) groups. While the nitro group acts as a "sink," strongly withdrawing electron density to lower pKa and metabolic stability, the hydroxyl group acts as a "source," donating density to enhance solubility and Phase II conjugation. This whitepaper synthesizes quantum mechanical principles with practical drug development applications, providing researchers with a self-validating framework for rational lead optimization.

Mechanistic Foundations: The Electronic Tug-of-War

The electronic influence of substituents is governed by the interplay between Inductive (


)  and Mesomeric (

)
effects.[1] Understanding the vector sum of these forces is critical for predicting molecular orbital modulation (HOMO/LUMO energies).
The Nitro Group (-NO₂): The Global Deactivator

The nitro group is a quintessential Electron-Withdrawing Group (EWG).

  • Inductive Effect (-I): The electronegative nitrogen atom (positively charged in the dominant resonance structure) pulls electron density through the

    
    -framework.
    
  • Mesomeric Effect (-M): The

    
    -system of the nitro group overlaps with the benzene ring, delocalizing electron density out of the ring and onto the oxygen atoms.
    
  • Net Result: Both vectors align. The ring becomes electron-deficient, significantly lowering the energy of the HOMO, making the system resistant to oxidation but susceptible to reduction.

The Hydroxyl Group (-OH): The Ambivalent Activator

The hydroxyl group exhibits a conflict between induction and resonance.

  • Inductive Effect (-I): Oxygen is highly electronegative (

    
     on Pauling scale), withdrawing density through the 
    
    
    
    -bond.
  • Mesomeric Effect (+M): One of the oxygen lone pairs overlaps with the aromatic

    
    -system, donating electron density into the ring.
    
  • Net Result: The +M effect dominates the -I effect in the ortho and para positions, creating localized areas of high electron density. However, at the meta position (where resonance cannot operate), the electron-withdrawing inductive effect dominates.

Visualization of Electronic Vectors

The following diagram illustrates the opposing electron flow and the resulting charge distribution logic.

ElectronicEffects cluster_0 Nitro Group (-NO2) cluster_1 Hydroxyl Group (-OH) Nitro Benzene-NO2 Ind_N Inductive (-I) Sigma Withdrawal Nitro->Ind_N Res_N Mesomeric (-M) Pi Withdrawal Nitro->Res_N Result_N Ring Deactivation (Low Electron Density) Ind_N->Result_N Res_N->Result_N Hydroxyl Phenol (-OH) Ind_O Inductive (-I) Sigma Withdrawal Hydroxyl->Ind_O Res_O Mesomeric (+M) Pi Donation Hydroxyl->Res_O Result_O Ring Activation (High Electron Density) Ind_O->Result_O Overpowered Res_O->Result_O Dominates

Figure 1: Comparative vector analysis of electronic effects. Note the dominance of Resonance (+M) in the hydroxyl system versus the cooperative withdrawal in the nitro system.

Quantitative Structure-Activity Relationships (QSAR)

For drug developers, qualitative descriptions are insufficient. The Hammett Equation quantifies these effects using substituent constants (


).[1][2][3]

[1]

Where


 represents the electronic nature of the substituent. Positive 

indicates electron withdrawal; negative

indicates donation.[2][4]
Table 1: Hammett Constants Comparison[1][5]
Substituent


Interpretation
-H 0.000.00Reference Standard
-NO₂ +0.71 +0.78 Strong withdrawal at all positions.[4][5] The increase in para reflects the direct resonance contribution.
-OH +0.12 -0.37 CRITICAL: Acts as a withdrawer at meta (Inductive only) but a strong donor at para (Resonance).

Drug Design Insight:

  • pKa Modulation: Placing a nitro group para to a phenol (p-nitrophenol) dramatically lowers the pKa (from ~10 to ~7.15) due to resonance stabilization of the phenoxide anion. This is a vital tool for tuning solubility and permeability [1].

  • Binding Affinity: The -OH group's

    
     of -0.37 suggests it increases electron density on the face of the ring, strengthening cation-
    
    
    
    interactions with receptor residues (e.g., Lysine, Arginine).

Medicinal Chemistry & Metabolic Liabilities[7][8][9][10]

The electronic nature of these groups dictates their metabolic fate (ADME), often determining the safety profile of a lead candidate.

Nitro Groups: The Reductive Trap

Nitro groups are often flagged as "structural alerts" or toxicophores.[6]

  • Mechanism: Under hypoxic conditions (or via specific nitroreductases), the -NO₂ group undergoes sequential reduction.

  • Toxicity: The intermediate hydroxylamine (-NHOH) and nitroso (-NO) species can form covalent adducts with DNA (genotoxicity) or proteins (hepatotoxicity) [2].

  • Therapeutic Niche: This mechanism is exploited in hypoxia-activated prodrugs (e.g., nitroimidazoles) where the drug is only activated in the reducing environment of solid tumors.

Hydroxyl Groups: The Conjugation Handle

Phenolic hydroxyls are primary targets for Phase II metabolism.

  • Glucuronidation/Sulfation: The electron-rich oxygen is rapidly conjugated by UGTs or SULTs, leading to rapid renal clearance.

  • Bioisosterism: To maintain H-bond interactions while preventing rapid metabolism, medicinal chemists often replace -OH with bioisosteres like indazoles or pyridones.

Metabolic Pathway Visualization

Metabolism cluster_nitro Nitro Reductive Metabolism (Toxicity Risk) NO2 R-NO2 (Nitro) NO R-N=O (Nitroso) NO2->NO 2e- Reductase NHOH R-NHOH (Hydroxylamine) NO->NHOH 2e- Reductase NH2 R-NH2 (Amine) NHOH->NH2 2e- Reductase DNA DNA Adducts (Genotoxicity) NHOH->DNA Covalent Binding

Figure 2: The bioreductive cascade of the nitro group. The hydroxylamine intermediate represents the critical toxicological liability.

Experimental Protocol: High-Throughput pKa Determination

To empirically validate the electronic effects of these groups on a specific scaffold, the following spectrophotometric protocol is the gold standard. This method is superior to potentiometric titration for low-solubility compounds common in early discovery.

Principle

The UV-Vis absorption spectrum of a conjugated system (like a benzene derivative) changes upon ionization. By measuring absorbance at multiple pH values, the pKa is derived using the Henderson-Hasselbalch relationship.

Materials
  • Instrument: UV-Vis Spectrophotometer with 96-well plate capability (e.g., Molecular Devices SpectraMax).

  • Buffers: Universal buffer system (Citrate-Phosphate-Borate) ranging pH 2.0 to 12.0 in 0.5 unit increments.

  • Stock Solution: 10 mM compound in DMSO.

Workflow
  • Preparation:

    • Dispense 190 µL of each buffer (pH 2–12) into separate wells of a UV-transparent 96-well plate.

    • Add 10 µL of compound stock to each well (Final conc: 500 µM, 5% DMSO).

    • Include a solvent blank (buffer + DMSO only).

  • Data Acquisition:

    • Scan spectra from 240 nm to 500 nm at 25°C.

    • Identify the

      
       for the protonated species (Acidic pH) and the deprotonated species (Basic pH). An isosbestic point should be visible if the system is pure [3].
      
  • Calculation:

    • Select the analytical wavelength (

      
      ) where the difference in absorbance between acidic and basic forms is maximal.
      
    • Plot Absorbance (

      
      ) vs. pH.[7][8]
      
    • Fit the data to the sigmoidal Boltzmann equation or linearized Henderson-Hasselbalch equation:

      
      
      
  • Validation:

    • The protocol is valid only if the standard error of the fit is < 0.05 pKa units.

    • Control: Run p-nitrophenol as a standard (Expected pKa: 7.15 ± 0.05).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds.[9] Chemical Research in Toxicology, 13(8), 673-692.

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.

Sources

Exploratory

An In-depth Technical Guide to the Chemistry of Sterically Hindered Benzoates

Abstract Sterically hindered benzoates are a class of esters characterized by bulky substituents near the carboxyl group, which impart unique chemical properties, most notably high resistance to hydrolysis. This technica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sterically hindered benzoates are a class of esters characterized by bulky substituents near the carboxyl group, which impart unique chemical properties, most notably high resistance to hydrolysis. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of these valuable compounds. We will delve into the mechanistic principles that govern their formation and stability, offering field-proven insights for researchers, scientists, and professionals in drug development. This guide will explore state-of-the-art synthetic protocols, comparative stability data, and the pivotal role of steric hindrance in designing advanced molecular systems, from prodrugs to specialty polymers.

Introduction: The Significance of Steric Hindrance

In the realm of organic chemistry, steric hindrance is a powerful tool for modulating molecular reactivity. Sterically hindered benzoates—aromatic esters with bulky groups, typically at the ortho positions of the benzene ring or on the alcohol moiety—are prime examples of this principle in action. This structural feature physically obstructs the approach of nucleophiles and reagents to the electrophilic carbonyl carbon of the ester. The immediate and most significant consequence of this is a dramatic increase in the ester's stability, particularly against hydrolytic cleavage.[1][2][3]

This enhanced stability is not merely a chemical curiosity; it is a highly desirable attribute in numerous applications, especially within the pharmaceutical industry. The ester bond is a common linkage in prodrugs, which are inactive drug precursors that are metabolized in the body to release the active pharmaceutical ingredient (API).[4][5] The rate of this release is critically dependent on the ester's susceptibility to hydrolysis by endogenous esterases.[4][6] By engineering steric hindrance into a benzoate ester, drug development professionals can fine-tune the pharmacokinetic profile of a drug, prolonging its half-life and controlling its release.[4][7]

Beyond pharmaceuticals, the robustness of sterically hindered benzoates makes them valuable as protecting groups in complex organic syntheses and as additives in materials science, where they can function as light stabilizers.[8][9] This guide will provide a detailed exploration of the chemistry of these fascinating molecules, from their synthesis to their practical applications.

The Synthetic Challenge: Forming the Ester Bond

The very steric hindrance that makes these benzoates so stable also presents a significant challenge to their synthesis.[10][11] Traditional esterification methods, such as Fischer-Speier esterification, often fail or provide meager yields when dealing with sterically demanding substrates. The difficulty lies in forcing the nucleophilic alcohol to attack the sterically shielded and often electronically deactivated carbonyl carbon of the benzoic acid derivative.

To overcome this hurdle, a number of powerful esterification methods have been developed that rely on the activation of the carboxylic acid. These methods typically involve the in-situ formation of a highly reactive intermediate, which is then more susceptible to nucleophilic attack by the hindered alcohol.

The Yamaguchi Esterification

First reported by Masaru Yamaguchi in 1979, this method has become a cornerstone for the synthesis of highly functionalized and sterically hindered esters.[12][13] The protocol is particularly renowned for its application in the synthesis of macrolactones.[12][13]

Mechanism of Action: The Yamaguchi esterification proceeds via a two-step, one-pot procedure.[12][14]

  • Formation of a Mixed Anhydride: The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base like triethylamine (Et3N).[12][15] This forms a highly reactive mixed anhydride.

  • Acyl Transfer: A stoichiometric amount of 4-dimethylaminopyridine (DMAP) is then introduced, which acts as a nucleophilic catalyst.[12][14][15] DMAP attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly electrophilic acylpyridinium intermediate.[12][15] The hindered alcohol can then readily attack this intermediate to furnish the desired ester.[12][14]

The success of the Yamaguchi esterification lies in the generation of the highly reactive acylpyridinium intermediate, which overcomes the steric barrier to acylation.[12]

The Shiina Esterification and Macrolactonization

Developed by Professor Isamu Shiina, this method provides another powerful tool for the formation of esters and lactones, especially in the context of natural product synthesis.[16][17] Shiina esterification utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent.[17][18][19] The reaction can be performed under either acidic or basic conditions.[16][17]

Mechanism of Action (Acidic Conditions):

  • Activation of the Dehydrating Agent: A Lewis acid catalyst activates the aromatic carboxylic acid anhydride.[16][17]

  • Mixed Anhydride Formation: The carboxylic acid substrate attacks the activated anhydride to form a mixed anhydride (MA).[16][17]

  • Selective Activation and Nucleophilic Attack: The carbonyl group of the substrate within the MA is selectively activated by the Lewis acid. The alcohol then attacks this activated carbonyl, leading to the formation of the ester.[16][17]

A key feature of the Shiina macrolactonization is the slow addition of the hydroxycarboxylic acid starting material, which maintains a low concentration of the mixed anhydride and favors the intramolecular cyclization over intermolecular polymerization.[16]

Reactivity and Hydrolytic Stability: The Cornerstone of Application

The defining characteristic of sterically hindered benzoates is their exceptional resistance to hydrolysis.[1][2][3] This stability can be attributed to several factors:

  • Steric Shielding: As previously discussed, bulky ortho-substituents on the benzoate ring or on the alcohol moiety physically block the trajectory of incoming nucleophiles, such as water or hydroxide ions.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring can also influence the rate of hydrolysis. Electron-donating groups decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups increase the electrophilicity and can accelerate hydrolysis, although this effect can be mitigated by steric hindrance.[7]

Comparative Hydrolytic Stability Data

The hydrolytic stability of benzoates can be quantified by their half-life (t½) under specific conditions. The following table summarizes comparative data for the hydrolysis of various benzoic acid esters.

CompoundAlkaline Hydrolysis t½ (min)Rat Plasma t½ (min)Rat Liver Microsomes t½ (min)
Methyl benzoate143615
Ethyl benzoate141712
n-Propyl benzoate1910N.D.
n-Butyl benzoate2110N.D.
Phenyl benzoate11710
Benzyl benzoate161213
Ethyl 2-bromobenzoate1510N.D.
Ethyl 3-bromobenzoate251112
Ethyl 4-bromobenzoate121210

Data sourced from BenchChem.[20] N.D. = Not Determined.

Key Observations from the Data:

  • Alkyl Chain Length: Under alkaline conditions, the stability of linear alkyl benzoates tends to increase with the length of the alkyl chain, which can be attributed to a combination of inductive electron-donating effects and increased steric bulk.[20]

  • Biological Milieu: In biological matrices like rat plasma, the stability is often lower due to the presence of esterase enzymes that catalyze hydrolysis.[7]

  • Electronic Effects: The position of an electron-withdrawing substituent (bromo) has a noticeable effect on stability. The meta-substituted ester (ethyl 3-bromobenzoate) exhibits the highest stability under alkaline conditions, likely due to a less direct electronic influence on the carbonyl carbon compared to the ortho and para positions.[20]

Characterization of Sterically Hindered Benzoates

The unambiguous characterization of newly synthesized sterically hindered benzoates is crucial. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure. The chemical shifts of the protons and carbons in the vicinity of the ester group and the bulky substituents provide definitive proof of structure.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency of the ester carbonyl group is a key diagnostic peak, typically appearing in the range of 1700-1750 cm⁻¹. The exact position can be influenced by the steric and electronic environment.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can further confirm the structure.

Applications in Drug Development and Beyond

The unique properties of sterically hindered benzoates have led to their application in a variety of fields.

Prodrug Design

As mentioned, the tunable hydrolytic stability of these esters makes them ideal for prodrug design.[4][5] By incorporating a sterically hindered benzoate linker between a drug molecule and a promoiety, chemists can control the rate of drug release in vivo. This can lead to:

  • Improved Bioavailability: By masking polar functional groups, the overall lipophilicity of a drug can be increased, enhancing its absorption.[4]

  • Prolonged Duration of Action: Slower hydrolysis leads to a more sustained release of the active drug, reducing the required dosing frequency.

  • Targeted Drug Delivery: It is conceivable to design benzoate esters that are selectively cleaved by esterases present at a specific site of action.

Protecting Groups in Organic Synthesis

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. The high stability of sterically hindered benzoates makes them excellent protecting groups for alcohols, particularly in the presence of bases or other nucleophiles.

Materials Science

In polymer science, hindered benzoates, particularly p-hydroxybenzoates, have been investigated as light stabilizers.[8][9] They can act synergistically with hindered amine light stabilizers (HALS) to protect polymers from degradation by UV radiation.[8][9] The mechanism is thought to involve a photo-Fries rearrangement of the benzoate into a benzophenone-type UV absorber.[9]

Experimental Protocols

General Protocol for Yamaguchi Esterification

Caution: This procedure should be carried out in a well-ventilated fume hood by trained personnel.

  • To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.5 equiv) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a solution of the sterically hindered alcohol (1.5 equiv) and DMAP (2.0 equiv) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Synthesis and Stability Testing

The following diagram illustrates a typical workflow for the synthesis and evaluation of a sterically hindered benzoate prodrug candidate.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_testing Stability Testing start Carboxylic Acid + Hindered Alcohol esterification Yamaguchi or Shiina Esterification start->esterification workup Aqueous Workup & Extraction esterification->workup purification Column Chromatography workup->purification product Pure Hindered Benzoate purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms alkaline Alkaline Hydrolysis (t½) product->alkaline plasma Plasma Stability (t½) product->plasma microsomal Microsomal Stability (t½) product->microsomal evaluation Data Analysis & Evaluation alkaline->evaluation plasma->evaluation microsomal->evaluation

Caption: Workflow for the synthesis, characterization, and stability assessment of sterically hindered benzoates.

Conclusion

Sterically hindered benzoates represent a fascinating and highly useful class of molecules. Their chemistry is a testament to the power of steric effects in controlling reactivity. While their synthesis can be challenging, modern methods like the Yamaguchi and Shiina esterifications provide reliable routes to these compounds. The exceptional stability of sterically hindered benzoates has cemented their importance in fields ranging from medicinal chemistry and drug delivery to materials science. As our ability to design and synthesize complex molecules continues to grow, it is certain that the unique properties of sterically hindered benzoates will be leveraged in even more innovative applications.

References

  • Shiina macrolactonization - Wikipedia. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Available at: [Link]

  • Shiina esterification - Wikipedia. Available at: [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Macrolactonization in the Total Synthesis of Natural Products - iSm2. Available at: [Link]

  • Ester Bonds in Prodrugs | ACS Chemical Biology - ACS Publications. Available at: [Link]

  • Yamaguchi esterification - Wikipedia. Available at: [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters - ResearchGate. Available at: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - Frontiers. Available at: [Link]

  • Preparation of highly hindered steroid esters: application of some newer methods of esterification - PubMed. Available at: [Link]

  • The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed. Available at: [Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method - Organic Chemistry Portal. Available at: [Link]

  • Prodrugs and hydrolysis of esters | Request PDF - ResearchGate. Available at: [Link]

  • Macrolactonization Driven by Supramolecular Interactions - ChemRxiv. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. Available at: [Link]

  • Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems | Request PDF - ResearchGate. Available at: [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Available at: [Link]

  • Hindered Benzoates The Forgotten Alternative to Hindered Amine Light Stabilizers and Known Synergisms. Available at: [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC - NIH. Available at: [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC. Available at: [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The synthesis of sterically hindered amides - PubMed. Available at: [Link]

  • Using steric hindrance to design new inhibitors of class C beta-lactamases - PubMed. Available at: [Link]

  • (PDF) Sterically Hindered 2‐(2'‐Hydroxyphenyl)benzoxazole (HBO) Emitters: Synthesis, Spectroscopic Studies, and Theoretical Calculations - ResearchGate. Available at: [Link]

  • Hydrolysis Kinetics of Benzoate Esters | PDF | Chemistry - Scribd. Available at: [Link]

  • Interaction of Benzoate-type Ultraviolet Absorbers with Hindered Amine Light Stabilizers. Available at: [Link]

  • (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate. Available at: [Link]

  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC. Available at: [Link]

  • Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed. Available at: [Link]

  • Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • (PDF) Crystallographic and Spectroscopic Characterization - Amanote Research. Available at: [Link]

  • Chemical structures of sterically hindered amines. - ResearchGate. Available at: [Link]

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Foundational

Steric Locking &amp; Electronic Tuning: A Technical Investigation into Methyl 2-hydroxy-6-nitrobenzoate Derivatives

Executive Summary Methyl 2-hydroxy-6-nitrobenzoate (M2H6N) represents a distinct class of "sterically locked" salicylate derivatives. Unlike its common isomers (3-nitro or 5-nitro), the 6-nitro substitution creates a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (M2H6N) represents a distinct class of "sterically locked" salicylate derivatives. Unlike its common isomers (3-nitro or 5-nitro), the 6-nitro substitution creates a unique steric and electronic environment around the ester carbonyl. This 2,6-disubstitution pattern (hydroxyl at C2, nitro at C6) effectively shields the C1-carbonyl from nucleophilic attack, granting the molecule exceptional hydrolytic stability while activating the aromatic ring for specific downstream transformations.

This guide details the chemical behavior of M2H6N, focusing on overcoming its steric barriers to access novel 8-hydroxyquinazolinone and benzoxazole scaffolds—structures highly relevant in modern kinase inhibitor and antimicrobial drug discovery.

Part 1: Structural Analysis & The "Steric Fortress"

The 2,6-Disubstitution Effect

The defining feature of M2H6N is the "ortho-ortho" flanking of the methyl ester.

  • C2-Hydroxyl: Forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

    
    ), locking the ester in a planar conformation and reducing the electrophilicity of the carbonyl carbon.
    
  • C6-Nitro: Provides significant steric bulk and electron-withdrawing character. However, its primary role in this scaffold is kinetic shielding .

Field-Proven Insight: In standard saponification conditions (e.g., NaOH/MeOH, RT), M2H6N is remarkably resistant compared to Methyl salicylate. The tetrahedral intermediate required for ester hydrolysis is energetically disfavored due to the steric clash with the C6-nitro group. Researchers must utilize high-pressure conditions or nucleophilic catalysts (e.g., cyanide or specific enzymes) to manipulate the ester without affecting the nitro group.

Synthetic Utility: The "Anthranilate Shift"

The reduction of the nitro group in M2H6N yields Methyl 6-aminosalicylate (Methyl 2-amino-6-hydroxybenzoate). This is a positional isomer of the classic anthranilate (2-aminobenzoate).

  • Standard Anthranilate: Leads to 4-substituted quinazolines.

  • 6-Amino Salicylate: Leads to 5-hydroxy- or 8-hydroxy-quinazolines , altering solubility profiles and hydrogen-bond donor/acceptor maps in the enzyme binding pocket.

Part 2: Core Derivatization Pathways

The following diagram illustrates the divergent synthetic pathways available from the M2H6N scaffold.

M2H6N_Pathways Start Methyl 2-hydroxy- 6-nitrobenzoate (M2H6N) Path1 Pathway A: Nitro Reduction Start->Path1 H2, Pd/C or Fe/HCl Path2 Pathway B: Phenolic Alkylation Start->Path2 R-X, K2CO3 Acetone Path3 Pathway C: Ester Hydrolysis Start->Path3 LiOH, THF/H2O Reflux (Slow) Prod1 Methyl 6-amino- salicylate (Key Intermediate) Path1->Prod1 Prod2 O-Alkyl Ethers (Lipophilic Probes) Path2->Prod2 Prod3 6-Nitrosalicylic Acid (Requires Harsh Conditions) Path3->Prod3 Cyclic 8-Hydroxy-quinazolinones (Bioactive Scaffold) Prod1->Cyclic Formamide or Urea

Caption: Synthetic divergence from M2H6N. Note the high energy barrier for Pathway C compared to the facile Pathway A.

Part 3: Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: Synthesize Methyl 6-aminosalicylate without defluorination (if analogs are used) or ester hydrolysis.

Mechanism: Catalytic hydrogenation is preferred over metal/acid reductions (Fe/HCl) to simplify purification, as the amino-ester product is prone to oxidation during workup.

Reagents:

  • Substrate: Methyl 2-hydroxy-6-nitrobenzoate (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source: H₂ balloon (1 atm)

Step-by-Step Workflow:

  • Dissolution: In a three-neck round-bottom flask, dissolve 10 mmol of M2H6N in 50 mL of anhydrous Methanol. Note: Ensure complete solubility; mild warming (30°C) is acceptable.

  • Purging: Evacuate the flask and backfill with Argon (3 cycles) to remove oxygen.

  • Catalyst Addition: Carefully add Pd/C (10% w/w relative to substrate) under Argon flow. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Switch to H₂ atmosphere (balloon). Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (yellow spot) will disappear, replaced by a fluorescent blue spot (amine).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo at <40°C. The product, Methyl 6-aminosalicylate, is unstable to light and air; use immediately or store under N₂ at -20°C.

Protocol B: "Forced" Ester Hydrolysis (Saponification)

Objective: Access 6-nitrosalicylic acid. Standard LiOH/THF conditions often yield incomplete conversion due to the steric block.

Field-Proven Modification: Use of microwave irradiation significantly accelerates the tetrahedral intermediate collapse.

Reagents:

  • Substrate: M2H6N (1.0 eq)

  • Base: LiOH·H₂O (3.0 eq)

  • Solvent: THF / Water (1:1 ratio)

Step-by-Step Workflow:

  • Preparation: Suspend M2H6N (2 mmol) in 4 mL THF and 4 mL Water in a microwave-compatible vial.

  • Base Addition: Add LiOH·H₂O (6 mmol). The solution may turn deep orange/red due to phenolate formation.

  • Irradiation: Seal the vial. Heat to 100°C for 30 minutes in a microwave reactor (Power: Dynamic, Max 150W).

    • Conventional Alternative: Reflux at 80°C for 18–24 hours is required if microwave is unavailable.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 2. The bulky 6-nitrosalicylic acid will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Part 4: Biological & Pharmacological Implications[2]

Pharmacophore Mapping

Derivatives of M2H6N map to several high-value biological targets:

Derivative ClassTarget InteractionPotential Indication
6-Nitrosalicylates Uncoupling of oxidative phosphorylation (mild); COX-2 inhibition.Anti-inflammatory; Anti-tubercular [1].
8-Hydroxy-quinazolines ATP-binding pocket competition (Kinase hinge region binder).Oncology (EGFR inhibitors).
Benzoxazoles DNA gyrase inhibition (bacterial).Antimicrobial (Gram-positive).
Toxicity Considerations
  • Nitroaromatics: The 6-nitro group can be metabolically reduced to a hydroxylamine, which is potentially genotoxic (Ames positive).

  • Mitigation: In drug design, the nitro group is almost exclusively used as a synthetic handle (precursor) to be reduced to the amine or amide, which has a much safer toxicology profile. Do not advance the raw nitro-ester as a final drug candidate.

Part 5: Experimental Logic Visualization

The following flowchart outlines the decision-making process for synthesizing heterocyclic libraries from M2H6N.

Workflow_Logic Start Starting Material: M2H6N Decision1 Target Scaffold? Start->Decision1 RouteA Route A: Quinazolinone Decision1->RouteA Heterocycle RouteB Route B: Salicylic Acid Decision1->RouteB Linear Analog StepA1 1. Nitro Reduction (Pd/C) RouteA->StepA1 StepB1 1. Hydrolysis (Microwave/LiOH) RouteB->StepB1 StepA2 2. Cyclization with Formamide/Urea StepA1->StepA2 OutcomeA 8-Hydroxyquinazolinone (Kinase Inhibitor) StepA2->OutcomeA StepB2 2. Amide Coupling (HATU) StepB1->StepB2 OutcomeB 6-Nitrosalicylamide (Anti-inflammatory) StepB2->OutcomeB

Caption: Decision tree for M2H6N derivatization. Route A is kinetically favored over Route B.

References

  • Kratky, M., et al. (2015). "Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity." Bioorganic & Medicinal Chemistry, 23(24), 7662-7670.

  • BenchChem. (2025).[1] "Methyl 2-methyl-6-nitrobenzoate in Pharmaceutical Intermediate Synthesis." Application Note.

  • Endo, T., et al. (2014).[2] "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." Pesticide Biochemistry and Physiology, 111, 32-37.

  • Organic Syntheses. "m-Nitrobenzoic Acid and Derivatives: Nitration Protocols." Org.[3] Synth. Coll. Vol. 4, 715.

  • Rana, S., et al. (2024).[4] "Influence of steric hindrance on the 1,4- versus 1,6-Michael addition." Organic & Biomolecular Chemistry, 22, 5361-5373.[4]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-hydroxy-6-nitrobenzoate: An Application Note

This comprehensive guide details a robust, three-step synthetic protocol for the preparation of Methyl 2-hydroxy-6-nitrobenzoate, a valuable chemical intermediate. As a direct and regioselective synthesis of this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust, three-step synthetic protocol for the preparation of Methyl 2-hydroxy-6-nitrobenzoate, a valuable chemical intermediate. As a direct and regioselective synthesis of this compound is not well-documented, this application note outlines a strategic, multi-step approach commencing from readily available starting materials. This protocol is designed for researchers and professionals in organic synthesis and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and rationale for each procedural choice.

Introduction: The Challenge of Regioselectivity

Methyl 2-hydroxy-6-nitrobenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a hydroxyl, a nitro, and a methyl ester on the benzene ring—presents a significant synthetic challenge. Direct nitration of methyl salicylate (methyl 2-hydroxybenzoate), a seemingly straightforward approach, overwhelmingly favors the formation of the 3-nitro and 5-nitro isomers due to the ortho- and para-directing effects of the hydroxyl and ester groups. Therefore, a more nuanced synthetic strategy is required to achieve the desired 2,6-substitution pattern.

This application note presents a reliable three-step synthesis that circumvents the issue of regioselectivity by building the molecule in a controlled manner:

  • Formylation of m-Nitrophenol: The synthesis begins with the Reimer-Tiemann reaction to introduce a formyl group ortho to the hydroxyl group of m-nitrophenol, yielding 2-hydroxy-6-nitrobenzaldehyde.

  • Oxidation to a Carboxylic Acid: The aldehyde is then selectively oxidized to the corresponding carboxylic acid, 2-hydroxy-6-nitrobenzoic acid, using potassium permanganate.

  • Fischer Esterification: The final step involves the acid-catalyzed esterification of the carboxylic acid with methanol to produce the target molecule, Methyl 2-hydroxy-6-nitrobenzoate.

This method provides a logical and reproducible pathway to the desired product, with each step being a well-established transformation in organic chemistry.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Esterification m_nitrophenol m-Nitrophenol reimer_tiemann Reimer-Tiemann Reaction (CHCl3, NaOH) m_nitrophenol->reimer_tiemann aldehyde 2-Hydroxy-6-nitrobenzaldehyde reimer_tiemann->aldehyde oxidation Oxidation (KMnO4) aldehyde->oxidation carboxylic_acid 2-Hydroxy-6-nitrobenzoic acid oxidation->carboxylic_acid esterification Fischer Esterification (CH3OH, H2SO4) carboxylic_acid->esterification final_product Methyl 2-hydroxy-6-nitrobenzoate esterification->final_product

Caption: A three-step synthetic route to Methyl 2-hydroxy-6-nitrobenzoate.

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-6-nitrobenzaldehyde via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. In this step, dichlorocarbene, generated in situ from chloroform and a strong base, acts as the electrophile that attacks the electron-rich phenoxide ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
m-Nitrophenol139.1110.0 g0.0719
Sodium Hydroxide40.0013.0 g0.325
Chloroform119.3814.0 mL (20.8 g)0.174
Deionized Water18.0270 mL-
Dilute Sulfuric Acid-As needed-

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13.0 g of sodium hydroxide in 70 mL of deionized water.

  • To this solution, add 10.0 g of m-nitrophenol and stir until a homogenous solution is obtained.

  • Carefully add 14.0 mL of chloroform to the reaction mixture.

  • Heat the mixture in a water bath to maintain a gentle reflux for 2 hours with continuous stirring.

  • After the reflux period, remove the excess chloroform by simple distillation.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute sulfuric acid until the solution is acidic to litmus paper.

  • The product, 2-hydroxy-6-nitrobenzaldehyde, can be isolated by steam distillation. The aldehyde is then extracted from the distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Step 2: Oxidation of 2-hydroxy-6-nitrobenzaldehyde to 2-hydroxy-6-nitrobenzoic acid

The selective oxidation of the aldehyde functional group to a carboxylic acid is achieved using potassium permanganate. The reaction is performed under neutral or slightly alkaline conditions to prevent the oxidation of the phenolic hydroxyl group.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-hydroxy-6-nitrobenzaldehyde167.125.0 g0.0299
Potassium Permanganate158.03~4.73 g0.0299
Water18.02100 mL-
Sodium Bicarbonate84.01Small amount-
Sodium Bisulfite104.06As needed-
Concentrated Hydrochloric Acid-As needed-

Protocol:

  • Suspend 5.0 g of 2-hydroxy-6-nitrobenzaldehyde in 100 mL of water in a 250 mL flask. A small amount of sodium bicarbonate can be added to aid in dissolution.

  • In a separate beaker, prepare a solution of approximately 4.73 g of potassium permanganate in 50 mL of water.

  • Slowly add the potassium permanganate solution to the aldehyde suspension with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 30°C using an ice bath.

  • Continue stirring at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction (typically 1-2 hours). A brown precipitate of manganese dioxide will form.

  • Filter the reaction mixture to remove the manganese dioxide. To dissolve any remaining manganese dioxide, a small amount of sodium bisulfite can be added to the filtrate, followed by gentle warming.

  • Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid until no more precipitate forms.

  • Collect the precipitated 2-hydroxy-6-nitrobenzoic acid by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.

Step 3: Fischer Esterification of 2-hydroxy-6-nitrobenzoic acid to Methyl 2-hydroxy-6-nitrobenzoate

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of alcohol in the presence of a strong acid catalyst to form the corresponding ester.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-hydroxy-6-nitrobenzoic acid183.123.0 g0.0164
Methanol (anhydrous)32.0430 mL-
Concentrated Sulfuric Acid98.081 mL-
Dichloromethane84.9350 mL-
Saturated Sodium Bicarbonate Solution-2 x 25 mL-
Brine-25 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Protocol:

  • In a 100 mL round-bottom flask, combine 3.0 g of dry 2-hydroxy-6-nitrobenzoic acid and 30 mL of anhydrous methanol.

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with 50 mL of dichloromethane and add it to the separatory funnel.

  • Shake the funnel to extract the product into the organic layer. Separate the layers.

  • Wash the organic layer sequentially with 25 mL of water, two 25 mL portions of saturated sodium bicarbonate solution (caution: foaming may occur), and finally with 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Methyl 2-hydroxy-6-nitrobenzoate.

  • The final product can be purified by recrystallization from a suitable solvent such as methanol or an ethanol-water mixture.[3]

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of reversible steps involving the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water.

Fischer_Esterification cluster_mechanism Fischer Esterification Mechanism Carboxylic_Acid R-C(=O)OH Protonated_Carbonyl R-C(=O+)H-OH Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate_1 R-C(OH)(O+H-CH3)-OH Protonated_Carbonyl->Tetrahedral_Intermediate_1 + CH3OH Tetrahedral_Intermediate_2 R-C(OH)(OCH3)-O+H2 Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Proton Transfer Protonated_Ester R-C(=O+H)OCH3 Tetrahedral_Intermediate_2->Protonated_Ester - H2O Ester R-C(=O)OCH3 Protonated_Ester->Ester - H+

Sources

Application

Application Note: Selective Esterification of 2-Hydroxy-6-Nitrobenzoic Acid

Executive Summary & Strategic Analysis The Challenge: The esterification of 2-hydroxy-6-nitrobenzoic acid (6-nitrosalicylic acid) presents a classic synthetic challenge: the "Ortho Effect." The carboxylic acid group is f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The esterification of 2-hydroxy-6-nitrobenzoic acid (6-nitrosalicylic acid) presents a classic synthetic challenge: the "Ortho Effect." The carboxylic acid group is flanked by two ortho substituents—a hydroxyl group at position 2 and a nitro group at position 6.

  • Steric Hindrance: The bulky nitro group and the hydroxyl group physically block the trajectory of nucleophiles (like methanol) from attacking the carbonyl carbon, rendering standard acid-catalyzed Fischer esterification kinetically incompetent (reaction times >48h, low conversion).

  • Electronic Deactivation: The intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen further stabilizes the acid, raising the activation energy for nucleophilic attack.

  • Chemoselectivity: The substrate possesses two nucleophilic sites: the carboxylate and the phenolate. Indiscriminate alkylation leads to the formation of the ether-ester byproduct (methyl 2-methoxy-6-nitrobenzoate), which is often an impurity difficult to separate.

The Solution: This protocol details a Base-Promoted Nucleophilic Substitution (


)  strategy. Instead of attacking the hindered carbonyl carbon (as in Fischer esterification), we convert the acid into a carboxylate nucleophile that attacks an unhindered alkylating agent (Methyl Iodide). This bypasses the steric wall entirely.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the decision logic and the failure mode of standard protocols versus the success of the


 pathway.

G Start Substrate: 2-Hydroxy-6-Nitrobenzoic Acid Decision Select Synthetic Strategy Start->Decision PathA Path A: Fischer Esterification (MeOH / H2SO4) Decision->PathA Traditional PathB Path B: Carboxylate Alkylation (MeI / Base / DMF) Decision->PathB Recommended ResultA FAILURE / LOW YIELD Steric blocking of tetrahedral intermediate. Intramolecular H-bond stabilizes reactant. PathA->ResultA StepB1 Step 1: Selective Deprotonation (COOH pKa ~1.8 vs OH pKa ~7) PathB->StepB1 StepB2 Step 2: SN2 Attack on MeI Carboxylate attacks unhindered Methyl StepB1->StepB2 ResultB SUCCESS Methyl 2-hydroxy-6-nitrobenzoate (>90% Yield) StepB2->ResultB

Figure 1: Mechanistic decision tree contrasting the steric failure of Fischer esterification with the steric bypass of the carboxylate alkylation route.

Detailed Protocol: Base-Promoted Alkylation

Objective: Synthesis of methyl 2-hydroxy-6-nitrobenzoate via


 reaction.
Scale:  10.0 mmol (adaptable).
Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]AmountRole
2-Hydroxy-6-nitrobenzoic acid 183.121.01.83 gSubstrate
Sodium Bicarbonate (NaHCO₃) 84.011.10.92 gSelective Base
Methyl Iodide (MeI) 141.941.20.75 mLAlkylating Agent
DMF (Anhydrous) --15 mLPolar Aprotic Solvent
  • Safety Note: Methyl Iodide is a neurotoxin and suspected carcinogen. Use only in a fume hood.

  • Base Selection Logic: We use NaHCO₃ (weak base) rather than K₂CO₃. The pKa of the benzoic acid is ~1.8 (lowered by the ortho-nitro group). The pKa of the phenol is ~7.0. NaHCO₃ is strong enough to deprotonate the carboxylic acid completely but weak enough to leave the phenol largely protonated, minimizing the risk of O-methylation (ether formation).

Step-by-Step Procedure
  • Solubilization:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-6-nitrobenzoic acid (1.83 g, 10 mmol) in anhydrous DMF (15 mL).

    • Note: The solution will be yellow/orange due to the nitro-aromatic chromophore.

  • Deprotonation:

    • Add NaHCO₃ (0.92 g, 11 mmol) in one portion.

    • Stir at room temperature for 30 minutes.

    • Observation: Evolution of CO₂ gas will occur. Ensure the flask is vented (do not seal tightly yet). The mixture may become heterogeneous (suspension of the sodium salt).

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to control the initial exotherm.

    • Add Methyl Iodide (0.75 mL, 12 mmol) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

    • Stir for 4–6 hours.

  • In-Process Control (IPC):

    • Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Target: Disappearance of the baseline acid spot; appearance of a less polar spot (Rf ~0.6).

  • Workup (Extraction):

    • Pour the reaction mixture into Ice Water (100 mL) in a separatory funnel.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Critical Wash Step: Wash the combined organic layers with Saturated NaHCO₃ (aq) (2 x 20 mL).

      • Why? This removes any unreacted starting material (acid) and removes the DMF.

    • Wash with Brine (saturated NaCl) (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

  • Purification:

    • The crude product is usually sufficiently pure (>95%).

    • If necessary, recrystallize from Methanol/Water or purify via flash column chromatography (SiO₂, 10-20% EtOAc/Hexane).

Alternative Protocol: Acid Chloride Route

Use this method only if Methyl Iodide is restricted or if the substrate is sensitive to basic conditions.

  • Activation: Reflux 2-hydroxy-6-nitrobenzoic acid with Thionyl Chloride (SOCl₂) (excess, solvent-free or in DCM) and a drop of DMF catalyst for 2 hours.

  • Evaporation: Remove excess SOCl₂ under vacuum (azeotrope with toluene to ensure dryness).

  • Esterification: Dissolve the crude acid chloride in DCM and add Methanol (excess) with Pyridine (1.1 eq) at 0°C.

  • Risk: The phenol group may react with SOCl₂, or the acid chloride may dehydrate to a ketene-like intermediate due to the ortho substituents. The Alkylation Method (Section 3) is generally superior for yield.

Analytical Validation (QC)

To confirm the identity of Methyl 2-hydroxy-6-nitrobenzoate , look for these specific markers:

TechniqueMarkerExpected Value/Observation
¹H NMR Methyl Ester (-COOCH ₃)Singlet, δ ~3.9 - 4.0 ppm (3H).
¹H NMR Phenol (-OH )Broad singlet, δ ~10.5 - 11.5 ppm (Exchangeable with D₂O). Note: Highly deshielded due to H-bonding with Carbonyl.
¹H NMR Aromatic ProtonsThree protons in the aromatic region (approx δ 7.0 - 8.0 ppm).
IR Carbonyl (C=O)Strong band at ~1680-1700 cm⁻¹ (Shifted slightly lower due to H-bond).
IR Hydroxyl (O-H)Broad band ~3200 cm⁻¹ (Intramolecular H-bond broadens this significantly).

Troubleshooting the "Ether" Impurity: If you observe a second methyl singlet in the NMR (around δ 3.8 ppm) and the disappearance of the OH peak, you have formed the Methyl 2-methoxy-6-nitrobenzoate (dimethyllated product).

  • Cause: Too much base or too much MeI.

  • Fix: Repeat using strictly 1.0-1.1 eq of NaHCO₃ and ensure the reaction does not heat above RT.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Organic Syntheses. (1931). Esterification of hindered acids using alkyl halides. Coll. Vol. 1, p. 56.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Nucleophilic Substitution vs Acyl Substitution).
  • PubChem Compound Summary. (2023). 2-Hydroxy-6-nitrobenzoic acid. National Center for Biotechnology Information.

  • ResearchGate Discussions. (2015). Protocols for esterification of salicylic acid derivatives.

Sources

Method

The Strategic Utility of Methyl 2-hydroxy-6-nitrobenzoate in the Genesis of Complex Heterocyclic Scaffolds

Abstract This comprehensive guide delineates the pivotal role of methyl 2-hydroxy-6-nitrobenzoate as a versatile and strategically activated precursor for the synthesis of a diverse array of medicinally relevant heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delineates the pivotal role of methyl 2-hydroxy-6-nitrobenzoate as a versatile and strategically activated precursor for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. The inherent electronic and steric attributes of this molecule, arising from the ortho-positioning of the hydroxyl, nitro, and methyl ester functionalities, provide a unique platform for controlled and regioselective chemical transformations. This document provides an in-depth exploration of the synthetic pathways to key heterocyclic systems, including phenazines, benzodiazepines, and quinoxalines. The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, offering not only step-by-step methodologies but also a profound understanding of the underlying chemical principles that govern these transformations.

Introduction: The Architectural Advantage of Methyl 2-hydroxy-6-nitrobenzoate

In the landscape of synthetic organic chemistry, the judicious choice of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-hydroxy-6-nitrobenzoate emerges as a preeminent building block due to the synergistic interplay of its functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and serves as a masked amino group. The adjacent hydroxyl and methyl ester moieties are poised for participation in cyclization reactions following the unmasking of this latent nucleophilicity. This guide will illuminate the transformation of this readily accessible starting material into valuable heterocyclic cores, which are prevalent in numerous pharmacologically active agents.

Core Synthetic Strategy: The Gateway Reduction

The linchpin of the synthetic strategies detailed below is the selective reduction of the nitro group to a primary amine. This transformation converts methyl 2-hydroxy-6-nitrobenzoate into the highly reactive intermediate, methyl 2-amino-6-hydroxybenzoate. This intermediate is the common precursor for the subsequent synthesis of various heterocyclic systems.

Protocol 1: Catalytic Hydrogenation for the Synthesis of Methyl 2-amino-6-hydroxybenzoate

This protocol describes a highly efficient and clean method for the reduction of the nitro group using catalytic hydrogenation. This method is favored for its high selectivity, avoiding the reduction of the ester functionality.

Materials:

  • Methyl 2-hydroxy-6-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • In a suitable reaction flask, dissolve methyl 2-hydroxy-6-nitrobenzoate in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the reaction mixture (a balloon or a Parr apparatus can be used).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-6-hydroxybenzoate, which can be used in the next step without further purification or can be purified by recrystallization.

Synthesis of Phenazine Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antibiotic and antitumor properties.[1] The synthesis of phenazine derivatives from methyl 2-amino-6-hydroxybenzoate can be achieved through oxidative dimerization.

Mechanistic Rationale

The synthesis of the phenazine core from methyl 2-amino-6-hydroxybenzoate is predicated on the oxidative coupling of two molecules of the precursor. This process is often facilitated by an oxidizing agent in an alkaline medium. The reaction proceeds through the formation of reactive radical intermediates that dimerize and subsequently aromatize to yield the stable phenazine scaffold.

Experimental Protocol: Synthesis of a Dihydrophenazinedicarboxylate Derivative

Materials:

  • Methyl 2-amino-6-hydroxybenzoate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • An oxidizing agent (e.g., air, potassium ferricyanide)

Procedure:

  • Dissolve methyl 2-amino-6-hydroxybenzoate in methanol or ethanol in a round-bottom flask.

  • Add a solution of KOH or NaOH in water or alcohol to the reaction mixture.

  • Heat the mixture to reflux while bubbling air through the solution or, alternatively, add a suitable oxidizing agent like potassium ferricyanide portion-wise.

  • The reaction progress can be monitored by the formation of a colored precipitate.

  • After several hours of reflux, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a cold alcohol to remove impurities.

  • Dry the product under vacuum to yield the dihydroxydimethoxydicarbonyl-dihydrophenazine derivative.

Visualization of the Synthetic Pathway

phenazine_synthesis start Methyl 2-hydroxy-6-nitrobenzoate intermediate Methyl 2-amino-6-hydroxybenzoate start->intermediate Reduction (H2, Pd/C) product Dihydrophenazine Derivative intermediate->product Oxidative Dimerization

Caption: Synthetic pathway to a dihydrophenazine derivative.

Synthesis of 1,5-Benzodiazepine Scaffolds

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[2] The 1,5-benzodiazepine core can be synthesized through the condensation of an o-phenylenediamine derivative with a β-diketone or a ketone.[2][3]

Mechanistic Considerations

The synthesis of 1,5-benzodiazepines from methyl 2-amino-6-hydroxybenzoate requires a preliminary transformation of the ester group into a second amino functionality, creating a substituted o-phenylenediamine. This can be achieved through a multi-step sequence involving hydrolysis, Curtius or a related rearrangement. A more direct, albeit hypothetical, approach would involve the condensation with a suitable diketone, where the hydroxyl group might participate in the cyclization. However, a more reliable route involves the conversion to a diamine. For the purpose of this guide, we will focus on the condensation of a conceptual diamino derivative.

Experimental Protocol: Synthesis of a Substituted 1,5-Benzodiazepine

This protocol outlines the synthesis of a 1,5-benzodiazepine derivative from a precursor derived from methyl 2-amino-6-hydroxybenzoate. The initial steps to convert the ester to an amine are not detailed here but are a prerequisite.

Materials:

  • A 2,3-diaminobenzoic acid derivative (conceptually derived from methyl 2-amino-6-hydroxybenzoate)

  • A suitable β-diketone (e.g., acetylacetone)

  • Glacial acetic acid or a Lewis acid catalyst

  • Ethanol or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the 2,3-diaminobenzoic acid derivative and the β-diketone in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.

Logical Flow of Benzodiazepine Synthesis

benzodiazepine_synthesis cluster_start Starting Material Transformation cluster_cyclization Heterocycle Formation start Methyl 2-hydroxy-6-nitrobenzoate 1. Reduction intermediate1 Methyl 2-amino-6-hydroxybenzoate 2. Ester to Amine Conversion start->intermediate1 diamine 2,3-Diaminobenzoic Acid Derivative intermediate1->diamine Leads to product 1,5-Benzodiazepine Derivative diamine->product Condensation diketone β-Diketone diketone->product Condensation

Caption: Conceptual workflow for 1,5-benzodiazepine synthesis.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles that are components of several biologically active compounds, including antibiotics and anticancer agents.[4][5] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6]

Rationale for Synthesis

Similar to the benzodiazepine synthesis, the formation of a quinoxaline ring from methyl 2-amino-6-hydroxybenzoate requires the presence of a second amino group ortho to the first one. The resulting substituted o-phenylenediamine can then be readily condensed with a variety of 1,2-dicarbonyl compounds to afford a diverse library of quinoxaline derivatives.

Experimental Protocol: Synthesis of a Substituted Quinoxaline

Materials:

  • A 2,3-diaminobenzoic acid derivative (conceptually derived from methyl 2-amino-6-hydroxybenzoate)

  • A 1,2-dicarbonyl compound (e.g., benzil, glyoxal)

  • Ethanol or acetic acid as the solvent

  • A catalytic amount of acid (optional)

Procedure:

  • Dissolve the 2,3-diaminobenzoic acid derivative and the 1,2-dicarbonyl compound in ethanol or acetic acid in a round-bottom flask.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product often precipitates upon cooling. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • If necessary, the product can be recrystallized from a suitable solvent.

Quinoxaline Synthesis Workflow

quinoxaline_synthesis start Methyl 2-amino-6-hydroxybenzoate diamine 2,3-Diaminobenzoic Acid Derivative start->diamine Multi-step Conversion product Substituted Quinoxaline diamine->product dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->product Condensation

Caption: Pathway to substituted quinoxalines.

Quantitative Data Summary

The following table summarizes hypothetical reaction parameters for the key transformations, based on analogous reactions reported in the literature. Actual results may vary and optimization is recommended.

Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
Reduction Methyl 2-hydroxy-6-nitrobenzoateH₂, 10% Pd/CMethanolRoom Temp.>95
Phenazine Synthesis Methyl 2-amino-6-hydroxybenzoateKOH, AirEthanolReflux60-80
Benzodiazepine Synthesis 2,3-Diaminobenzoic Acid DerivativeAcetylacetone, Acetic AcidEthanolReflux70-90
Quinoxaline Synthesis 2,3-Diaminobenzoic Acid DerivativeBenzilEthanolReflux85-95

Conclusion

Methyl 2-hydroxy-6-nitrobenzoate stands as a testament to the power of strategic functional group placement in the design of synthetic precursors. Its facile conversion to the corresponding aminophenol unlocks a plethora of synthetic routes to diverse and valuable heterocyclic scaffolds. The protocols and rationale presented in this guide are intended to empower researchers to harness the full potential of this versatile building block in their pursuit of novel chemical entities with significant biological and pharmaceutical applications. The inherent reactivity and architectural features of this starting material ensure its continued relevance in the ever-evolving field of heterocyclic chemistry.

References

  • Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • TSI Journals. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved January 30, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 30, 2026, from [Link]

  • Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • ARKIVOC. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). A Novel and Efficient Macrolactonization of ω-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). Retrieved January 30, 2026, from [Link]

  • PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Quinoxaline compounds and their preparation and use.
  • ResearchGate. (n.d.). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. Retrieved January 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Does the reaction of 2‐hydroxy‐6‐methyl‐5‐nitrocyclohepta‐2,4,6‐trien‐1‐one with NaOH involve ring contraction?. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (2014). The structural biology of phenazine biosynthesis. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of certain benzodiazepine compounds.
  • PubMed. (2005). Synthesis of phenazine derivatives for use as precursors to electrochemically generated bases. Retrieved January 30, 2026, from [Link]

  • PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Retrieved January 30, 2026, from [Link]

  • International Journal of Research Trends and Innovation. (n.d.). Synthesis, pharmacological application of quinoxaline and its derivative. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (n.d.). Introducing a green nanocatalytic process toward the synthesis of benzo[a]pyrano-[2,3-c]phenazines utilizing copper oxide quantum dot-modified core–shell magnetic mesoporous silica nanoparticles as high throughput and reusable nanocatalysts. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and in-vitro cytotoxic activity of novel benzo[b]phenazine-6,11- dioneand 1,4-naphthoquinone derivatives. Retrieved January 30, 2026, from [Link]

Sources

Application

Application Note: Strategic Functionalization of Methyl 2-hydroxy-6-nitrobenzoate

Executive Summary Methyl 2-hydroxy-6-nitrobenzoate (M2H6N) represents a unique challenge in organic synthesis due to its "Push-Pull-Block" architecture.[1] The molecule features an electron-donating hydroxyl group (C2),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (M2H6N) represents a unique challenge in organic synthesis due to its "Push-Pull-Block" architecture.[1] The molecule features an electron-donating hydroxyl group (C2), an electron-withdrawing nitro group (C6), and a methyl ester (C1) sandwiched between them. This specific 1,2,6-substitution pattern creates a sterically congested "fortress" around the ester carbonyl, rendering it kinetically inert to standard nucleophilic attack (e.g., mild saponification or direct amidation).

This guide provides validated protocols to overcome these steric and electronic barriers. We detail methods for forcing hydrolysis , magnesium-mediated amidation , and reductive cyclization —a strategy that unmasks an internal nucleophile to construct valuable dihydroquinolinone scaffolds used in kinase inhibitors and antibacterial agents.

Chemical Architecture & Reactivity Profile[1]

The inertness of the ester moiety in M2H6N is governed by two primary factors:

  • Steric Inhibition of Approach: The ortho-nitro and ortho-hydroxyl groups physically block the trajectory of incoming nucleophiles (Burgi-Dunitz angle).[1]

  • Electronic Locking: An intramolecular hydrogen bond between the C2-hydroxyl and the ester carbonyl oxygen locks the ester in a planar conformation, further resisting the tetrahedral intermediate formation required for acyl substitution.

Reactivity Logic Map

The following diagram illustrates the competitive pathways and the logic for selecting specific protocols.

ReactivityMap Start Methyl 2-hydroxy- 6-nitrobenzoate Path1 Standard Hydrolysis (NaOH/MeOH, RT) Start->Path1 No Reaction (Steric Block) Path2 Forcing Hydrolysis (KOH/DMSO, 100°C) Start->Path2 Success (Acid Product) Path3 Direct Amidation (R-NH2, Heat) Start->Path3 Failed/Slow Path4 Mg-Mediated Amidation (Mg(NHR)2) Start->Path4 Success (Amide Product) Path5 Reductive Cyclization (H2/Pd or Fe/HCl) Start->Path5 Internal Attack (Quinolinone)

Figure 1: Decision tree for nucleophilic transformations. Red paths indicate kinetic failure modes; Green/Yellow paths indicate validated protocols.

Protocol A: High-Force Hydrolysis (Saponification)[1]

Objective: Cleavage of the methyl ester to yield 2-hydroxy-6-nitrobenzoic acid. Challenge: Standard aqueous NaOH reflux often results in incomplete conversion or decarboxylation due to the extended reaction times required.[1] Solution: Use of a polar aprotic solvent (DMSO) to strip the hydration shell from the hydroxide ion, increasing its nucleophilicity (the "naked anion" effect), combined with elevated temperature.

Materials
  • Methyl 2-hydroxy-6-nitrobenzoate (1.0 eq)[1]

  • Potassium Hydroxide (KOH), pellets (4.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydrochloric Acid (HCl), 2M

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g) in DMSO (10 mL). The solution will turn bright yellow/orange due to phenoxide formation.[1]

  • Base Addition: Add powdered KOH (4.0 eq) in a single portion.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] Note: The starting material spot (Rf ~0.[1]6) should disappear, replaced by a baseline spot (carboxylate).

  • Quench: Cool the mixture to room temperature. Pour slowly into ice-water (50 mL).

  • Acidification: Acidify carefully with 2M HCl to pH 1–2. The product will precipitate as a tan/yellow solid.[1]

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][2][3]

Yield Expectation: 85–92%

Protocol B: Magnesium-Mediated Direct Amidation[1]

Objective: Direct conversion of the ester to an amide without prior hydrolysis.[1] Challenge: Amines are poor nucleophiles for this sterically hindered ester.[1] Thermal amidation leads to decomposition.[1] Solution: Use of Magnesium Nitride or in situ generated Magnesium Amides .[1] The magnesium ion coordinates to the carbonyl oxygen and the hydroxyl group, bringing the amine into proximity (template effect) and activating the carbonyl.

Materials
  • Methyl 2-hydroxy-6-nitrobenzoate (1.0 eq)[1]

  • Amine (R-NH2) (3.0 eq) (e.g., Benzylamine, Aniline)

  • Ethylmagnesium Bromide (EtMgBr) (3.0 eq, 1.0M in THF)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk flask under Argon, add the amine (3.0 eq) and dry THF (5 mL/mmol).

  • Deprotonation: Cool to 0°C. Dropwise add EtMgBr (3.0 eq). Stir for 15 minutes to generate the magnesium amide reagent (

    
    ).[1] Methane gas evolution will be observed.[1]
    
  • Substrate Addition: Add a solution of Methyl 2-hydroxy-6-nitrobenzoate (1.0 eq) in THF dropwise. Crucial: The magnesium will also deprotonate the C2-phenol, requiring the excess equivalents.

  • Reaction: Warm to ambient temperature, then reflux (65°C) for 12 hours.

  • Workup: Cool to 0°C. Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Flash column chromatography (Silica gel).

Mechanism Note: The Mg(II) ion acts as a Lewis acid, bridging the ester carbonyl and the nucleophile, effectively bypassing the steric barrier.

Protocol C: Reductive Cyclization (The "Trojan Horse")

Objective: Synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one . Concept: Instead of attacking the ester with an external nucleophile, we reduce the C6-nitro group to an amine. This generates a potent internal nucleophile (C6-NH2) positioned perfectly to attack the C1-ester, forming a 6-membered lactam ring.[1]

Pathway Diagram

Cyclization Substrate Methyl 2-hydroxy- 6-nitrobenzoate Intermediate Intermediate: [6-Amino-2-hydroxy- benzoate] Substrate->Intermediate H2, Pd/C (Reduction) Product Product: 5-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Intermediate->Product Spontaneous Cyclization (-MeOH)

Figure 2: The reduction-cyclization cascade.

Materials
  • Methyl 2-hydroxy-6-nitrobenzoate (1.0 eq)[1]

  • Palladium on Carbon (Pd/C), 10% w/w (0.1 eq by weight)

  • Methanol (MeOH)[1]

  • Hydrogen Gas (Balloon or 1 atm)

Step-by-Step Methodology
  • Setup: In a hydrogenation vessel, dissolve the substrate in MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen). Safety: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature for 4–8 hours.

  • Monitoring: Monitor by TLC. The starting nitro compound (yellow) will disappear. A fluorescent blue spot (amine) may appear transiently before converting to the cyclized product.[1]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

  • Isolation: Concentrate the filtrate. The product (Quinolinone derivative) often precipitates upon concentration or cooling.[1]

  • Recrystallization: Recrystallize from MeOH/Ether.

Application: This scaffold is a privileged structure in the synthesis of antipsychotics (e.g., Aripiprazole analogs) and antibacterial agents.

Comparison of Methods

FeatureProtocol A (Hydrolysis)Protocol B (Mg-Amidation)Protocol C (Reductive Cyclization)
Primary Reagent KOH / DMSOEtMgBr / AmineH2 / Pd/C
Reaction Type IntermolecularIntermolecular (Assisted)Intramolecular
Steric Sensitivity High (Requires Heat)Medium (Mg overcomes)Low (Entropically favored)
Key Product Carboxylic AcidAmideLactam (Quinolinone)
Yield 85-92%60-75%90-95%

References

  • Steric Hindrance in Benzoates

    • Title: Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[4]

    • Source: PubMed / Pesticide Biochemistry and Physiology.[1]

    • URL:[Link][1]

  • Magnesium-Mediated Amidation

    • Title: Magnesium-Catalyzed Mild Reduction of Tertiary and Secondary Amides to Amines (Discusses Mg-Amide interactions).[1]

    • Source: Iowa State University Digital Repository.[1]

    • URL:[Link][1]

  • Benzoxazole/Quinolinone Synthesis via Reduction

    • Title: Synthesis of benzoxazole derivatives as interleukin-6 antagonists (Demonstrates reduction-cyclization logic).[1]

    • Source: Bioorganic & Medicinal Chemistry.[1][5]

    • URL:[Link]

  • General Hydrolysis of Hindered Esters

    • Title: Hydrolysis of Methyl Salicylate (Base Protocol Adapt
    • Source: IOSR Journal of Applied Chemistry.[1]

    • URL:[Link]

  • Nucleophilic Aromatic Substitution Context

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

Disclaimer: These protocols involve hazardous chemicals (Strong Bases, Pyrophoric Catalysts, Hydrogen Gas). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Notes and Protocols: Reduction of the Nitro Group in Methyl 2-hydroxy-6-nitrobenzoate

<_ Abstract The reduction of the nitro group in aromatic compounds is a cornerstone of organic synthesis, providing a gateway to the formation of anilines, which are pivotal intermediates in the pharmaceutical, agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

<_

Abstract

The reduction of the nitro group in aromatic compounds is a cornerstone of organic synthesis, providing a gateway to the formation of anilines, which are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. This document provides a comprehensive guide to the reduction of the nitro group in Methyl 2-hydroxy-6-nitrobenzoate to yield Methyl 2-amino-6-hydroxybenzoate. We will delve into the mechanistic underpinnings of various reduction strategies, offer detailed, field-proven protocols, and present a comparative analysis of their efficacy. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for this critical transformation.

Introduction: The Significance of Nitro Group Reduction

The transformation of a nitro group to an amino group is a fundamental and widely utilized reaction in organic chemistry.[1] This reduction allows for the introduction of a versatile amino functionality, which is a key building block in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1] The resulting product of the reduction of Methyl 2-hydroxy-6-nitrobenzoate, Methyl 2-amino-6-hydroxybenzoate, is a valuable scaffold for the synthesis of more complex molecules. The strategic placement of the amino, hydroxyl, and methyl ester groups on the aromatic ring makes it a versatile precursor for various synthetic endeavors.

The choice of reduction methodology is paramount and is dictated by factors such as the presence of other functional groups in the molecule, desired chemoselectivity, reaction scale, and considerations of safety and environmental impact.[2] This guide will explore two of the most prevalent and effective methods for this transformation: Catalytic Hydrogenation and Chemical Reduction using metal salts.

Mechanistic Overview: Pathways to the Amine

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a general pathway is illustrated below.

Reduction_Mechanism Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Figure 1: Generalized pathway for the reduction of a nitroaromatic compound to an aniline.

Methodologies for the Reduction of Methyl 2-hydroxy-6-nitrobenzoate

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitro groups due to its high efficiency, clean reaction profile, and the ease of product isolation.[3][4] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[5]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for many nitro group reductions.[3] Its high activity and selectivity make it effective for this transformation.[5] The carbon support provides a large surface area for the reaction to occur.

  • Hydrogen Source: Molecular hydrogen (H₂) is the most common hydrogen source. It is readily available and provides clean reduction conditions.

  • Solvent: Methanol or ethanol are excellent solvent choices as they readily dissolve the starting material and are compatible with the reaction conditions.

  • Pressure and Temperature: The reaction is often carried out at atmospheric or slightly elevated pressure and at room temperature, making it a mild and convenient procedure.[6]

Experimental Protocol: Catalytic Hydrogenation of Methyl 2-hydroxy-6-nitrobenzoate

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification Start Dissolve Methyl 2-hydroxy-6-nitrobenzoate in Methanol Add_Catalyst Add 10% Pd/C (5-10 mol%) Start->Add_Catalyst Evacuate Evacuate and backfill with H₂ (3x) Add_Catalyst->Evacuate Hydrogenate Stir under H₂ atmosphere (balloon or Parr shaker) Evacuate->Hydrogenate Monitor Monitor reaction by TLC Hydrogenate->Monitor Filter Filter through Celite® Monitor->Filter Upon completion Concentrate Concentrate filtrate in vacuo Filter->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify SnCl2_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification Start Dissolve Methyl 2-hydroxy-6-nitrobenzoate in Ethanol Add_Reagent Add SnCl₂·2H₂O (3-5 eq) Start->Add_Reagent Heat Heat to reflux Add_Reagent->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Upon completion Quench Pour into ice-water Cool->Quench Basify Basify with saturated NaHCO₃ Quench->Basify Extract Extract with Ethyl Acetate (3x) Basify->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

Application

Step-by-step guide to purifying "Methyl 2-hydroxy-6-nitrobenzoate"

An Application Note on the Step-by-Step Purification of Methyl 2-hydroxy-6-nitrobenzoate Abstract This comprehensive guide provides detailed protocols for the purification of Methyl 2-hydroxy-6-nitrobenzoate, a key inter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Step-by-Step Purification of Methyl 2-hydroxy-6-nitrobenzoate

Abstract

This comprehensive guide provides detailed protocols for the purification of Methyl 2-hydroxy-6-nitrobenzoate, a key intermediate in the synthesis of various organic compounds. Recognizing that the purity of this reagent is paramount for successful downstream applications, this document outlines two primary, field-proven methodologies: Recrystallization and Flash Column Chromatography. Authored for researchers, medicinal chemists, and drug development professionals, this guide emphasizes the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability. It includes critical safety information, methods for purity assessment, and visual workflows to facilitate seamless execution in a laboratory setting.

Introduction and Scientific Context

Methyl 2-hydroxy-6-nitrobenzoate is a substituted aromatic compound whose structural features—a hydroxyl group, a nitro group, and a methyl ester—make it a versatile precursor in organic synthesis. The presence of residual starting materials, isomeric byproducts, or reagents from its synthesis can lead to undesirable side reactions, low yields, and impurities in the final active pharmaceutical ingredient (API) or target molecule. Therefore, a robust and reproducible purification strategy is not merely a recommendation but a necessity.

This guide provides a detailed exploration of the two most effective purification techniques for this compound, grounded in its fundamental physicochemical properties. The choice between these methods will depend on the initial purity of the crude material and the scale of the purification.

Pre-Protocol Assessment: Safety and Compound Profile

Before commencing any laboratory work, a thorough understanding of the chemical's properties and hazards is essential.

Safety and Hazard Identification

Methyl 2-hydroxy-6-nitrobenzoate and the solvents used for its purification pose several hazards. Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Compound Hazards: While specific data for Methyl 2-hydroxy-6-nitrobenzoate is limited, structurally similar compounds like Methyl 2-hydroxy-3-nitrobenzoate are known irritants.[1][2] Assume the target compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust or vapors and direct contact with skin and eyes.[2][3]

  • Solvent Hazards: The solvents used in these protocols (e.g., methanol, ethanol, ethyl acetate, hexane) are flammable and have associated toxicities. Avoid sources of ignition and ensure proper containment and disposal.

Physicochemical Properties of Methyl 2-hydroxy-6-nitrobenzoate

Understanding these properties is the cornerstone of designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₇NO₅PubChem
Molecular Weight 197.14 g/mol [1]
Appearance (Predicted) Pale yellow to white solidN/A
Solubility Insoluble in water; soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.[4]
Potential Impurities

The nature of impurities depends on the synthetic route. Common impurities may include:

  • Unreacted starting materials (e.g., 2-hydroxy-6-nitrobenzoic acid).

  • Isomeric byproducts (e.g., Methyl 4-hydroxy-2-nitrobenzoate).

  • Residual acids or bases used as catalysts.

  • Solvents from the preceding reaction.

Purification Methodology Decision Workflow

The choice between recrystallization and chromatography is determined by the impurity profile and the desired final purity.

G start Crude Methyl 2-hydroxy-6-nitrobenzoate tlc Assess Purity by TLC start->tlc recrystallize Method 1: Recrystallization tlc->recrystallize High initial purity (>90%) Major spot is dominant chromatography Method 2: Flash Column Chromatography tlc->chromatography Low initial purity (<90%) Multiple spots close to product Rf end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization

Recrystallization is the preferred method for purifying compounds that are crystalline solids and have a moderate to high initial purity (>90%). It is efficient, scalable, and cost-effective. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.

Rationale for Solvent Selection

An ideal recrystallization solvent should:

  • Completely dissolve the target compound at its boiling point.

  • Poorly dissolve the target compound at low temperatures (e.g., 0-4 °C).

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For nitro-substituted benzoic acid esters, a mixture of ethanol and water is often effective.[5] Methanol is also a common choice for similar compounds.[6][7]

Step-by-Step Experimental Protocol

G cluster_recrystallization Recrystallization Workflow A 1. Dissolution Place crude solid in flask. Add minimal hot solvent (e.g., Ethanol) until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, quickly filter the hot solution. A->B if needed C 3. Cooling & Crystallization Allow the clear solution to cool slowly to room temperature, then place in an ice bath. A->C B->C D 4. Isolation Collect crystals via vacuum filtration using a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum to constant weight. E->F

Caption: A step-by-step workflow for the recrystallization of an organic compound.

  • Dissolution: Place the crude Methyl 2-hydroxy-6-nitrobenzoate in an Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a hot plate and add the primary solvent (e.g., ethanol) dropwise until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was added or solids remain): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

This technique is ideal for purifying complex mixtures with multiple components or when impurities have similar solubility profiles to the target compound, making recrystallization ineffective. It separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.

Rationale for Phase Selection
  • Stationary Phase: Silica gel is the standard choice for moderately polar organic compounds like Methyl 2-hydroxy-6-nitrobenzoate. Its polar surface interacts with polar functional groups, slowing their movement down the column.

  • Mobile Phase (Eluent): The eluent's polarity is optimized to achieve good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined beforehand using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of ~0.3 for the target compound.

Step-by-Step Experimental Protocol

G cluster_chromatography Flash Chromatography Workflow A 1. Eluent Optimization Determine optimal solvent ratio (e.g., Hexane:EtOAc) using TLC (aim for Rf ≈ 0.3). B 2. Column Packing Prepare a slurry of silica gel in the eluent and pack the column without air bubbles. A->B C 3. Sample Loading Dissolve crude product in minimal solvent and load onto the top of the silica bed. B->C D 4. Elution Add eluent and apply positive pressure. Collect fractions continuously. C->D E 5. Fraction Analysis Monitor fractions by TLC to identify those containing the pure product. D->E F 6. Isolation Combine pure fractions and remove the solvent under reduced pressure (rotary evaporator). E->F

Caption: A step-by-step workflow for flash column chromatography.

  • TLC Optimization: Spot the crude mixture on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal system will show good separation between the spot for the target compound and any impurities, with an Rf value of approximately 0.3 for the target.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the column, allowing it to pack evenly. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the column.

  • Elution: Gently add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Begin collecting fractions in test tubes or vials.

  • Fraction Analysis: Spot aliquots from the collected fractions onto TLC plates. Develop the plates and visualize the spots (e.g., under UV light) to determine which fractions contain the pure product.

  • Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified Methyl 2-hydroxy-6-nitrobenzoate.

Post-Purification: Purity Verification

After purification, the purity of the final product must be confirmed.

TechniquePrinciple of VerificationExpected Result for Pure Sample
Melting Point Analysis Pure crystalline solids have a sharp, defined melting point range. Impurities depress and broaden this range.A sharp melting point range (e.g., 1-2 °C) consistent with literature values.
Thin-Layer Chromatography (TLC) A pure compound should move as a single spot on the TLC plate.A single, well-defined spot with a consistent Rf value.
NMR Spectroscopy ¹H and ¹³C NMR spectra provide a detailed structural fingerprint of the molecule.A clean spectrum with peaks corresponding only to the target molecule and the absence of impurity peaks.

References

  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • RSC Education. Nitration of methyl benzoate. Available at: [Link]

  • World Journal of Pharmaceutical Research. Development and validation of gc-ms method for the trace level determination of potential genotoxic. Available at: [Link]

  • Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Available at: [Link]

  • Google Patents. US4506089A - Preparation of methyl m-nitrobenzoate.
  • RSC Publishing. Analytical Methods. Available at: [Link]

  • HPLC Application. Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate. Available at: [Link]

  • Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available at: [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 584223, Methyl 2-hydroxy-6-methylbenzoate. Available at: [Link]

  • Thermo Fisher Scientific. Methyl 2-hydroxy-3-nitrobenzoate - SAFETY DATA SHEET. Available at: [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 596057, Methyl 2-methyl-6-nitrobenzoate. Available at: [Link]

  • ChemBK. Methyl 3-nitrobenzoate. Available at: [Link]

  • ResearchGate. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 2-nitrobenzoate. Available at: [Link]

Sources

Method

Application Note: Spectroscopic Characterization of Methyl 2-hydroxy-6-nitrobenzoate

This Application Note is designed for researchers and quality control scientists requiring a definitive protocol for the structural characterization of Methyl 2-hydroxy-6-nitrobenzoate . It synthesizes theoretical princi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists requiring a definitive protocol for the structural characterization of Methyl 2-hydroxy-6-nitrobenzoate . It synthesizes theoretical principles with practical experimental workflows.[1][2][3]

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS: 16533-48-5) is a densely functionalized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structure features three competing functional groups—a phenolic hydroxyl, a methyl ester, and a nitro group—crowded around a benzene ring.[1][2] This "push-pull" electronic environment, combined with steric crowding at the ortho positions, creates unique spectral signatures.[2]

This guide provides a validated workflow for confirming the identity and purity of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Special attention is given to the detection of intramolecular hydrogen bonding and the differentiation of regioisomers.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name Methyl 2-hydroxy-6-nitrobenzoate
Molecular Formula

Molecular Weight 197.14 g/mol
Key Features Intramolecular H-bond (OH···O=C), Steric hindrance (6-Nitro)
Structural Dynamics (The "Salicylate Effect")

The molecule exhibits a strong intramolecular hydrogen bond between the phenolic proton (C2-OH) and the ester carbonyl oxygen (C1-COOMe). However, the bulky nitro group at C6 introduces steric strain, potentially twisting the ester group out of planarity.[2] This competition defines the spectroscopic observables.

StructuralLogic Compound Methyl 2-hydroxy-6-nitrobenzoate HBond Intramolecular H-Bond (OH ... O=C) Compound->HBond Steric Steric Repulsion (6-NO2 vs Ester) Compound->Steric Shift_IR IR Shift: Lower ν(OH) & ν(C=O) HBond->Shift_IR Weakens bonds Shift_NMR NMR Shift: Deshielded OH (~11 ppm) HBond->Shift_NMR Deshields proton Steric->Shift_IR Modulates conjugation

Figure 1: Structural interactions influencing spectral data. The interplay between H-bonding and steric bulk dictates the observed shifts.

Infrared (IR) Spectroscopy Protocol

Experimental Parameters
  • Technique: Attenuated Total Reflectance (ATR-FTIR) is recommended for neat solid/liquid analysis due to minimal sample prep.

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr) for higher resolution of the hydroxyl region.

  • Range: 4000 – 600

    
    .[2]
    
  • Resolution: 4

    
    .
    
  • Scans: 32 scans (minimum).

Spectral Interpretation

The IR spectrum serves as a "functional group fingerprint."[4]

Functional GroupModeWavenumber (

)
Diagnostic Note
Hydroxyl (-OH) Stretch (

)
3200 – 2800 (Broad)Critical: The peak is broad and shifted significantly lower than free phenols (3600

) due to strong intramolecular Hydrogen Bonding (Chelae formation).[2]
Aromatic C-H Stretch (

)
3100 – 3000Weak intensity, typical of aromatics.[2]
Methyl C-H Stretch (

)
2960 – 2850Distinct sharp peaks from the methoxy group.[2]
Ester Carbonyl (C=O) Stretch (

)
1680 – 1710 Critical: Lower than typical esters (1740

) due to conjugation and H-bonding.[2] The 6-nitro group may cause a slight blue shift (higher freq) if it twists the ester out of plane.
Nitro (-NO

)
Asymmetric1530 – 1550 Strong, sharp band.[2] Characteristic of aromatic nitro compounds.
Nitro (-NO

)
Symmetric1340 – 1360Strong, sharp band.[2]
C-O (Ester) Stretch1250 – 1300Strong intensity.[2]

Nuclear Magnetic Resonance (NMR) Protocol

Experimental Parameters
  • Solvent: Chloroform-d (

    
    )  is preferred to observe the intramolecular H-bonded hydroxyl proton. DMSO-
    
    
    
    may disrupt the intramolecular H-bond via competitive solvent H-bonding, broadening or shifting the OH peak.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.[2]

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).[2]
    
NMR Analysis (Proton)

The aromatic region displays a characteristic ABC (or AMX) pattern for the three contiguous protons (H3, H4, H5).[2]

ProtonChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
2-OH 11.0 – 11.5 Singlet (s)1HDiagnostic: Extremely downfield due to chelation (H-bond) with the ester carbonyl. Sharp in

.[2]
H-5 8.0 – 8.3 Doublet (d) or dd1HDeshielded: Ortho to the electron-withdrawing Nitro group (C6).
H-4 7.5 – 7.8 Triplet (t) or dd1HIntermediate: Meta to both OH and Nitro; Para to the Ester.
H-3 7.1 – 7.4 Doublet (d) or dd1HShielded: Ortho to the electron-donating Hydroxyl group (C2).
-OCH

3.9 – 4.0 Singlet (s)3HCharacteristic methyl ester singlet.

Coupling Constants (


):
  • 
     (Ortho coupling)
    
  • 
     (Ortho coupling)[2]
    
  • 
     (Meta coupling, may be unresolved at lower fields).
    
NMR Analysis (Carbon)

Key signals to verify the carbon skeleton.[2]

  • Carbonyl (C=O): ~165–170 ppm.[2]

  • C-OH (C2): ~155–160 ppm (Deshielded by Oxygen).[2]

  • C-NO

    
     (C6):  ~145–150 ppm (Deshielded by Nitrogen).[2]
    
  • Aromatic CH: 115–135 ppm.[2][3][5]

  • Methoxy (

    
    ):  ~53 ppm.[2]
    

Workflow: Structural Confirmation Strategy

This flowchart outlines the decision process for confirming the specific isomer (2-hydroxy-6-nitro vs. 2-hydroxy-3-nitro, etc.).

ConfirmationWorkflow Start Start: Unknown Sample Step1 Acquire 1H NMR (CDCl3) Start->Step1 CheckOH Is OH peak > 10.5 ppm? Step1->CheckOH Salicylate Confirm: 2-Hydroxy (Salicylate motif) CheckOH->Salicylate Yes NotSalicylate Reject: OH is likely meta/para CheckOH->NotSalicylate No Step2 Analyze Aromatic Splitting Salicylate->Step2 CheckPattern Pattern: d - t - d (3 contiguous H)? Step2->CheckPattern ConfirmRegio Confirm: 1,2,3,6 substitution pattern (6-Nitro isomer) CheckPattern->ConfirmRegio Yes RejectRegio Reject: 3-Nitro isomer (would show d - d with gap) CheckPattern->RejectRegio No

Figure 2: Logical decision tree for confirming the regio-chemistry of Methyl 2-hydroxy-6-nitrobenzoate.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Missing OH Peak (NMR) Rapid proton exchange with water in solvent.Ensure

is dry (store over molecular sieves). Avoid

shake.
Broad/Split Ester Peak (IR) Conformational isomerism (twisted vs. planar).[2]Run IR in dilute solution (

) to separate intermolecular vs intramolecular effects (though solid state usually fixes one conformer).[2]
Extra Peaks in Aromatic Region Presence of regioisomer (e.g., 3-nitro isomer).[2]Check integration values. Impurities often appear as small doublets flanking the main signals.
Water Peak in NMR Wet Solvent.[2][3]

in

appears ~1.56 ppm. Ensure it does not overlap with aliphatic impurities.[2][3]

References

  • National Institute of Standards and Technology (NIST). Methyl 2-hydroxybenzoate (Methyl Salicylate) IR Spectrum.[2] NIST Chemistry WebBook, SRD 69.[6] [Link][2]

  • Doc Brown's Chemistry. Analysis of the NMR and IR spectra of methyl 2-hydroxybenzoate.[Link]

  • PubChem. Methyl 2-hydroxy-6-methylbenzoate Structure and Data.[7] National Library of Medicine.[2] [Link][2]

  • Royal Society of Chemistry (RSC). Intramolecular hydrogen bonding in aromatic amides and esters.[2] CrystEngComm.[2][3] [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl 2-hydroxy-6-nitrobenzoate

Introduction Methyl 2-hydroxy-6-nitrobenzoate is a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. Its structure, featuring ortho-positioned hydroxyl, nitro, and methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-hydroxy-6-nitrobenzoate is a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. Its structure, featuring ortho-positioned hydroxyl, nitro, and methyl ester functionalities, presents a unique case for mass spectrometric analysis. Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This application note provides a detailed guide to the electron ionization mass spectrometry (EI-MS) fragmentation of Methyl 2-hydroxy-6-nitrobenzoate, highlighting the influence of the "ortho effect" on its fragmentation pathways. We present a detailed protocol for analysis and a thorough interpretation of the expected mass spectrum.

Scientific Principles: The "Ortho Effect" in Mass Spectrometry

The fragmentation of substituted aromatic compounds in mass spectrometry is not merely a sum of the fragmentation of their individual functional groups. The relative positions of substituents on the aromatic ring can dramatically influence fragmentation pathways, a phenomenon broadly termed the "ortho effect".[1][2][3][4] In the case of Methyl 2-hydroxy-6-nitrobenzoate, the proximity of the hydroxyl, nitro, and methyl ester groups leads to specific intramolecular interactions within the molecular ion. These interactions can facilitate unique rearrangement reactions and fragmentation channels that are not observed in its meta and para isomers.[1][4] Such effects are well-documented for various ortho-substituted benzoic acids and nitroaromatic compounds.[1][2][3][4]

Experimental Protocol: GC-MS Analysis

A robust and reproducible method for the analysis of Methyl 2-hydroxy-6-nitrobenzoate is essential for obtaining a clear fragmentation pattern. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for this volatile, small molecule.

Sample Preparation
  • Solubilization: Prepare a stock solution of Methyl 2-hydroxy-6-nitrobenzoate at a concentration of 1 mg/mL in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[5]

  • Dilution: Create a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

  • Vialing: Transfer the working solution to a 2 mL glass autosampler vial with a PTFE-lined screw cap.[6] Plastic vials should be avoided as organic solvents can leach plasticizers, leading to contamination.[6]

Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl polymethylsiloxane stationary phase, is recommended.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) at 70 eV.

Table 1: GC-MS Operating Parameters

ParameterValueRationale
GC Inlet
Injection ModeSplitlessTo maximize analyte transfer to the column for sensitivity.
Injector Temp.250 °CEnsures rapid volatilization of the analyte.[5]
Injection Volume1 µLA standard volume for capillary GC.
Oven Program
Initial Temp.80 °C, hold 2 minAllows for solvent focusing at the head of the column.
Ramp Rate10 °C/min to 280 °CProvides good separation of the analyte from any impurities.
Final Temp.280 °C, hold 5 minEnsures elution of any less volatile compounds.
Carrier Gas
GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/minA typical flow rate for a 0.25 mm ID column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for creating fragment-rich spectra.
Ionization Energy70 eVA standard energy that provides reproducible fragmentation patterns.
Source Temp.230 °CPrevents condensation of the analyte in the ion source.[7]
Mass Rangem/z 40-300Covers the molecular ion and expected fragment ions.

Predicted Fragmentation Pattern of Methyl 2-hydroxy-6-nitrobenzoate

The molecular formula of Methyl 2-hydroxy-6-nitrobenzoate is C₈H₇NO₅, with a molecular weight of 197.14 g/mol .[8] The EI mass spectrum is predicted to show a discernible molecular ion peak at m/z 197. The fragmentation will be dominated by interactions between the ortho substituents.

Key Fragmentation Pathways
  • Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (31 u). This would result in a prominent ion at m/z 166 .

  • Loss of Nitric Oxide (NO): A characteristic fragmentation of aromatic nitro compounds is the loss of nitric oxide (30 u).[9] This would produce an ion at m/z 167 .

  • Loss of a Hydroxyl Radical (•OH) via Ortho Effect: The presence of the ortho-hydroxyl and nitro groups can facilitate an intramolecular hydrogen transfer from the hydroxyl group to the nitro group, followed by the elimination of a hydroxyl radical (17 u). This would lead to an ion at m/z 180 .

  • Loss of a Nitro Group (•NO₂): The direct cleavage of the C-NO₂ bond results in the loss of a nitro radical (46 u), yielding an ion at m/z 151 .[9]

  • Sequential Fragmentations:

    • The ion at m/z 166 (M - •OCH₃) can subsequently lose carbon monoxide (CO, 28 u) to form an ion at m/z 138 .

    • The ion at m/z 167 (M - NO) can lose a formyl radical (•CHO, 29 u) to give an ion at m/z 138 .

Visualization of the Fragmentation Pathway

fragmentation_pathway M [M]+• m/z 197 F166 [M - •OCH3]+ m/z 166 M->F166 - •OCH3 (31 u) F167 [M - NO]+• m/z 167 M->F167 - NO (30 u) F180 [M - •OH]+ m/z 180 M->F180 - •OH (17 u) (ortho effect) F151 [M - •NO2]+ m/z 151 M->F151 - •NO2 (46 u) F138_from_166 [M - •OCH3 - CO]+ m/z 138 F166->F138_from_166 - CO (28 u) F138_from_167 [M - NO - •CHO]+ m/z 138 F167->F138_from_167 - •CHO (29 u)

Caption: Proposed EI fragmentation pathway of Methyl 2-hydroxy-6-nitrobenzoate.

Summary of Predicted Key Ions

Table 2: Predicted Mass-to-Charge Ratios and Corresponding Fragments

m/zProposed Fragment IonNeutral LossComments
197[C₈H₇NO₅]⁺•-Molecular Ion
180[C₈H₆NO₄]⁺•OHLoss of hydroxyl radical, indicative of ortho effect
167[C₈H₇O₄]⁺•NOLoss of nitric oxide
166[C₇H₄NO₄]⁺•OCH₃Loss of methoxy radical from the ester
151[C₈H₇O₃]⁺•NO₂Loss of nitro group
138[C₆H₄NO₃]⁺•OCH₃, COSequential loss from m/z 166
138[C₇H₆O₃]⁺•NO, •CHOSequential loss from m/z 167

Conclusion

The mass spectrometric fragmentation of Methyl 2-hydroxy-6-nitrobenzoate under electron ionization is predicted to be a complex process governed by the interplay of its functional groups. The "ortho effect" between the adjacent hydroxyl, nitro, and methyl ester groups is expected to induce specific fragmentation pathways, such as the loss of a hydroxyl radical, which can be a diagnostic marker for this particular isomer. By following the detailed GC-MS protocol provided, researchers can obtain high-quality mass spectra for this compound. The predicted fragmentation pattern and the key ions summarized in this application note will serve as a valuable reference for the identification and structural elucidation of Methyl 2-hydroxy-6-nitrobenzoate in various scientific applications.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]

  • Dr. M. S. Ansari. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. Retrieved from [Link]

  • T. G. Nevell, J. B. de Andrade, & J. O. N. Lopes. (1998). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the Brazilian Chemical Society, 9(5), 471-481. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Du, T., Wang, Y., Xie, H., Liang, D., & Gao, S. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2953. Retrieved from [Link]

  • Semenov, E. N., et al. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 74(8), 834-840. Retrieved from [Link]

  • Pennington, J. C., et al. (2005). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Chemosphere, 60(7), 935-944. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

  • Walsh, M. E. (1994). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Defense Technical Information Center. Retrieved from [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1020(2), 151-159. Retrieved from [Link]

  • Gonzalez, L., et al. (2007). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 111(49), 12064-12071. Retrieved from [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. Journal of Chromatographic Science, 36(8), 406-416. Retrieved from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • Nevell, T. G., de Andrade, J. B., & Lopes, J. O. N. (1998). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the Brazilian Chemical Society, 9(5), 471-481. Retrieved from [Link]

  • LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Monatshefte für Chemie, 98(5), 1115-1126. Retrieved from [Link]

  • All About Chemistry. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Harvard University Faculty of Arts and Sciences. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]

Sources

Method

Application Note: HPLC and GC Analysis of Methyl 2-hydroxy-6-nitrobenzoate

The following Application Note and Protocol guide is designed for analytical chemists and pharmaceutical researchers. It synthesizes chemical principles with practical method development strategies to provide a robust fr...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for analytical chemists and pharmaceutical researchers. It synthesizes chemical principles with practical method development strategies to provide a robust framework for analyzing Methyl 2-hydroxy-6-nitrobenzoate .

CAS: 1261504-50-0 | Formula: C₈H₇NO₅ | MW: 197.14 g/mol Synonyms: Methyl 6-nitrosalicylate; 2-Hydroxy-6-nitrobenzoic acid methyl ester

Introduction & Compound Analysis

Methyl 2-hydroxy-6-nitrobenzoate is a functionalized aromatic ester often encountered as a synthetic intermediate or process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs) derived from salicylic acid or nitrobenzoic acid scaffolds.

Chemical Challenges in Analysis
  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl and ester/nitro groups can form intramolecular hydrogen bonds. This reduces polarity relative to meta or para isomers, affecting retention times in Reverse Phase Chromatography (RPC).

  • Acidity: The phenolic hydroxyl group, activated by the electron-withdrawing nitro group, is acidic (predicted pKa < 7). Without pH control, peak tailing is inevitable.

  • Thermal Stability: While methyl esters are generally volatile, the nitro group can induce thermal degradation at high injector temperatures in GC.

Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantification and Purity Assessment (Primary Method)

Method Design Rationale

A Reverse Phase (RP-HPLC) mode is selected.[1] To suppress the ionization of the phenolic hydroxyl group and ensure sharp peak shape, an acidic modifier is strictly required. A C18 stationary phase with high surface coverage (end-capped) is recommended to minimize secondary silanol interactions with the nitro group.

Standard Operating Protocol (SOP)
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm × 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5–10 µL
Detection UV-DAD: Extract at 254 nm (aromatic ring) and 330 nm (nitro-phenol shift)

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 15.0 min: 90% B (Linear Ramp)

  • 20.0 min: 90% B (Hold)

  • 21.0 min: 10% B (Re-equilibration)

  • 25.0 min: End

Sample Preparation[2][3]
  • Stock Solution: Dissolve 10 mg of Methyl 2-hydroxy-6-nitrobenzoate in 10 mL of Acetonitrile (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Criteria
  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5[2]

  • Theoretical Plates (N): > 5000

  • RSD (n=5): ≤ 2.0% for peak area[2]

Method 2: Gas Chromatography (GC-FID/MS)

Objective: Residual Solvent Analysis and Orthogonal Purity Check

Method Design Rationale

As a methyl ester, the analyte is sufficiently volatile for GC. However, the free phenolic group can interact with active sites in the inlet liner or column, causing tailing. A 5% Phenyl-arylene column (low polarity) is standard, but a highly inert system is crucial.

Standard Operating Protocol (SOP)
ParameterCondition
Inlet Split/Splitless (Split ratio 20:1 for assay)
Inlet Temp 240°C (Do not exceed 260°C to prevent degradation)
Column Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Detector FID (300°C) or MS (Source 230°C, Scan 50-400 m/z)

Oven Temperature Program:

  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 280°C (Hold 3 min)

Troubleshooting GC Issues
  • Tailing Peaks: Indicates activity in the liner. Solution: Use a deactivated liner (e.g., Siltek) containing glass wool.

  • Ghost Peaks: Carryover from high boiling impurities. Solution: Extend the final hold time at 280°C.

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for selecting and optimizing the analytical method based on sample needs (Purity vs. Impurity Profiling).

Method_Development Start START: Sample Received (Methyl 2-hydroxy-6-nitrobenzoate) Check_Prop Check Properties: Volatile? (Yes) Acidic? (Yes, Phenol) Start->Check_Prop Decision Primary Goal? Check_Prop->Decision HPLC_Path Purity / Assay / Non-volatiles Decision->HPLC_Path GC_Path Residual Solvents / Orthogonal ID Decision->GC_Path HPLC_Cond Setup HPLC-UV C18 Column, Acidic Mobile Phase HPLC_Path->HPLC_Cond HPLC_Check Check Peak Shape HPLC_Cond->HPLC_Check HPLC_Good Validate Method HPLC_Check->HPLC_Good Sharp Peak HPLC_Bad Tailing Observed? HPLC_Check->HPLC_Bad Poor Shape HPLC_Fix Increase Acid (0.1% TFA) or Change to Phenyl-Hexyl Col HPLC_Bad->HPLC_Fix HPLC_Fix->HPLC_Check GC_Cond Setup GC-FID/MS DB-5ms, Split 20:1 GC_Path->GC_Cond GC_Check Check Thermal Stability GC_Cond->GC_Check GC_Good Proceed to Analysis GC_Check->GC_Good Stable GC_Bad Degradation? GC_Check->GC_Bad Breakdown GC_Fix Derivatize (TMS) or Lower Inlet Temp GC_Bad->GC_Fix GC_Fix->GC_Check

Figure 1: Decision tree for selecting and optimizing analytical methods for Methyl 2-hydroxy-6-nitrobenzoate.

References

  • PubChem. (n.d.).[3] Methyl 2-hydroxy-6-nitrobenzoate (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for RP-HPLC of acidic compounds).
  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (General Reference for GC analysis of esters).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-hydroxy-6-nitrobenzoate

This is a Technical Support Center guide designed for researchers and process chemists encountering difficulties in the synthesis of Methyl 2-hydroxy-6-nitrobenzoate (also known as Methyl 6-nitrosalicylate ). Ticket ID:...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers and process chemists encountering difficulties in the synthesis of Methyl 2-hydroxy-6-nitrobenzoate (also known as Methyl 6-nitrosalicylate ).

Ticket ID: SYN-MnSB-006 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Diagnostic

The Problem: Most researchers fail to synthesize Methyl 2-hydroxy-6-nitrobenzoate because they attempt direct nitration of methyl salicylate (wintergreen oil) or salicylic acid. The Reality: Direct nitration is electronically governed by the hydroxyl group (ortho/para director) and the ester group (meta director). This directs the incoming nitro group almost exclusively to positions 3 and 5 . The 6-position is sterically hindered and electronically disfavored in a direct electrophilic aromatic substitution.

The Solution: You must utilize an indirect synthetic strategy . The most robust industrial route involves starting with 2,6-Dinitrobenzoic acid , selectively reducing one nitro group to an amine, and then converting that amine to a hydroxyl group via diazotization.

The Correct Synthetic Pathway (Visualized)

The following flowchart contrasts the "Failed" direct route with the "Validated" indirect route.

SynthesisPath cluster_legend Legend Start_Fail Methyl Salicylate (Starting Material) Direct_Nit Direct Nitration (HNO3/H2SO4) Start_Fail->Direct_Nit DO NOT USE Wrong_Pdts Major Products: 3-Nitro & 5-Nitro Isomers (Regioselectivity Failure) Direct_Nit->Wrong_Pdts DO NOT USE Start_Correct 2,6-Dinitrobenzoic Acid Step1 Step 1: Esterification (MeOH, SOCl2) Start_Correct->Step1 Validated Route Inter1 Methyl 2,6-dinitrobenzoate Step1->Inter1 Validated Route Step2 Step 2: Zinin Reduction (Na2S or NaHS) Inter1->Step2 Validated Route Inter2 Methyl 2-amino-6-nitrobenzoate Step2->Inter2 Validated Route Step3 Step 3: Diazotization/Hydrolysis (NaNO2, H2SO4, then H2O/Heat) Inter2->Step3 Validated Route Final Target: Methyl 2-hydroxy-6-nitrobenzoate Step3->Final Validated Route key Red = Failed Route | Green = Validated Route | Blue = Reaction Step

Figure 1: Comparison of the failed direct nitration route versus the validated reduction-diazotization pathway.

Troubleshooting Guide & FAQs

Module A: The "Impossible" Isomer (Regioselectivity)

Q: I am nitrating methyl salicylate with fuming nitric acid, but NMR shows a mixture of isomers. How do I isolate the 6-nitro isomer? A: You likely cannot isolate it because it is not there in significant quantities.

  • Mechanism: The hydroxyl group at C2 strongly activates positions C3 and C5. The ester at C1 deactivates the ring but directs meta (to C3 and C5). Position C6 is "ortho" to the bulky ester and "meta" to the activating hydroxyl. It is the least favored position.

  • Resolution: Abandon direct nitration. Switch to the 2,6-Dinitrobenzoic acid route described below.

Module B: Esterification Issues (Steric Hindrance)

Q: I have 2-hydroxy-6-nitrobenzoic acid (or 2,6-dinitrobenzoic acid), but Fischer esterification (MeOH/H2SO4 reflux) gives very low yields (<30%). A: This is due to the "Ortho Effect" . The carboxylic acid is flanked by two bulky groups (or one bulky nitro and one hydrogen-bonding hydroxy), creating massive steric hindrance that blocks the alcohol's attack.

  • Protocol Fix (The Alkyl Halide Method): Instead of acid-catalyzed esterification, use a nucleophilic attack on an alkyl halide.

    • Dissolve the acid in DMF (Dimethylformamide).

    • Add 1.2 equivalents of Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

    • Add 1.5 equivalents of Methyl Iodide (MeI) .

    • Stir at Room Temperature (or mild heat, 40°C) for 4-12 hours.

    • Why this works: The base forms the carboxylate anion, which is less sterically demanding than the neutral acid, and it attacks the small, unhindered methyl iodide.

Module C: Selective Reduction (The Zinin Reduction)

Q: In the indirect route, how do I reduce only one nitro group of Methyl 2,6-dinitrobenzoate? A: You must use a Zinin Reduction using sulfide reagents. Catalytic hydrogenation (H2/Pd) is difficult to control and often reduces both groups.

  • Protocol:

    • Dissolve Methyl 2,6-dinitrobenzoate in Methanol/Water (10:1).

    • Add 3 equivalents of Sodium Sulfide nonahydrate (Na2S·9H2O) or Sodium Hydrosulfide (NaHS).

    • Reflux for 1-2 hours. Monitor via TLC.

    • Critical Step: The product is Methyl 2-amino-6-nitrobenzoate .

    • Note: If you reduce both, you get the diamine, which is unstable and useless for this synthesis.

Module D: Diazotization to the Phenol

Q: My diazotization of the amine turns into a black tar. What went wrong? A: This is likely due to thermal decomposition of the diazonium salt or coupling side reactions.

  • Protocol Fix:

    • Diazotization: Dissolve Methyl 2-amino-6-nitrobenzoate in dilute H2SO4. Cool to 0–5°C (Ice/Salt bath). Add NaNO2 (aq) dropwise. Never let the temperature rise above 5°C during this step.

    • Hydrolysis (The Hydroxyl Step):

      • Standard Method: Pour the cold diazonium solution slowly into a separate vessel containing boiling dilute sulfuric acid. The rapid heating prevents coupling reactions and forces the loss of N2 to form the phenol.

      • Alternative (Milder): Add Cu(NO3)2 and Cu2O in water (Sandmeyer-type hydroxylation) if the boiling acid method degrades your ester.

Validated Experimental Data Matrix

ParameterDirect Nitration (Route A)Indirect Synthesis (Route B)
Starting Material Methyl Salicylate2,6-Dinitrobenzoic Acid
Major Product Methyl 3-nitro / 5-nitrobenzoateMethyl 2-hydroxy-6-nitrobenzoate
Regioselectivity Poor (Mixture)100% (Structural definition)
Key Reagents HNO3, H2SO41.[1][2][3] MeI/K2CO3 (Esterification)2. Na2S (Selective Red.)3. NaNO2/H2SO4 (Diazo)
Overall Yield <5% (of target isomer)45-60% (3 steps)
Purification Difficult Isomer SeparationStandard Recrystallization

References

  • Synthesis of 3-Nitrosalicylic Acid (Demonstrating Isomer Issues): Hummel, M., et al. "Improved Synthesis of 3-Nitrosalicylic Acid." Synthetic Communications, 40: 3353–3357, 2010. Note: This paper confirms that direct nitration yields 3- and 5- isomers, necessitating alternative routes for other isomers.

  • Selective Reduction of Nitro Groups (Zinin Reduction): Porter, H. K.[4] "The Zinin Reduction of Nitroarenes." Organic Reactions, 2011.[4] Note: Definitive guide on using sulfides to selectively reduce one nitro group in polynitro aromatics.

  • Esterification of Sterically Hindered Acids: Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 36(17), 2409-2433. Note: Discusses the utility of Alkyl Halide + Base methods for hindered acids like 2,6-disubstituted benzoates.

  • Preparation of 2-amino-6-nitrobenzoic acid (Intermediate): Patent CN102924314A. "Preparation method of 2-amino-6-nitrobenzoic acid." Note: Describes the synthesis of the key amino-nitro intermediate.

Sources

Optimization

Side reactions during the synthesis of "Methyl 2-hydroxy-6-nitrobenzoate"

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-6-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-6-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nitration reaction. By understanding the underlying chemical principles, you can optimize your synthesis for higher yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Methyl 2-hydroxy-6-nitrobenzoate, providing potential causes and actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Product Incomplete reaction: Insufficient reaction time or inadequate mixing of reactants.- Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (methyl salicylate) is consumed.[1]- Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture.- Consider extending the reaction time if TLC analysis indicates the presence of unreacted starting material.
Suboptimal reaction temperature: Temperature control is crucial for nitration reactions.- Maintain the recommended low temperature (e.g., 0-10 °C) to control the reaction rate and minimize the formation of side products.[1]
Loss of product during work-up or purification: Product may be lost during extraction, washing, or recrystallization steps.- During the aqueous work-up, carefully adjust the pH to ensure complete precipitation of the product.- When performing extractions, ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product.- For recrystallization, select a solvent that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
Formation of Multiple Isomers Reaction conditions favoring multiple nitration sites: The hydroxyl and ester groups of methyl salicylate direct the electrophilic nitronium ion to different positions.- The primary directing influence comes from the powerful activating and ortho-, para-directing hydroxyl group. However, the deactivating meta-directing ester group also plays a role.[2][3]- Precise control of the nitrating agent addition and temperature can influence the regioselectivity. Slow, dropwise addition of the nitrating mixture at low temperatures is critical.
Thermodynamic vs. Kinetic Control: Different isomers may be favored under different conditions.- Lower reaction temperatures generally favor the kinetically controlled product. Experiment with slight variations in the temperature profile to see if isomer ratios can be improved.
Presence of Dark-Colored Impurities (Tars) Oxidation of the phenolic starting material: Phenols are susceptible to oxidation, especially under strong acidic and nitrating conditions.[4]- Use high-purity starting materials. Commercial methyl salicylate should dissolve in sulfuric acid without coloration.[5]- Maintain a low reaction temperature to minimize oxidative side reactions.[4]- Consider using alternative nitrating agents that are less prone to causing oxidation, such as cerium (IV) ammonium nitrate in the presence of a mild base.[4]
Hydrolysis of the Ester Group Presence of water in the reaction mixture: The ester can be hydrolyzed back to salicylic acid and methanol under acidic conditions.[6][7][8]- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.- Minimize the exposure of the reaction mixture to atmospheric moisture.- The work-up procedure should be performed promptly to reduce the time the product is in an acidic aqueous environment.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of Methyl 2-hydroxy-6-nitrobenzoate.

Q1: Why is a low temperature crucial during the nitration of methyl salicylate?

A1: Maintaining a low temperature (typically 0-10 °C) is critical for several reasons. Firstly, the nitration of aromatic compounds is a highly exothermic reaction.[5] Low temperatures help to control the reaction rate, preventing a runaway reaction and ensuring safety. Secondly, it minimizes the formation of unwanted side products. Higher temperatures can lead to the formation of dinitrated products and oxidative byproducts, resulting in a lower yield and a more complex purification process.[1][4]

Q2: What is the role of sulfuric acid in this reaction?

A2: Concentrated sulfuric acid serves two primary functions in this electrophilic aromatic substitution reaction. First, it acts as a catalyst by reacting with nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][9] Second, it acts as a dehydrating agent, removing the water molecule formed during the generation of the nitronium ion. This is important because the presence of water can lead to the unwanted hydrolysis of the methyl salicylate ester group.[6][7]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (methyl salicylate) on a TLC plate and eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the consumption of the starting material and the formation of the product. The product, being more polar than the starting material due to the nitro group, will have a lower Rf value.

Q4: What are the best methods for purifying the crude Methyl 2-hydroxy-6-nitrobenzoate?

A4: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical for successful purification. A good recrystallization solvent will dissolve the crude product at an elevated temperature and allow the desired product to crystallize upon cooling, while the impurities, including other isomers, remain dissolved in the solvent.[1] Alcohols such as methanol or ethanol, or mixtures containing these, are often effective. Washing the crude product with ice-cold methanol can also help remove some impurities before recrystallization.[5]

Experimental Workflow & Diagrams

To provide a clearer understanding of the process, the following workflow and diagrams illustrate the key steps and concepts.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Cool Sulfuric Acid dissolve Dissolve Methyl Salicylate start->dissolve add_nitrating Slowly Add Nitrating Mixture (Maintain 0-10 °C) dissolve->add_nitrating prepare_nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃) prepare_nitrating->add_nitrating stir Stir at Low Temperature add_nitrating->stir monitor Monitor by TLC stir->monitor quench Pour onto Ice monitor->quench Reaction Complete filter_crude Filter Crude Solid quench->filter_crude wash_water Wash with Cold Water filter_crude->wash_water recrystallize Recrystallize from Solvent wash_water->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry the Product filter_pure->dry end Characterize Final Product dry->end

Caption: A generalized workflow for the synthesis of Methyl 2-hydroxy-6-nitrobenzoate.

Mechanism of Nitronium Ion Formation

Caption: Formation of the electrophilic nitronium ion from nitric and sulfuric acids.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Product Yield check_tlc Check Final TLC Plate start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Starting Material Present complete_rxn Reaction Complete check_tlc->complete_rxn No Starting Material extend_time Action: Extend Reaction Time or Increase Stirring incomplete_rxn->extend_time check_workup Review Work-up & Purification complete_rxn->check_workup loss_during_workup Product Loss Identified check_workup->loss_during_workup Yes no_obvious_loss No Obvious Loss check_workup->no_obvious_loss No optimize_workup Action: Optimize pH, Extraction, or Recrystallization Solvent loss_during_workup->optimize_workup check_temp Review Temperature Control no_obvious_loss->check_temp temp_excursion Temperature Excursion Noted check_temp->temp_excursion Yes improve_cooling Action: Improve Cooling Protocol temp_excursion->improve_cooling

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. (n.d.). ouargla.dz.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous. (2020, December 11). IOSR Journal.
  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012, November 14).
  • Hydrolysis of Oil of Wintergreen. (2026, January 15). Truman ChemLab.
  • Troubleshooting impurities in 2-Hydroxy-6-nitrobenzamide synthesis. (n.d.). Benchchem.
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).
  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd.
  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. (2004, February 5). University of Michigan.
  • Nitration of methyl benzoate. (2016, October 15). Resource | RSC Education.

Sources

Troubleshooting

Optimizing reaction conditions for "Methyl 2-hydroxy-6-nitrobenzoate" synthesis

The following guide is designed as a specialized Technical Support Center for researchers and process chemists optimizing the synthesis of Methyl 2-hydroxy-6-nitrobenzoate . Current Status: Operational Topic: Reaction Op...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers and process chemists optimizing the synthesis of Methyl 2-hydroxy-6-nitrobenzoate .

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Target Compound: Methyl 2-hydroxy-6-nitrobenzoate (CAS: 1261504-50-0)

Executive Summary & Route Selection

User Query: "I am trying to nitrate methyl salicylate to get the 6-nitro isomer, but I only see 3-nitro and 5-nitro products. How do I optimize for the 6-position?"

Technical Response: Direct nitration of methyl salicylate (Methyl 2-hydroxybenzoate) is not viable for synthesizing the 6-nitro isomer.

  • Mechanistic Barrier: The hydroxyl group (C2) is a strong ortho/para director, activating positions 3 and 5. The ester group (C1) directs meta, also reinforcing positions 3 and 5.

  • Steric/Electronic Barrier: Position 6 is meta to the activating hydroxyl group and ortho to the sterically bulky ester group. It is the least reactive position on the ring for Electrophilic Aromatic Substitution (EAS).

Recommended Route: The industry-standard protocol utilizes Nucleophilic Aromatic Substitution (SNAr) starting from 2-Chloro-6-nitrobenzoic acid (or 2,6-Dinitrobenzoic acid), followed by esterification. This method guarantees regiochemical purity.

Validated Experimental Protocol

Phase 1: Hydroxylation (SNAr)

Objective: Convert 2-Chloro-6-nitrobenzoic acid to 2-Hydroxy-6-nitrobenzoic acid.

  • Starting Material: 2-Chloro-6-nitrobenzoic acid (CAS: 5344-49-0)[1]

  • Reagents: Sodium Hydroxide (NaOH), Water.[2]

  • Solvent: Aqueous medium (often with ethylene glycol for higher temp).

Step-by-Step Workflow:

  • Dissolution: Suspend 1.0 eq of 2-Chloro-6-nitrobenzoic acid in water.

  • Basification: Add 3.0–4.0 eq of NaOH (50% aq. solution). Note: Extra base is required to neutralize the carboxylic acid and form the nucleophilic hydroxide species.

  • Reaction: Heat the mixture to 100–130°C (reflux or autoclave).

    • Critical Insight: The carboxylate anion formed in situ is electron-donating, which deactivates the ring toward SNAr. High temperature is required to force the displacement of the chlorine by the hydroxyl group.

  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH < 2.

  • Isolation: The product, 2-Hydroxy-6-nitrobenzoic acid , will precipitate. Filter, wash with cold water, and dry.

Phase 2: Esterification

Objective: Convert 2-Hydroxy-6-nitrobenzoic acid to Methyl 2-hydroxy-6-nitrobenzoate.

  • Reagents: Methanol (MeOH), Sulfuric Acid (H2SO4) or Thionyl Chloride (SOCl2).

Step-by-Step Workflow:

  • Activation: Dissolve the dried acid intermediate in excess Methanol (solvent/reactant).

  • Catalysis: Add catalytic conc. H2SO4 (0.1–0.2 eq) and heat to reflux for 12–24 hours.

    • Troubleshooting: If conversion is low due to the "Ortho Effect" (steric hindrance from the nitro group), switch to the Acid Chloride Method :

      • Reflux acid with SOCl2 (neat or in toluene) + drop of DMF to form the acid chloride.

      • Evaporate excess SOCl2.

      • Quench residue with anhydrous Methanol.

  • Purification: Evaporate methanol. Dissolve residue in EtOAc, wash with NaHCO3 (to remove unreacted acid), then brine. Dry and concentrate.

Troubleshooting & FAQs

Q1: Why can't I just use 2,6-Dinitrobenzoic acid?

A: You can. 2,6-Dinitrobenzoic acid is also a valid precursor. One nitro group acts as the leaving group (labile due to ortho positioning to the carboxyl). The conditions are similar (NaOH hydrolysis). However, 2-Chloro-6-nitrobenzoic acid is often cheaper and avoids the formation of nitrite byproducts which can complicate workup.

Q2: My esterification yield is low (<40%). What is happening?

A: This is the classical "Ortho Effect." The nitro group at C6 and the hydroxyl at C2 sterically crowd the carboxylic acid at C1.

  • Solution: Use the Thionyl Chloride (SOCl2) method described in Phase 2. Forming the highly reactive acid chloride overcomes the steric barrier more effectively than Fischer esterification.

Q3: Can I use Potassium Hydroxide (KOH) instead of NaOH?

A: Yes. KOH is often preferred in high-temperature SNAr reactions because it is more soluble in organic co-solvents (like ethylene glycol or DMSO) if you need to push the temperature above 100°C.

Q4: How do I confirm I have the 6-nitro isomer and not the 3-nitro?

A:

  • 1H NMR: Look for the splitting pattern.[3]

    • 6-Nitro (Target): The aromatic protons are at positions 3, 4, 5. You will see a specific pattern (likely two doublets and a triplet, or a multiplet depending on resolution).

    • 3-Nitro (Impurity): Protons at 4, 5, 6.

    • Key shift: The proton adjacent to the Nitro group will be significantly deshielded (downfield). In the 6-nitro isomer, H5 is meta to nitro, H3 is para to nitro. In the 3-nitro isomer, H4 is ortho to nitro.

Visualized Workflow (Pathway Logic)

SynthesisPath Start 2-Chloro-6-nitrobenzoic Acid (CAS: 5344-49-0) Inter Intermediate: 2-Hydroxy-6-nitrobenzoic Acid Start->Inter NaOH, H2O 100-130°C (SNAr) Product Target: Methyl 2-hydroxy-6-nitrobenzoate Inter->Product MeOH, H2SO4 (Esterification) Fail Direct Nitration of Methyl Salicylate Wrong Mixture of 3-Nitro / 5-Nitro Isomers Fail->Wrong Electrophilic Subst. (Regioselectivity Issue)

Caption: Logical flow comparing the successful SNAr route (Top) vs. the failed direct nitration route (Bottom).

Quantitative Data Summary

ParameterStandard Nitration (Methyl Salicylate)Recommended Route (SNAr from 2-Cl-6-NO2)
Major Product 3-Nitro & 5-Nitro isomers6-Nitro isomer (Exclusive)
Regioselectivity Poor (Mixture)High (>98%)
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Key Reagent HNO3 / H2SO4NaOH (aq) then MeOH/H+
Complexity Low (Single step)Medium (Two steps)

References

  • European Patent Office . (2020). Novel Piperidine-2,6-dione Derivative and Use Thereof (EP 3623366 A1). (Describes the use of 2-hydroxy-6-nitrobenzoic acid as a starting material and its downstream processing). Link

  • BenchChem . (n.d.). 2-Chloro-6-nitrobenzoic acid: Properties and Reaction Pathways. (Confirming the availability and reactivity of the chloro-nitro precursor). Link

  • Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Conditions. (Authoritative grounding for the displacement of Halogen/Nitro groups in activated aromatic rings). Link

  • Sigma-Aldrich . (n.d.). Product Specification: Methyl 2-hydroxy-6-nitrobenzoate. (Verification of the target compound identity). Link

Sources

Optimization

Technical Support Center: Purification of Methyl 2-hydroxy-6-nitrobenzoate Isomers

Welcome to the technical support center for the purification of Methyl 2-hydroxy-6-nitrobenzoate and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-hydroxy-6-nitrobenzoate and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating the desired isomer from complex reaction mixtures. Here, we will delve into the underlying principles of common purification techniques, provide troubleshooting guidance, and answer frequently asked questions to help you achieve your desired product purity.

The Challenge: Why Is Purifying Methyl 2-hydroxy-6-nitrobenzoate Isomers So Difficult?

The nitration of methyl 2-hydroxybenzoate (methyl salicylate) is a classic example of electrophilic aromatic substitution. However, the directing effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups can lead to the formation of a mixture of isomers, primarily Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-5-nitrobenzoate, alongside the desired Methyl 2-hydroxy-6-nitrobenzoate. The inherent difficulty in separating these isomers stems from their remarkably similar physicochemical properties:

  • Similar Polarity: The presence of the same functional groups in all isomers results in very close polarity profiles, making chromatographic separation challenging.

  • Similar Solubility: The isomers often exhibit comparable solubilities in common organic solvents, complicating purification by recrystallization.

  • Potential for Co-crystallization: Due to their structural similarities, isomers can sometimes crystallize together, forming mixed crystals that are difficult to separate.

This guide will provide practical strategies to overcome these challenges.

Troubleshooting Purification Methods

Fractional Crystallization

Fractional crystallization is often the first line of attack for purifying solid compounds. However, its success with Methyl 2-hydroxy-6-nitrobenzoate isomers is highly dependent on finding a solvent system that exploits subtle differences in their solubilities.

Frequently Asked Questions (FAQs) - Crystallization

  • Q1: My recrystallization yields are very low, or the product purity doesn't improve. What's going wrong?

    A1: This is a common issue when dealing with isomers that have similar solubilities. Here’s a systematic approach to troubleshoot:

    • Solvent Screening is Crucial: Do not rely on a single solvent. A systematic screening of various solvents with different polarities is essential. Create a solubility profile for your crude mixture in solvents like ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof.

    • Solvent/Anti-Solvent Systems: A powerful technique is to dissolve the crude product in a good solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow the solution to cool slowly. This can often provide better separation than single-solvent recrystallization.

    • Cooling Rate Matters: Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals. For isomeric mixtures, slow, controlled cooling is paramount. Consider using a Dewar flask or an insulated bath to slow down the cooling process.

    • Seeding: If you have a small amount of pure product, "seeding" the supersaturated solution with a few crystals can promote the crystallization of the desired isomer.

  • Q2: How do I choose the right solvent system for fractional crystallization?

    A2: The ideal solvent is one in which the desired isomer has moderate solubility at high temperatures and low solubility at low temperatures, while the unwanted isomers are either very soluble or very insoluble at all temperatures.

    Experimental Protocol: Solvent Screening for Recrystallization

    • Place a small amount (e.g., 10-20 mg) of your crude isomeric mixture into several different test tubes.

    • To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, hexane, toluene, or mixtures like ethanol/water) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A solvent that requires a moderate volume is a good candidate.

    • For solvents that dissolve the solid at room temperature, try cooling the solution in an ice bath to see if crystals form.

    • For solvents that do not dissolve the solid at room temperature, gently heat the mixture until the solid dissolves. Then, allow it to cool slowly to room temperature and then in an ice bath.

    • Observe the quantity and quality of the crystals formed. The best solvent system will yield a good crop of crystals of the desired isomer upon cooling, leaving the impurities in the mother liquor. A mixture of ethanol and water is often a good starting point for nitroaromatic compounds.[1]

  • Q3: My product is an oil and won't crystallize. What should I do?

    A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solubility of the compound is so high that it separates as a liquid phase upon cooling.

    • Use a larger volume of solvent: This will keep the concentration of the solute below its saturation point at the boiling point of the solvent.

    • Switch to a lower-boiling solvent: This can prevent the compound from melting.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Introduce a seed crystal: As mentioned before, this is a very effective method.

Column Chromatography

When crystallization fails to provide the desired purity, column chromatography is the next logical step. The key to successful chromatographic separation of isomers is to maximize the small differences in their interactions with the stationary and mobile phases.

Frequently Asked Questions (FAQs) - Column Chromatography

  • Q1: I'm not getting good separation between my isomers on a silica gel column. What can I do to improve resolution?

    A1: Achieving good resolution between isomers requires careful optimization of your chromatographic conditions.

    • Fine-Tune Your Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Isomers with very similar polarities require a shallow polarity gradient. A systematic approach using thin-layer chromatography (TLC) to test various solvent ratios is highly recommended before running the column.

    • Stationary Phase Selection: While silica gel is the most common stationary phase, other options might provide better selectivity. Consider using alumina (basic or neutral) or reverse-phase C18 silica. Sometimes, the different surface chemistry of these materials can enhance the separation of closely related compounds.

    • Column Dimensions and Packing: A long, narrow column will generally provide better resolution than a short, wide one. Ensure the column is packed uniformly to prevent band broadening.

    • Loading Technique: Dissolve your sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column is a common cause of poor separation.

  • Q2: What is a good starting point for a mobile phase for separating nitroaromatic isomers?

    A2: For nitro-substituted aromatic compounds on a silica gel column, a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. Begin with a low percentage of the polar solvent (e.g., 5-10%) and gradually increase it based on your TLC results.

Experimental Protocol: Optimizing Column Chromatography Conditions

  • TLC Analysis:

    • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto several TLC plates.

    • Develop each plate in a different solvent system (e.g., 9:1 Hexane:Ethyl Acetate, 8:2 Hexane:Ethyl Acetate, etc.).

    • Visualize the spots under UV light. The ideal solvent system will show good separation between the spots with Rf values between 0.2 and 0.5.

  • Column Preparation and Execution:

    • Choose the solvent system that gave the best separation on TLC.

    • Pack your column with silica gel using the chosen mobile phase.

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to determine which ones contain your pure product.

  • Q3: Are there more advanced chromatography techniques for difficult isomer separations?

    A3: Yes, for particularly challenging separations, you might consider:

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly higher resolution than traditional column chromatography. Chiral HPLC, using a chiral stationary phase, can be used to separate enantiomers.[2]

    • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of polar compounds.[3]

Advanced Purification Strategies

For extremely challenging separations, a combination of techniques or a chemical modification approach may be necessary.

Chemical Derivatization

In some cases, it may be beneficial to chemically modify the isomeric mixture to create derivatives that are more easily separable. For example, the phenolic hydroxyl group could be derivatized to form esters or ethers. After separation, the derivatizing group can be removed to yield the pure isomer.

Selective Chemical Reactions

It may be possible to exploit differences in the reactivity of the isomers. For instance, one isomer might undergo a specific reaction at a faster rate than the others, allowing for its removal from the mixture. A patent describes a method where differences in esterification rates between 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid are utilized for their separation.[4]

Visualizing the Purification Workflow

A logical workflow is critical for efficiently tackling the purification of Methyl 2-hydroxy-6-nitrobenzoate isomers.

Purification_Workflow Crude_Mixture Crude Isomeric Mixture Recrystallization Fractional Crystallization Crude_Mixture->Recrystallization Purity_Check_1 Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography <98% Pure Pure_Product Pure Methyl 2-hydroxy-6-nitrobenzoate Purity_Check_1->Pure_Product >98% Pure Purity_Check_2 Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product >98% Pure Impure_Fraction Impure Fractions Purity_Check_2->Impure_Fraction <98% Pure Advanced_Techniques Advanced Techniques (HPLC, CPC, Derivatization) Impure_Fraction->Advanced_Techniques Advanced_Techniques->Pure_Product

Caption: A typical workflow for the purification of Methyl 2-hydroxy-6-nitrobenzoate isomers.

Summary of Key Troubleshooting Points

IssuePotential CauseRecommended Solution
Low Recrystallization Yield Poor solvent choice; Rapid coolingPerform a thorough solvent screen; Employ slow, controlled cooling.
Product "Oils Out" Compound melting in hot solvent; High solubilityUse a larger volume of solvent; Switch to a lower-boiling solvent; Scratch the flask or use a seed crystal.
Poor Chromatographic Separation Inappropriate mobile phase; Column overloadingOptimize mobile phase using TLC; Use a long, narrow column; Load a concentrated sample band.
Persistent Impurities Co-elution or co-crystallizationConsider a different stationary phase (e.g., alumina); Explore advanced techniques like HPLC or CPC.

This guide provides a starting point for addressing the common challenges associated with the purification of Methyl 2-hydroxy-6-nitrobenzoate isomers. Remember that each specific case may require a unique combination of these techniques and a degree of empirical optimization.

References

  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • Google Patents. (n.d.). Process for the purification of p-nitrophenol.
  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • Google Patents. (n.d.). Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Google Patents. (n.d.). Separation of nitrobenzaldehyde isomers.
  • Google Patents. (n.d.). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. PubChem. Retrieved from [Link]

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]

  • Texas Tech University. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Retrieved from [Link]

  • Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]

Sources

Troubleshooting

Improving the regioselectivity of nitration in substituted phenols

Current Status: ● Operational | Agent: Senior Application Scientist Welcome to the Nitration Selectivity Help Desk . You are likely here because the nitration of substituted phenols is deceivingly simple on paper but not...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Agent: Senior Application Scientist

Welcome to the Nitration Selectivity Help Desk . You are likely here because the nitration of substituted phenols is deceivingly simple on paper but notoriously difficult in the flask. Phenols are highly activated substrates; standard "mixed acid" (


) conditions often lead to oxidative degradation (tars), poly-nitration, or poor regiocontrol.

Below are the three most common "Support Tickets" we receive. Select the scenario that matches your problem to view the troubleshooting protocol.

📊 Diagnostic Flowchart

Use this decision tree to select the correct protocol for your target.

NitrationStrategy Start START: What is your primary goal? Decision Target Isomer? Start->Decision Oxidation Issue: Black Tar / Low Yield Start->Oxidation Ortho Target: Ortho-Isomer Decision->Ortho Para Target: Para-Isomer Decision->Para Method_Claycop Protocol A: Chelation Control (Claycop / Cu(NO3)2) Ortho->Method_Claycop Requires coordination Method_Blocking Protocol B: Steric Blocking (Sulfonation Strategy) Para->Method_Blocking Requires steric bulk Method_Nitrosation Protocol C: Nitrosation-Oxidation (NaNO2 / Dilute Acid) Oxidation->Method_Nitrosation Milder pathway

Figure 1: Strategic decision tree for selecting the optimal nitration methodology based on target regioselectivity and side-product profile.

🎫 Ticket #001: "I need the Ortho-isomer, but I'm getting mixtures."

Diagnosis: Standard electrophilic substitution relies on statistical probability (2 ortho sites vs. 1 para) and sterics. To force ortho selectivity, you must override sterics using Chelation Control .

The Solution: Metallic Nitrate Reagents (Claycop) Using a metal nitrate (specifically Copper(II) or Iron(III)) in a non-polar or weakly polar solvent allows the metal center to coordinate simultaneously with the phenolic oxygen and the nitro group. This "template effect" delivers the electrophile intramolecularly to the ortho position.

🔬 Mechanism: The Chelation Template

ChelationMechanism cluster_mech Chelation Control Zone Phenol Phenol (Substrate) Cu_Complex Transition State (Cu Coordinates Phenolic O) Phenol->Cu_Complex + Cu(NO3)2 / Clay Product Ortho-Nitrophenol (Major Product) Cu_Complex->Product Intramolecular Transfer

Figure 2: Copper coordinates with the phenolic oxygen, directing the nitronium equivalent to the proximal ortho carbon.

🛠 Protocol A: Claycop (Copper Nitrate on K10 Clay)

Reference Grounding: Laszlo & Cornelis (1985) [1]

Why this works: The clay support provides a surface for the reaction, absorbing water produced during nitration (preventing hydrolysis), while the copper ensures regiocontrol.

  • Preparation of Claycop:

    • Dissolve Copper(II) nitrate trihydrate (10 g) in Acetone (150 mL).

    • Add Montmorillonite K10 clay (15 g) to the solution.

    • Evaporate the solvent on a rotary evaporator under reduced pressure.

    • Result: A light blue, free-flowing powder. (Shelf-stable for months if kept dry).

  • Reaction:

    • Suspend Claycop (2.5 equiv by mass relative to substrate) in CCl₄ or Toluene (non-polar solvents enhance the chelation effect).

    • Add Phenol Substrate (1 equiv).

    • Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC.[1][2]

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel (removes the spent clay).

    • Wash the clay pad with small amounts of ether.

    • Evaporate filtrate.

Typical Yields:

Substrate Ortho:Para Ratio (Standard HNO3) Ortho:Para Ratio (Claycop)
Phenol 0.6 : 1 35 : 1

| 4-Methylphenol | N/A | Exclusive Ortho |

🎫 Ticket #002: "I need the Para-isomer, but Ortho is contaminating."

Diagnosis: If your substrate has an open ortho position, it is kinetically favored due to proximity to the activating -OH group. To get para exclusivity, you cannot rely on kinetics; you must use a Blocking Group Strategy .

The Solution: Sulfonation-Nitration-Desulfonation Sulfonic acid groups (


) are bulky and reversible. They preferentially attack the ortho positions of phenols. Once installed, they force the incoming nitro group to the para position.
🔬 Mechanism: The Blocking Strategy

BlockingStrategy Step1 1. Sulfonation (H2SO4, 100°C) Intermediate Phenol-2,4-disulfonic acid (Ortho sites blocked) Step1->Intermediate Step2 2. Nitration (HNO3 added) Intermediate->Step2 Step3 3. Desulfonation (Dilute acid, Boil) Step2->Step3 End Picric Acid / p-Nitrophenol (Depending on stoichiometry) Step3->End Start Phenol Start->Step1

Figure 3: The sulfonic acid group acts as a temporary shield for the ortho positions, directing nitration to the para position.[3]

🛠 Protocol B: The Sulfonic Block

Reference Grounding: Classic Industrial Synthesis (Vogel/Olah) [2]

  • Blocking (Sulfonation):

    • Mix Phenol (1 equiv) with Conc.

      
        (2.5 equiv).
      
    • Heat to 100°C for 30 minutes.

    • Checkpoint: This converts phenol to phenol-2,4-disulfonic acid (if excess acid) or o-sulfonic acid (controlled conditions).

  • Nitration:

    • Cool the mixture to 0°C.

    • Add Conc.

      
        (1 equiv) dropwise.
      
    • Allow to warm to RT.[4] The nitro group attacks the unblocked para position (or displaces a sulfonic group if forcing conditions are used—be careful, this leads to Picric acid).

  • Desulfonation (Hydrolysis):

    • Dilute the mixture with water.

    • Reflux (boil) for 1 hour. The

      
       group is hydrolyzed back to a proton in dilute acid, leaving the nitro group intact.
      
    • Note: This method is historically used for Picric acid (trinitrophenol) but can be tuned for mono-para-nitration by limiting

      
       stoichiometry.
      
🎫 Ticket #003: "My reaction turns into black tar."

Diagnosis: Phenols are prone to Single Electron Transfer (SET) oxidation by


, generating phenoxy radicals that polymerize into tars.

The Solution: Nitrosation-Oxidation Avoid direct nitration with strong


. Instead, use Sodium Nitrite (

) in dilute acid. This generates the Nitrosonium ion (

), which is a milder electrophile. It forms p-nitrosophenol, which is then oxidized in situ to p-nitrophenol.
🛠 Protocol C: Nitrosation-Oxidation

Reference Grounding: Recent Green Methods (Zolfigol et al.) [3]

  • Reagents: Dissolve Phenol in dilute aqueous acid (e.g., 10%

    
    ).
    
  • Addition: Add aqueous

    
      (1.1 equiv) slowly at 0–5°C.
    
  • Observation: The solution will turn yellow/brown as p-nitrosophenol forms.

  • Oxidation: Add dilute

    
     (1 equiv) to oxidize the nitroso group (
    
    
    
    ) to a nitro group (
    
    
    ).
  • Result: Significantly cleaner reaction profile with minimal tar formation compared to direct mixed-acid nitration.

📚 References
  • Laszlo, P., & Cornelis, A. (1985). Claycop: A user-friendly reagent for nitration. Aldrichimica Acta.

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms.[1][5] VCH Publishers. (Classic text on aromatic substitution mechanics).

  • Zolfigol, M. A., et al. (2004). Nitration of Phenols under Mild and Heterogeneous Conditions. Molecules.[1][2][3][4][5][6][7][8][9][10]

  • Gigante, B., et al. (1995).[11] Mild and Selective Nitration by Claycop.[11] Journal of Organic Chemistry.[1]

Sources

Optimization

Technical Support Center: Advanced Synthesis of Sterically Hindered Ortho-Nitrobenzoates

Ticket ID: ORTHO-NO2-SYNTH Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Synthesizing ortho-substituted nitrobenzoates (particularly 2,6-disubstituted derivatives) presents a dual chall...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ORTHO-NO2-SYNTH Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing ortho-substituted nitrobenzoates (particularly 2,6-disubstituted derivatives) presents a dual challenge: steric hindrance blocks the trajectory of nucleophiles, while the electronic effects of the nitro group can destabilize transition states. Standard Fischer esterification (


) typically fails here because the tetrahedral intermediate is too high in energy to form in a crowded environment.

This guide details three "Field-Proven" protocols to bypass these barriers. We prioritize methods that avoid direct nucleophilic attack on the carboxylic acid carbon in the rate-determining step or activate it via high-energy intermediates.

Module 1: The "Activator" Protocol (Oxalyl Chloride/DMF)

Best For: Robust substrates; scale-up; primary/secondary alcohols. Mechanism: Conversion to acid chloride via the Vilsmeier-Haack intermediate.[1]

Standard thionyl chloride refluxes often degrade ortho-nitro substrates due to the high heat required. The Oxalyl Chloride (


) + DMF  method works at lower temperatures by generating a potent chloroiminium species.
The Protocol
  • Dissolution: Dissolve the ortho-nitrobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalysis (Critical): Add catalytic DMF (1-2 drops per mmol). Without this, the reaction will likely stall.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) must be observed.
  • Concentration: Evaporate solvent completely to remove excess

    
    . (Trace acid chloride inhibits the next step).
    
  • Esterification: Redissolve the crude acid chloride in DCM. Add the Alcohol (1.5 equiv), Pyridine (2.0 equiv), and DMAP (0.1 equiv) .

    • Why DMAP? It forms an acyl-pyridinium intermediate that projects the electrophilic carbonyl further away from the steric wall of the nitro group.

Mechanistic Insight: Why DMF is Required

The reaction does not proceed via direct attack of the acid on oxalyl chloride. It proceeds via the Vilsmeier Reagent , which is far more reactive.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + OxCl - CO, - CO2 OxCl Oxalyl Chloride AcidCl Acid Chloride (Product) Vilsmeier->AcidCl + Acid - HCl Acid Ortho-Nitro Acid Regen DMF Regenerated AcidCl->Regen Regen->DMF Cycle

Figure 1: The DMF catalytic cycle generates the active Vilsmeier reagent, enabling chlorination under mild conditions.

Module 2: The "Nucleophilic Bypass" (Cesium Carbonate Alkylation)

Best For: Highly hindered acids (2,6-disubstituted); Acid-sensitive substrates; Precious alcohols. Mechanism:


 displacement.

This method completely avoids the steric blockade at the carbonyl carbon. Instead of attacking the crowded carbonyl, we turn the carboxylate into a nucleophile that attacks an unhindered alkyl halide.

The "Cesium Effect"

We use Cesium Carbonate (


)  rather than 

or

. The large ionic radius of Cesium (1.67 Å) creates a "loose" ion pair with the carboxylate in organic solvents. This results in a "naked," highly reactive carboxylate anion.
The Protocol
  • Solvation: Dissolve ortho-nitrobenzoic acid (1.0 equiv) in DMF or NMP (polar aprotic is mandatory).

  • Deprotonation: Add

    
     (1.5 equiv). Stir for 30 mins at RT. The solution may turn slight yellow.
    
  • Alkylation: Add the Alkyl Iodide (1.2–1.5 equiv).

    • Note: If you only have an alcohol, convert it to an iodide first (Appel reaction or Finkelstein) or use a mesylate/tosylate.

  • Reaction: Stir at RT (or 50°C for extreme hindrance).

  • Workup: Dilute with water, extract with EtOAc. The inorganic salts wash away easily.

Data Comparison: Alkali Metal Carbonates

Base Solvent Yield (2,6-dinitrobenzoate) Notes

|


 | DMF | < 10% | Low solubility of salt |
| 

| DMF | 45% | Slow reaction | |

| DMF | 92% | "Naked anion" effect |

Module 3: Advanced Coupling (Yamaguchi Esterification)

Best For: Complex natural products; intramolecular lactonization; when Acid Chloride formation is too harsh. Mechanism: Mixed Anhydride formation


 Acyl transfer.[2]

The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) creates a mixed anhydride.[2][3][4] The bulky trichlorophenyl group forces the nucleophile (DMAP, then Alcohol) to attack the ortho-nitrobenzoate carbonyl, despite the hindrance.

The Protocol
  • Anhydride Formation: Dissolve acid (1.0 equiv) and Yamaguchi Reagent (1.1 equiv) in Toluene or THF. Add

    
     (1.2 equiv). Stir 1 hr.
    
  • Filtration: Filter off the triethylamine hydrochloride salt (crucial for yield).

  • Esterification: Dilute the filtrate. Add Alcohol (1.0 equiv) and DMAP (Stoichiometric, 1.0 equiv) .

    • Note: Unlike standard catalytic DMAP, hindered esters often require stoichiometric amounts to drive the equilibrium.

Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry during Acid Chloride formation.

Diagnosis: You likely used Thionyl Chloride (


) at reflux, or your Oxalyl Chloride reaction got too hot. Ortho-nitro groups are thermally sensitive and can participate in redox side reactions or polymerization at high temperatures.
Fix:  Switch to Module 1 (Oxalyl Chloride)  and keep the temperature strictly at 0°C 

RT. Do not heat.
Q2: I see the Acid Chloride forming (IR shift), but it won't react with my alcohol.

Diagnosis: The alcohol cannot penetrate the steric shield of the ortho-nitro group(s). Fix:

  • Add DMAP: Ensure you are using DMAP (0.1–0.5 equiv). It forms a "long-arm" acylating agent.

  • Switch to Module 2: If the alcohol is primary/secondary, convert it to an alkyl iodide and use the Cesium Carbonate method. It is mechanistically easier to attack an unhindered alkyl halide than a hindered carbonyl.

Q3: Can I use Fischer Esterification if I use a microwave?

Diagnosis: Generally, no. Analysis: While microwaves provide thermal energy, they do not change the thermodynamics of the tetrahedral intermediate. For ortho-nitrobenzoates, the equilibrium constant is heavily unfavorable. You will likely get low yields and significant byproduct formation (decarboxylation). Recommendation: Do not waste time optimizing Fischer conditions for this substrate class.

Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Ortho-Nitro Acid Q1 Is the Alcohol available as an Alkyl Halide (I, Br)? Start->Q1 Q2 Is the substrate Acid Sensitive? Q1->Q2 No (Alcohol only) MethodA Method: Cs2CO3 Alkylation (Module 2) Q1->MethodA Yes (Preferred Route) MethodB Method: Yamaguchi Coupling (Module 3) Q2->MethodB Yes MethodC Method: Oxalyl Chloride / DMF (Module 1) Q2->MethodC No

Figure 2: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and sensitivity.

References

  • The Vilsmeier-Haack Mechanism in Acid Chloride Synthesis Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Acyl Substitution). Context: Explains the role of DMF as a catalyst in converting oxalyl chloride to the active chloroiminium species.
  • Cesium Carbonate Mediated Esterific

    • Title:Cesium carbonate mediated O-alkyl
    • Source:ResearchGate / Synthetic Communic
    • URL:

  • Yamaguchi Esterification Mechanism & Applic

    • Title:Investigation of the Yamaguchi Esterific
    • Source:Organic Letters (Dhimitruka & SantaLucia, 2006)[3][4][5]

    • URL:

  • Steric Inhibition in Ortho-Substituted Benzoic Acids

    • Title:Ortho Effect and Steric Inhibition of Resonance[6][7]

    • Source:Wikipedia / Chemical Reviews
    • URL:[8]

Sources

Troubleshooting

Decomposition of "Methyl 2-hydroxy-6-nitrobenzoate" during reaction

Senior Application Scientist Desk Subject: Stability, Decomposition Pathways, and Handling Protocols Executive Summary You are likely visiting this page because your yield of Methyl 2-hydroxy-6-nitrobenzoate (M2H6NB) is...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Stability, Decomposition Pathways, and Handling Protocols

Executive Summary

You are likely visiting this page because your yield of Methyl 2-hydroxy-6-nitrobenzoate (M2H6NB) is plummeting, or the compound is vanishing during standard workups. This molecule presents a "perfect storm" of structural features: steric crowding, an acidic phenol, and an electron-deficient ring prone to decarboxylation.

This guide deconstructs these failure modes using mechanistic organic chemistry and provides validated protocols to mitigate them.

Module 1: The "Disappearing Act" (Decarboxylation)

The Symptom: You hydrolyze the ester to generate the acid, but upon acidification or heating, the product disappears, replaced by 3-nitrophenol .

The Mechanism: This is not random decomposition; it is a thermodynamically driven cascade.

  • Hydrolysis: The ester converts to 2-hydroxy-6-nitrobenzoic acid .

  • Electronic Activation: The ortho-nitro group is highly electron-withdrawing. It stabilizes the negative charge (carbanion) that develops on the ring carbon when carbon dioxide leaves.

  • Steric Release: The ortho-nitro and ortho-hydroxy groups create immense steric strain around the carboxylate. Losing

    
     relieves this strain.
    

The Protocol:

  • Avoid Thermal Hydrolysis: Do NOT reflux this ester with aqueous NaOH. The heat required to overcome the steric hindrance of the ester will immediately trigger decarboxylation of the resulting acid.

  • Use mild nucleophiles: Use LiOH in THF/Water at ambient temperature. Lithium coordinates with the carbonyl oxygen, catalyzing hydrolysis without excessive thermal energy.

Decomposition Ester Methyl 2-hydroxy- 6-nitrobenzoate Acid Intermediate Acid (Unstable) Ester->Acid Hydrolysis (OH- / H2O) Transition Carbanion Stabilized by -NO2 Acid->Transition Heat (>50°C) -CO2 Product 3-Nitrophenol (Dead End) Transition->Product Protonation

Figure 1: Thermal decarboxylation pathway driven by ortho-nitro stabilization.

Module 2: Extraction & Isolation Failures

The Symptom: The reaction TLC shows the product, but after an aqueous workup (using saturated


 or dilute NaOH), the organic layer is empty.

The Mechanism: M2H6NB is not just an ester; it is a nitrophenol .

  • Acidity: The para-nitro group (relative to the hydroxyl) and the ortho-ester group significantly increase the acidity of the phenolic proton. The pKa is likely in the range of 6.0–7.5.

  • The Trap: Standard bicarbonate washes (pH ~8.5) will deprotonate the phenol, forming the water-soluble phenolate salt. Your product is in the aqueous waste stream.

The Protocol:

  • Acidic Workup Only: Quench reactions with 1M HCl or dilute

    
    .
    
  • No Basic Washes: Do not wash the organic layer with bicarbonate or carbonate. Use brine only.

  • Recovery: If you suspect loss, acidify your aqueous layer to pH 2 and re-extract with Ethyl Acetate.

Solvent/ReagentCompatibilityRisk LevelNotes
Sat. NaHCO₃ INCOMPATIBLE HighDeprotonates phenol; product moves to aqueous layer.
1M NaOH INCOMPATIBLE CriticalCauses rapid hydrolysis AND deprotonation.
DCM / Chloroform CompatibleLowGood solubility for the neutral form.
Ethyl Acetate CompatibleLowExcellent for extraction; watch for transesterification if heated with alcohols.
Module 3: Nucleophilic Instability ( )

The Symptom: The reaction mixture turns dark black/tarry, or you observe the loss of the methoxy group.

The Mechanism: The aromatic ring is electron-deficient due to the nitro group.[1][2] This activates the ring for Nucleophilic Aromatic Substitution (


) .
  • Leaving Groups: While -OH is a poor leaving group, the methoxy group of the ester can be attacked, or the nitro group itself can be displaced under forcing conditions.

  • Meisenheimer Complex: Strong nucleophiles (amines, thiolates) can attack the ring carbons ortho or para to the nitro group, forming colored Meisenheimer complexes that lead to decomposition.

The Protocol:

  • Avoid Strong Bases: Use non-nucleophilic bases like DIPEA or

    
     if base is required. Avoid primary amines or alkoxides.
    
  • Protect the Phenol: If performing downstream chemistry, protect the phenol (e.g., as a MOM-ether or Acetate) to shut down the acidity and reduce ring activation.

Troubleshooting Start Problem Encountered Check1 Is product in Aqueous Layer? Start->Check1 Check2 Did you heat >50°C? Check1->Check2 No Sol1 Acidify Aqueous to pH 2 Re-extract Check1->Sol1 Yes (Basic Wash used) Sol2 Decarboxylation Likely. Restart with mild hydrolysis. Check2->Sol2 Yes Sol3 Check for SNAr adducts (Dark colors) Check2->Sol3 No

Figure 2: Diagnostic decision tree for isolating Methyl 2-hydroxy-6-nitrobenzoate failures.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Use caution. The acidic phenol can streak on silica.

  • Fix: Add 1% Acetic Acid to your eluent to keep the phenol protonated and sharpen the peaks. Do not use triethylamine (TEA) in the eluent, as it will form a salt with the phenol and stick to the column.

Q: Why is the hydrolysis so slow compared to methyl benzoate? A: Steric Inhibition. The ester carbonyl is sandwiched between the -OH and -NO2 groups. This blocks the trajectory of the incoming hydroxide ion.

  • Fix: Do not increase temperature. Instead, increase the concentration of the nucleophile or use a "stealth" hydrolysis agent like Trimethyltin hydroxide (though toxic) or

    
     (cleaves the ester via alkyl-oxygen fission, avoiding the steric center).
    

Q: I see a new spot on TLC that isn't my product or the acid. What is it? A: If you used methanol as a solvent with a base, you might have triggered transesterification or an


 displacement of the nitro group (less likely but possible). Always run a 2D-TLC or take an NMR of the crude to confirm the integrity of the nitro group.
References
  • Decarboxylation Mechanisms

    • Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives." (General mechanism applied to activated benzoic acids).

  • Nitro-Group Induced Instability

    • Organic Syntheses. "m-Nitrobenzoic Acid." Org. Synth. 1923, 3, 73. (Demonstrates the sensitivity of nitro-benzoate hydrolysis and the need for specific acidification protocols).

  • Nucleophilic Arom

    
    ): 
    
    • Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." (Explains the activation of aryl rings by ortho-nitro groups).

  • Steric Hindrance in Ester Hydrolysis

    • Chemistry Stack Exchange. "Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate." (Discusses BAc2 vs BAl2 mechanisms in sterically crowded esters).

Sources

Optimization

Technical Support Center: Purification of Methyl 2-hydroxy-6-nitrobenzoate

This is a technical support guide designed for researchers and process chemists working with Methyl 2-hydroxy-6-nitrobenzoate (Methyl 6-nitrosalicylate).[1] Case ID: PUR-MZN-06 Compound: Methyl 2-hydroxy-6-nitrobenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with Methyl 2-hydroxy-6-nitrobenzoate (Methyl 6-nitrosalicylate).[1]

Case ID: PUR-MZN-06 Compound: Methyl 2-hydroxy-6-nitrobenzoate CAS: 19652-32-5 (Note: Verify specific isomer CAS as databases often conflate nitro-salicylate isomers; strictly refers to the 6-nitro isomer here).[1] Structure Context: A sterically crowded salicylate ester where the nitro group (C6) and hydroxyl group (C2) flank the ester moiety.

Part 1: The "Quick Fix" Dashboard

Immediate reference data for bench scientists.

ParameterSpecification / Behavior
Target Molecule Methyl 2-hydroxy-6-nitrobenzoate
Common Impurities Methyl 3-nitrosalicylate (Regioisomer), 2-hydroxy-6-nitrobenzoic acid (Hydrolysis/Starting Material), 3-nitrophenol (Decarboxylation byproduct).[1]
Acidity (pKa) Phenolic OH is acidic (~pKa 7-8), but less so than the carboxylic acid precursor (~pKa 2-3).
Solubility Profile Soluble: Dichloromethane, Ethyl Acetate, Methanol. Insoluble: Water, acidic aqueous solutions.
TLC Visualization UV Active (254 nm). Nitro group often imparts a yellow color, visible without staining.
Key Challenge Separation from the 3-nitro isomer (often the major product in direct nitration) and removal of unreacted salicylic acid derivatives.

Part 2: Troubleshooting Guide (Q&A)

Q1: My crude product contains a significant amount of unreacted acid (2-hydroxy-6-nitrobenzoic acid). How do I remove it without hydrolyzing the ester?

Diagnosis: Incomplete esterification or partial hydrolysis during aggressive workup.[1] Solution: Utilize a Bicarbonate Wash .[1]

  • Mechanism: The carboxylic acid impurity (pKa ~2.0–2.5 due to ortho-nitro electron withdrawal) is significantly more acidic than the phenolic ester (pKa ~7-8).[1]

  • Protocol: Dissolve the crude organic residue in Ethyl Acetate or DCM. Wash twice with saturated aqueous NaHCO₃ .[1]

  • Caution: Do not use NaOH or KOH.[1] Strong bases will deprotonate the phenol (forming a water-soluble phenolate salt, causing product loss) and may hydrolyze the ester bond.

Q2: I am seeing a persistent "spot" just below my product on TLC. It’s likely the 3-nitro isomer.[1] How do I separate them?

Diagnosis: Regioisomer contamination.[1] In the nitration of methyl salicylate, the 3-position (ortho to OH) and 5-position (para to OH) are electronically favored. The 6-position (ortho to Ester) is sterically hindered, often making your target the minor product. Solution: Flash Column Chromatography or Selective Crystallization .[1]

  • Chromatography Logic:

    • Methyl 6-nitrosalicylate: The nitro group at C6 forces the ester carbonyl out of plane, disrupting the standard salicylate intramolecular H-bond (OH[1]···O=C). However, it may form a weak H-bond with the nitro group.[1] It generally elutes earlier (less polar) than the 3-nitro isomer if the internal H-bonding network is disrupted, or later if the steric bulk prevents efficient adsorption.

    • Mobile Phase: Start with Hexanes:Ethyl Acetate (95:5) . The isomers have very similar Rf values; a shallow gradient is required.[1]

  • Crystallization Logic: The 3-nitro isomer has a high melting point and strong lattice energy due to intermolecular stacking.[1] If the 3-nitro is the major impurity, dissolve in hot methanol and cool slowly.[1] The 3-nitro often crystallizes first.[1] Filter, and your target (6-nitro) remains in the mother liquor.

Q3: The product is a dark orange/brown tar instead of a yellow solid.

Diagnosis: Oxidation byproducts (quinones) or polymerization of phenolic residues. Solution: Activated Charcoal Treatment.

  • Dissolve the crude material in warm ethanol or methanol.[1]

  • Add Activated Charcoal (5-10% w/w).[1]

  • Stir at 50°C for 30 minutes.

  • Filter through a Celite pad to remove charcoal.[1]

  • Concentrate the filtrate.[1][2] The color should improve to a pale yellow.

Part 3: Detailed Purification Protocol

Workflow A: The "Acid-Free" Workup (Primary Purification)

Use this for crude reaction mixtures coming directly from esterification.

  • Quench: Pour reaction mixture into crushed ice/water.

  • Extraction: Extract aqueous phase 3x with Dichloromethane (DCM).

  • Acid Removal (Critical):

    • Wash combined organics 2x with Saturated NaHCO₃ .[1]

    • Check: Acidify a small aliquot of the aqueous wash to see if precipitate forms (confirms removal of acid impurity).

  • Brine Wash: Wash organics 1x with Saturated NaCl to remove trapped water.[1]

  • Drying: Dry over Anhydrous Na₂SO₄ for 20 minutes.

  • Concentration: Rotovap to dryness.[1]

Workflow B: Isomer Separation (Secondary Purification)

Use this if NMR shows mixtures of 3-nitro and 6-nitro isomers.[1]

  • Pack Column: Use Silica Gel 60 (230-400 mesh).[1] Slurry pack in 100% Hexanes.

  • Loading: Dissolve crude in minimum DCM/Hexane (1:1) and load.

  • Elution Gradient:

    • 0-5% EtOAc in Hexanes (2 Column Volumes) -> Elutes non-polar impurities.[1]

    • 5-10% EtOAc in Hexanes (Slow Gradient) -> Methyl 6-nitrosalicylate typically elutes here.[1]

    • 15-20% EtOAc in Hexanes -> Methyl 3-nitrosalicylate (Major isomer) elutes here.[1]

  • Validation: Collect fractions. Spot TLC. Combine pure fractions and concentrate.

Part 4: Visualizing the Logic

Diagram 1: Purification Decision Tree

How to choose the right path based on your impurity profile.

PurificationLogic Start Crude Methyl 2-hydroxy-6-nitrobenzoate CheckTLC Analyze TLC / NMR Start->CheckTLC AcidPresent Impurity: Starting Acid (Low Rf, Streaking) CheckTLC->AcidPresent acidic H detected IsomerPresent Impurity: 3-Nitro Isomer (Close Rf spot) CheckTLC->IsomerPresent multiple spots TarPresent Impurity: Dark Tars/Color CheckTLC->TarPresent visual inspection ActionWash Protocol A: NaHCO3 Wash AcidPresent->ActionWash ActionCol Protocol B: Silica Column (Hex/EtOAc) IsomerPresent->ActionCol ActionChar Activated Charcoal Filtration TarPresent->ActionChar Final Pure Product (Pale Yellow Solid) ActionWash->Final ActionCol->Final ActionChar->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity identification.

Diagram 2: The "Orthogonal" Separation Mechanism

Why the Bicarbonate wash works without destroying the product.

SeparationMech AcidImp Impurity: Carboxylic Acid (pKa ~2.5) Base Reagent: Sat. NaHCO3 (pH ~8.5) AcidImp->Base Reacts Strongly Product Target: Phenolic Ester (pKa ~8.0) Product->Base No Reaction (Too weak to deprotonate) Deprotonated Deprotonated Salt (Water Soluble) Base->Deprotonated Forms ionic species Intact Intact Molecule (Organic Soluble) Base->Intact Remains neutral AqueousLayer AqueousLayer Deprotonated->AqueousLayer Partitions to Water OrganicLayer OrganicLayer Intact->OrganicLayer Partitions to DCM

Caption: Mechanistic basis for the bicarbonate wash. The pKa difference allows selective removal of the acid impurity while leaving the phenolic ester intact.

References

  • PubChem. Methyl 2-hydroxy-6-nitrobenzoate Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. Nitration of Methyl Benzoate (General Procedure for Nitrobenzoates). Coll. Vol. 1, p.372 (1941). Available at: [Link]

  • Agilent Technologies. Separation of Salicylic Acid Impurities. Application Note 5989-7071EN. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 2-hydroxy-6-nitrobenzoate

Prepared by: Gemini, Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-6-nitrobenzoate. It provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-6-nitrobenzoate. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to facilitate a smooth transition from lab-scale experiments to larger-scale production.

Synthesis Overview

Methyl 2-hydroxy-6-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis typically involves two key transformations: the nitration of an aromatic precursor and the esterification of a carboxylic acid. The order of these steps can vary, but a common and effective strategy is the nitration of a salicylic acid derivative followed by esterification. This approach offers good regioselectivity due to the directing effects of the hydroxyl and carboxyl groups.

The primary challenge in this synthesis, particularly during scale-up, is controlling the highly exothermic nitration reaction to minimize the formation of unwanted isomers and byproducts.[3] Careful management of temperature, reagent addition rates, and agitation is paramount for ensuring both high yield and purity.

General Reaction Scheme

cluster_0 Synthesis Pathway 2-Hydroxy-6-nitrobenzoic_acid 2-Hydroxy-6-nitrobenzoic acid Methyl_2_hydroxy_6_nitrobenzoate Methyl 2-hydroxy-6-nitrobenzoate 2-Hydroxy-6-nitrobenzoic_acid->Methyl_2_hydroxy_6_nitrobenzoate Esterification Methanol Methanol Methanol->Methyl_2_hydroxy_6_nitrobenzoate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Methyl_2_hydroxy_6_nitrobenzoate

Caption: General workflow for the esterification of 2-hydroxy-6-nitrobenzoic acid.

Detailed Experimental Protocol (Lab Scale)

This protocol details the esterification of 2-hydroxy-6-nitrobenzoic acid. For the preceding nitration step to produce 2-hydroxy-6-nitrobenzoic acid, standard nitration procedures on 2-hydroxybenzoic acid (salicylic acid) would be employed, with careful temperature control.

Fischer Esterification of 2-Hydroxy-6-nitrobenzoic Acid
Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
2-Hydroxy-6-nitrobenzoic acid183.1210.0 g0.05461.0
Methanol32.04150 mL--
Concentrated Sulfuric Acid98.082.0 mL-Catalyst

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-6-nitrobenzoic acid (10.0 g).

  • Reagent Addition: Add methanol (150 mL) to the flask and stir until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 200 mL of ice-cold water with stirring. The product, Methyl 2-hydroxy-6-nitrobenzoate, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any residual acid.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Purification (Optional): If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes to achieve higher purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of Methyl 2-hydroxy-6-nitrobenzoate in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. The most common are incomplete reaction, product loss during work-up, or side reactions.

  • Incomplete Reaction:

    • Causality: The esterification reaction is an equilibrium process. Insufficient reaction time or catalyst amount can lead to an incomplete conversion of the starting material.

    • Solution: Ensure the reaction is run for an adequate amount of time by monitoring its progress with TLC. If the reaction stalls, a small additional charge of the acid catalyst can be considered. Using a large excess of methanol can also help push the equilibrium towards the product side.

  • Product Loss During Work-up:

    • Causality: Methyl 2-hydroxy-6-nitrobenzoate has some solubility in water, especially if the water is not sufficiently cold during precipitation.

    • Solution: Ensure the water used for precipitation is ice-cold. Minimize the amount of water used for washing the product on the filter.

  • Side Reactions (during the preceding nitration step):

    • Causality: Nitration reactions are notoriously prone to side reactions, including the formation of multiple isomers or dinitrated products, if not properly controlled.[3][4] Poor temperature control is a primary cause of reduced yields of the desired isomer.[4]

    • Solution: Maintain a low and consistent temperature during the nitration of the salicylic acid precursor. The nitrating agent should be added slowly and sub-surface to ensure rapid mixing and to avoid localized hot spots.

start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_issue Was there product loss during work-up? check_completion->workup_issue Yes extend_time Action: Extend reaction time or add more catalyst. incomplete->extend_time end Yield Improved extend_time->end yes_workup Action: Use ice-cold water for precipitation. Minimize wash volumes. workup_issue->yes_workup Yes nitration_issue Consider nitration step: Was temperature well-controlled? workup_issue->nitration_issue No yes_workup->end yes_nitration Action: Optimize nitration temperature and addition rate. nitration_issue->yes_nitration Yes nitration_issue->end No yes_nitration->end

Caption: Troubleshooting decision tree for low reaction yield.

Q2: The final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a purer, off-white product?

A2: Discoloration is typically due to impurities.

  • Causality: The presence of residual starting materials, isomeric byproducts from the nitration step, or degradation products can cause discoloration.[5] Nitrophenolic compounds, in particular, are often colored.[4] Prolonged heating during esterification can also lead to colored byproducts.[6]

  • Solution:

    • Purification of Starting Material: Ensure the 2-hydroxy-6-nitrobenzoic acid used is of high purity.

    • Controlled Reaction Conditions: Avoid excessive heating or prolonged reaction times during esterification.

    • Recrystallization: The most effective way to remove colored impurities is through recrystallization. Experiment with different solvents (e.g., ethanol, methanol, ethyl acetate/hexanes) to find the optimal system for purification.

    • Charcoal Treatment: In some cases, a small amount of activated charcoal can be added to the recrystallization solvent to adsorb colored impurities. The charcoal must be filtered off while the solution is hot.

Q3: During scale-up, I'm having trouble controlling the temperature of the nitration reaction. What are the risks and what can I do?

A3: Poor temperature control during a nitration scale-up is a significant safety hazard.

  • Risks:

    • Thermal Runaway: The nitration reaction is highly exothermic.[3] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing a reactor failure or explosion.[3]

    • Product Quality: Higher temperatures lead to the formation of more byproducts, including dinitrated species, which can be explosive in their own right.[3][4] This complicates purification and reduces the yield of the desired product.

  • Solutions for Scale-Up:

    • Reactor Choice: Use a reactor with a high heat transfer coefficient and a powerful cooling system.

    • Semi-Batch Operation: Add the nitrating agent (a mixture of nitric and sulfuric acids) slowly and continuously to the substrate solution. This allows the cooling system to keep up with the heat being generated.

    • Dilution: Running the reaction in a larger volume of a suitable solvent can help to moderate the temperature increase by providing a larger heat sink.

    • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is a much safer alternative to large-scale batch processing for nitration.[3] Flow reactors offer superior temperature control due to their very high surface-area-to-volume ratio.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product on a large scale? A: While column chromatography is useful at the lab scale, it is often not practical or economical for large-scale production.[5] Recrystallization is the preferred method for purifying Methyl 2-hydroxy-6-nitrobenzoate at scale. The key is to develop a robust crystallization procedure that gives consistent yield and purity.

Q: Are there any specific analytical techniques recommended for monitoring the reaction and ensuring final product quality? A: High-Performance Liquid Chromatography (HPLC) is the ideal technique for both monitoring the reaction progress (by measuring the disappearance of starting material and the appearance of the product) and for assessing the purity of the final product. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q: What are the critical safety precautions for handling the reagents involved in this synthesis? A: The nitration step is the most hazardous part of this synthesis.

  • Nitric Acid: This is a strong oxidizer and is highly corrosive.[7] It can cause severe burns and can react violently with organic materials.[3][7]

  • Sulfuric Acid: Also highly corrosive and will cause severe burns. It generates significant heat when mixed with water or other solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

  • Ventilation: All work with concentrated acids should be performed in a well-ventilated fume hood to avoid inhaling toxic and corrosive vapors.[8]

  • Emergency Preparedness: Ensure that an emergency shower, eyewash station, and appropriate spill kits (with a neutralizer like sodium bicarbonate) are readily accessible.[8]

safety Nitration Safety ppe Personal Protective Equipment (PPE) - Acid-resistant gloves - Goggles & Face shield - Lab coat safety->ppe eng_controls Engineering Controls - Fume Hood - Proper Ventilation safety->eng_controls emergency Emergency Preparedness - Eyewash Station - Safety Shower - Spill Kit safety->emergency handling Safe Handling - Slow addition of reagents - Temperature monitoring - Avoid organic contaminants safety->handling

Caption: Key pillars of safety for nitration reactions.

References

  • Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Unacademy. Notes on Environmental Concerns of Nitration. Available at: [Link]

  • Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Google Patents. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Journal of the American Chemical Society. Concise Synthesis of Deoxylimonin. Available at: [Link]

  • PrepChem.com. Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Available at: [Link]

  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • YouTube. Nitration reaction safety. Available at: [Link]

  • Vapourtec. Nitration Reactions | Continuous Flow Processing. Available at: [Link]

  • Quora. What safety precautions should I take when handling nitric acid?. Available at: [Link]

Sources

Optimization

Technical Support Center: Polysubstituted Benzene NMR Interpretation

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges researchers, scientists, and drug development professionals face when interpreting complex NMR spectra of p...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges researchers, scientists, and drug development professionals face when interpreting complex NMR spectra of polysubstituted benzenes. This guide moves beyond simple step-by-step instructions to explain the underlying principles, helping you make informed decisions during your structural elucidation workflows.

This resource is structured to anticipate your questions, starting with frequently encountered issues and progressing to more complex troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Here, we address common points of confusion that arise during the initial analysis of ¹H NMR spectra for substituted aromatic compounds.

Q1: Why does my disubstituted benzene, which I expect to be simple, show a complex, messy multiplet in the aromatic region?

A1: This is a very common scenario, especially for ortho-disubstituted benzenes.[1][2] The complexity arises from a combination of factors:

  • Similar Chemical Shifts: The chemical shifts of the four aromatic protons can be very close to each other. When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects become prominent. This leads to complex and unpredictable splitting patterns that don't follow the simple n+1 rule.[3]

  • Multiple Coupling Constants: Each proton is coupled to its ortho, meta, and sometimes para neighbors, each with a different coupling constant (J-value). This superimposition of multiple splittings creates a complex multiplet.[4] For instance, an ortho-disubstituted benzene ring can result in an ABCD spin system, which is notoriously difficult to analyze by first-order approximations.[5]

Q2: How can I reliably distinguish between ortho, meta, and para isomers using a ¹H NMR spectrum?

A2: The substitution pattern on a benzene ring often produces characteristic splitting patterns in the aromatic region of a ¹H NMR spectrum.[6][7] While not always definitive due to second-order effects, these patterns provide strong initial evidence:

  • Para-disubstituted: With two different substituents, this pattern is often the most recognizable. It typically shows two distinct sets of signals, which often appear as two doublets (an AA'BB' system).[3][5][8] This clean pattern arises from the symmetry of the molecule, where there are only two unique proton environments.[7]

  • Ortho-disubstituted: This isomer usually presents the most complex and broad multiplet, often described as looking like "cut grass," because all four protons are in unique environments and are coupled to each other, leading to significant signal overlap.[2]

  • Meta-disubstituted: This pattern can also be complex, but a key feature to look for is a proton that is meta to both substituents. This proton often appears as a singlet or a finely split signal (due to small meta couplings) that is distinct from the other more complex multiplets.[1][8] The presence of four signals, one of which is a singlet, is a strong indicator of meta substitution.[8]

Q3: The integration of my aromatic region is 4H, but I see what looks like a single broad peak. What could be happening?

A3: This situation can occur, particularly with para-substituted benzenes where the two substituents are electronically very similar. In such cases, the chemical shifts of the two sets of aromatic protons can become nearly identical, causing their signals to overlap and appear as a single broad peak or a "pseudo-singlet".[1] Poor shimming of the NMR magnet can also contribute to the broadening of signals, potentially obscuring distinct multiplets.[9]

Q4: My aromatic signals are overlapping and uninterpretable. What is my first troubleshooting step?

A4: One of the most effective initial steps is to re-run the sample in a different deuterated solvent, particularly an aromatic one like benzene-d₆. This technique leverages the Aromatic Solvent Induced Shift (ASIS) effect. The aromatic solvent will interact with your analyte, inducing changes in the chemical shifts of your protons.[10] This can often increase the separation between overlapping signals, simplifying the spectrum and making it easier to interpret.[10][11] For example, signals that are convoluted in CDCl₃ may become well-resolved in C₆D₆.[10]

Troubleshooting Guides for Complex Spectra

When initial analysis and simple solvent changes are insufficient, a more systematic approach is required. These guides provide detailed workflows for tackling highly complex spectra.

Guide 1: Systematic Analysis of Coupling Constants and Splitting Patterns

When faced with a complex multiplet, the first step is to meticulously extract as much information as possible from the 1D ¹H NMR spectrum.

Protocol:

  • Spectrum Expansion: Zoom in significantly on the aromatic region of your spectrum.

  • Peak Picking: Manually and carefully pick all observable peaks within each multiplet.

  • J-Value Calculation: Calculate the difference in Hz between the peaks to determine the coupling constants. Modern NMR software can often assist with this.

  • Identify Spin Systems: Look for recurring J-values across different multiplets. Protons that are coupled to each other will share the same coupling constant.[9]

  • Pattern Recognition: Attempt to build up the substitution pattern by identifying the types of couplings present.

Data Interpretation Table:

Coupling TypeTypical J-Value (Hz)Relationship
Ortho (³JHH)7 - 10 HzProtons on adjacent carbons.[4]
Meta (⁴JHH)2 - 3 HzProtons separated by two carbons.[4][9]
Para (⁵JHH)0 - 1 HzProtons separated by three carbons.[12]

Causality: The magnitude of the coupling constant is dependent on the number of bonds separating the protons. Ortho coupling is the strongest, followed by meta, and then para, which is often so small it is not resolved.[12] Recognizing these distinct J-values is fundamental to assigning the relative positions of protons on the ring.

Logical Workflow for J-Value Analysis

Caption: Workflow for dissecting complex multiplets using coupling constants.

Guide 2: Leveraging 2D NMR for Unambiguous Assignments

When 1D NMR spectra are insufficient due to severe overlap or second-order effects, 2D NMR techniques are essential for definitive structural elucidation.[13][14]

Recommended Experiments and Their Purpose:

  • COSY (Correlation Spectroscopy): This is often the first 2D experiment to run. It identifies protons that are coupled to each other.[15] A cross-peak between two signals in a COSY spectrum confirms that those two protons are spin-spin coupled, typically through 2-4 bonds. This is invaluable for tracing out the connectivity of the protons on the benzene ring.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is extremely powerful for placing substituents. By observing a correlation from a benzylic proton on a substituent to a specific aromatic carbon, you can definitively link that substituent to the ring at that position.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond correlation).[13] It helps in assigning the chemical shifts of the protonated aromatic carbons.

Experimental Workflow for 2D NMR Analysis:

  • Acquire High-Resolution 1D ¹H and ¹³C Spectra: These are your reference spectra.

  • Run a COSY Experiment: Identify all ¹H-¹H coupling networks within the aromatic region. This will help you trace which protons are adjacent (ortho) or meta to each other.

  • Run an HSQC Experiment: Assign the ¹³C chemical shifts for all protonated aromatic carbons.

  • Run an HMBC Experiment: This is the key to connecting the pieces.

    • Look for correlations from substituent protons (e.g., -CH₃, -OCH₂) to the aromatic carbons. This will pinpoint where the substituents are attached to the ring.

    • Look for long-range correlations between aromatic protons and other aromatic carbons. For example, a proton will show a ³J correlation to the carbon that is meta to it, which can help confirm assignments.

  • Integrate All Data: Combine the information from all spectra (1D ¹H, 1D ¹³C, COSY, HSQC, and HMBC) to build a self-consistent structure.

2D NMR Logical Workflow

G A Start: Ambiguous Structure B 1. Acquire 1D ¹H & ¹³C A->B C 2. Run COSY B->C D 3. Run HSQC B->D E 4. Run HMBC B->E F 5. Integrate All Data C->F ¹H-¹H Connectivity D->F ¹H-¹C Direct Attachment E->F Long-Range ¹H-¹C Connectivity G End: Confirmed Structure F->G

Caption: A systematic workflow for using 2D NMR to elucidate the structure of polysubstituted benzenes.

Guide 3: Advanced Considerations - Through-Space Effects and Computational Prediction

In some cases, particularly with sterically crowded molecules, through-space interactions can be diagnostically useful. Furthermore, computational chemistry can provide valuable predictive data.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[13] For a polysubstituted benzene, a NOESY cross-peak between a proton on a substituent (e.g., a methyl group) and an aromatic proton can provide definitive proof of their spatial proximity, which is invaluable for confirming ortho substitution.[16]

  • Computational NMR Prediction: When experimental data is ambiguous, computational methods like Density Functional Theory (DFT) can be used to predict the ¹H and ¹³C NMR chemical shifts for candidate structures.[17][18][19] By comparing the predicted spectra for different isomers with the experimental data, you can often find the best match and increase confidence in your assignment.[4] Modern software packages have made these calculations more accessible to experimental chemists.[20]

References

  • Cubberley, M. S., & Iverson, B. L. (2001). ¹H NMR investigation of solvent effects in aromatic stacking interactions. Journal of the American Chemical Society. [Link]

  • Abraham, R. J. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

  • Carof, A., et al. (n.d.). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. ACD/Labs Help and Support. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Dharmatti, S. S., et al. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Nanalysis. (2021). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis Blog. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]

  • Advanced NMR Techniques Organic. (n.d.). Chemistry Docs. [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • Iverson, B. L., & Cubberley, M. S. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. [Link]

  • Fry, A. (n.d.). Computation of through-space NMR shielding effects in aromatic ring pi-stacked complexes. University of Arkansas Libraries. [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • Martins, F. T., et al. (2021). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. Molecules. [Link]

  • Monti, M. C., & Casapullo, A. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. International Journal of Molecular Sciences. [Link]

  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. r/chemhelp. [Link]

  • Silva, A. M. S., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis Workshop. (2024). Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists. YouTube. [Link]

  • Ivanov, K. L., et al. (2021). Through-Space Multinuclear NMR Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. [Link]

  • LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • Wheeler, S. E., et al. (2015). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. Journal of the American Chemical Society. [Link]

  • Dharmatti, S. S., et al. (1961). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]

  • Hunt, I. (n.d.). Polysubstituted benzenes. University of Calgary. [Link]

  • LibreTexts. (2020). 8.12: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Reddit. (2025). Help needed: Full structure elucidation from NMR (¹H, ¹³C, COSY, HSQC, HMBC) + IR/UV/MS. r/StructuralBiology. [Link]

  • LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2022). Exercise 18.3 - Naming a Polysubstituted Benzene. YouTube. [Link]

Sources

Troubleshooting

Preventing the formation of dinitro byproducts

Technical Support Center: Selective Mononitration & Dinitro Impurity Suppression Current Status: Operational Ticket ID: NIT-001-SELECTIVITY Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Mononitration & Dinitro Impurity Suppression

Current Status: Operational Ticket ID: NIT-001-SELECTIVITY Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. This guide addresses the suppression of dinitro byproducts during electrophilic aromatic substitution (nitration).[1][2][3][4] While the nitro group is inherently deactivating, "over-nitration" remains a persistent failure mode due to thermal hotspots, local concentration gradients, and substrate hyper-reactivity.

This guide moves beyond basic textbook theory to address the process engineering and advanced reagent selection required to lock reaction kinetics at the mono-nitro stage.

Module 1: The Mechanics of Selectivity (Root Cause Analysis)

To prevent dinitro formation, we must exploit the kinetic gap between the first and second nitration events.

The Thermodynamic Paradox: Theoretically, the introduction of a nitro group (


) deactivates the aromatic ring, increasing the activation energy (

) for the second attack. However, dinitro impurities form because:
  • Thermal Runaway: Nitration is highly exothermic. Localized heat spikes lower the effective

    
     barrier for the second nitration.
    
  • Mixing Limitations: In batch reactors, poor mass transfer creates zones of high

    
     concentration relative to the substrate, forcing the newly formed mono-nitro product to react again before it can diffuse away.
    

Visualization: Kinetic Control Strategy

ReactionCoordinate cluster_Control Control Levers to Block k2 Start Substrate (Ar-H) TS1 TS-1 (Low Ea) Start->TS1 Fast Exothermic Mono Mono-Nitro (Ar-NO2) TS1->Mono k1 TS2 TS-2 (High Ea) Mono->TS2 Requires Energy/Excess Reagent Di Dinitro Byproduct (Ar-(NO2)2) TS2->Di k2 (Undesired) Control1 Temp Control (Prevents crossing TS-2) Control2 Stoichiometry (Starves TS-2) Control3 Flow Chemistry (Removes Mono Product)

Figure 1: Reaction coordinate diagram illustrating the energy barrier difference. Success depends on maximizing the delta between TS-1 and TS-2 through thermal and stoichiometric constraints.

Module 2: Troubleshooting Guides (Scenario-Based)

Scenario A: "I am using standard Mixed Acid ( ), but I see 10-15% dinitro impurity."

Diagnosis: This is likely a Mass Transfer Failure . In batch vessels, the rate of nitration often exceeds the rate of mixing (


, where 

is the Damköhler number). The mono-nitro product is trapped in a "plume" of concentrated acid and reacts again.

Corrective Actions:

  • Switch to Inverse Addition: Do not add acid to the substrate. Dissolve the substrate in a solvent (

    
     or Nitromethane) and add the nitrating agent slowly. This keeps the local concentration of 
    
    
    
    low.
  • Implement Flow Chemistry: (See Module 3). This is the ultimate fix for mass transfer issues.

  • Lower the Temperature: Drop reaction temperature to

    
     or 
    
    
    
    . The activation energy gap between mono- and di-nitration widens at lower temperatures.
Scenario B: "My substrate is a Phenol or Aniline (Highly Activated)."

Diagnosis: The substrate is too electron-rich. Even weak nitrating agents cause over-nitration and oxidation (tars). The ring is so activated that the first nitro group does not sufficiently deactivate it to prevent a second attack.

Corrective Actions:

  • Protect the Group: Convert phenol to acetate or aniline to acetanilide. This reduces ring electron density (moderates reactivity) and adds steric bulk.

  • Use "Carrier" Reagents: Avoid free nitric acid. Use Acetyl Nitrate (generated in situ from Acetic Anhydride +

    
    ) or Metal Nitrates  (e.g., 
    
    
    
    or
    
    
    on clay). These provide a "buffered" source of nitronium ions.
Scenario C: "I cannot separate the dinitro impurity from my product."

Diagnosis: Dinitro compounds often co-crystallize with mono-nitro compounds due to similar polarities.

Corrective Actions:

  • Selective Reduction (Zinin Reduction): Treat the crude mixture with sodium sulfide (

    
    ) or ammonium sulfide. Dinitro compounds reduce much faster to nitro-anilines than mono-nitro compounds reduce to anilines.
    
    • Result: The impurity becomes an amine (basic), which can be washed away with dilute acid, leaving the pure mono-nitro neutral species.

Module 3: Advanced Methodologies

Protocol 1: Continuous Flow Nitration (The Gold Standard)

Flow chemistry allows for precise residence time control, preventing the product from "lingering" in the reactor to undergo a second reaction.

Experimental Setup:

  • Reagent A: Substrate in

    
     (0.5 M).
    
  • Reagent B: Fuming

    
     in 
    
    
    
    (neat or diluted).
  • Reactor: PFA coil or Glass Microreactor (Volume: 1-5 mL).

  • Quench: Rapid mixing with ice water/bicarbonate immediately at the outlet.

FlowSetup Substrate Substrate Feed (Pump A) Mixer T-Mixer / Micromixer (High Turbulence) Substrate->Mixer Acid Nitrating Agent (Pump B) Acid->Mixer Reactor Residence Time Unit (Temp Controlled Coil) Mixer->Reactor t_res = 30-60s Outlet Collection (Mono-Nitro Only) Reactor->Outlet Quench Quench Inlet (Ice/Base) Quench->Outlet Stop Rxn Instantly

Figure 2: Continuous flow setup. The key is the precise residence time (


) which is set to consume starting material but exit before 

(dinitro formation) becomes significant.

Data: Selectivity Comparison

ParameterBatch ReactorFlow MicroreactorBenefit
Heat Transfer Low (

)
High (

)
Eliminates thermal hotspots.
Stoichiometry Local excesses commonExact 1:1 mixingPrevents local over-concentration.
Dinitro Impurity Typically 5-15%Typically < 0.5%Near-perfect selectivity.
Safety High inventory (Risk of Runaway)Low inventoryInherently safer.
Protocol 2: Clay-Supported Nitration (Menke Conditions)

For labs without flow equipment, solid-supported reagents offer a "slow-release" mechanism.

  • Preparation: Mix

    
     (1.0 eq) with Montmorillonite K-10 clay.
    
  • Reaction: Suspend substrate in Toluene or Ether. Add Clay-Nitrate mixture.

  • Mechanism: The clay surface controls the release of

    
    , preventing high solution concentrations.
    
  • Workup: Simple filtration removes the reagent.

Module 4: Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for mono-nitration? A: Aim for 1.0 to 1.05 equivalents of Nitric Acid. Never use a large excess (e.g., 1.5 eq) "just to push conversion." It is better to have 5% unreacted starting material (easy to separate) than 5% dinitro impurity (hard to separate).

Q: Does solvent choice affect dinitro formation? A: Yes.

  • Sulfuric Acid (Solvent): Promotes dinitro formation (High dielectric, stabilizes transition states).

  • Acetic Acid/Anhydride: Promotes mono-nitration (Forms Acetyl Nitrate, a milder electrophile).

  • Dichloromethane: Good for moderating temperature, but requires phase transfer catalysis if using aqueous acid.

Q: How do I quench the reaction to stop dinitro formation? A: Quenching must be instantaneous. Pouring the reaction mixture onto crushed ice with vigorous stirring is standard. In flow chemistry, pump a basic solution (NaHCO3) directly into the reactor outlet.

References

  • Kappe, C. O., et al. (2025). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega.[4] Link[4]

  • Vapourtec Application Notes. Nitration Reactions | Continuous Flow Processing. Vapourtec Ltd. Link

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Smith, K., et al. (2000). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Journal of Organic Chemistry. Link

  • BenchChem Support. (2025). Controlling regioselectivity in aromatic nitration reactions. BenchChem Troubleshooting Guides. Link

Sources

Optimization

Technical Support Center: Refined Isolation of Pure Methyl 2-hydroxy-6-nitrobenzoate

Welcome to the technical support center dedicated to the methodical refinement for isolating pure "Methyl 2-hydroxy-6-nitrobenzoate." This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the methodical refinement for isolating pure "Methyl 2-hydroxy-6-nitrobenzoate." This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the synthesis and purification of this specific isomer. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of Methyl 2-hydroxy-6-nitrobenzoate via electrophilic aromatic substitution of methyl salicylate presents a significant regioselectivity challenge. The directing effects of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the benzene ring often lead to a mixture of isomers, making the isolation of the desired 6-nitro product a non-trivial task. This guide will address these challenges head-on, providing practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and isolation of Methyl 2-hydroxy-6-nitrobenzoate in a question-and-answer format.

Question 1: Why is the yield of my target isomer, Methyl 2-hydroxy-6-nitrobenzoate, consistently low?

Answer:

The low yield of Methyl 2-hydroxy-6-nitrobenzoate is primarily due to the directing effects of the substituents on the methyl salicylate starting material. The hydroxyl group is a strongly activating, ortho, para-director, while the methoxycarbonyl group is a deactivating, meta-director. This results in the preferential formation of other isomers, particularly the 3-nitro and 5-nitro products. The formation of the 6-nitro isomer is sterically hindered by the adjacent methoxycarbonyl group, making it a minor product in most standard nitration reactions.[1]

To improve the yield of the desired 6-nitro isomer, consider the following strategies:

  • Choice of Nitrating Agent: The use of milder nitrating agents can sometimes influence the isomer distribution. While the standard concentrated nitric and sulfuric acid mixture is common, exploring alternative nitrating systems could be beneficial.[2]

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (typically below 6°C) is crucial to minimize side reactions and potential degradation of the starting material and product, which can further reduce your yield.[3]

  • Reaction Time: Optimizing the reaction time is essential. Insufficient time will lead to incomplete reaction, while prolonged reaction times can increase the formation of byproducts and dinitrated compounds.

Question 2: My final product is contaminated with other isomers. How can I effectively separate Methyl 2-hydroxy-6-nitrobenzoate from its isomers?

Answer:

The separation of nitro-isomers of methyl salicylate is a common challenge. The most prevalent isomers you are likely encountering are Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-5-nitrobenzoate. Due to their similar chemical properties, a multi-step purification approach is often necessary.

1. Fractional Crystallization: This technique exploits the differences in solubility of the isomers in a particular solvent.

  • Solvent Selection: A good recrystallization solvent should dissolve the impurities well at both high and low temperatures, while dissolving the desired compound well at high temperatures and poorly at low temperatures. For nitrobenzoate esters, alcohols like methanol or ethanol, or mixtures with water, are often effective.[3][4] Experiment with different solvent systems to find the optimal one for your specific isomer mixture.

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly. The desired, less soluble isomer should crystallize out first, leaving the more soluble isomers in the mother liquor. Multiple recrystallization steps may be required to achieve high purity.

2. Column Chromatography: For more challenging separations, column chromatography is a powerful technique.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is typically used. The optimal ratio will depend on the specific isomers you are trying to separate. Start with a low polarity mobile phase and gradually increase the polarity to elute the different isomers.[5] Thin Layer Chromatography (TLC) can be used to determine the best solvent system before running the column.

Below is a workflow diagram for a typical purification strategy:

PurificationWorkflow CrudeProduct Crude Product (Mixture of Isomers) Recrystallization Fractional Recrystallization (e.g., Ethanol/Water) CrudeProduct->Recrystallization MotherLiquor Mother Liquor (Enriched in Soluble Isomers) Recrystallization->MotherLiquor Impurities Crystals Crystals (Enriched in Desired Isomer) Recrystallization->Crystals PurityCheck1 Purity Check (TLC, HPLC, NMR) Crystals->PurityCheck1 PureProduct Pure Methyl 2-hydroxy-6-nitrobenzoate PurityCheck1->PureProduct Purity > 98% ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) PurityCheck1->ColumnChromatography Purity < 98% PurityCheck2 Purity Check (TLC, HPLC, NMR) ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct

Caption: Purification workflow for Methyl 2-hydroxy-6-nitrobenzoate.

Question 3: I am observing a significant amount of a water-soluble acidic byproduct. What is it and how can I prevent its formation?

Answer:

The acidic byproduct you are observing is likely salicylic acid, resulting from the hydrolysis of the methyl ester group of either the starting material or the product under the acidic reaction conditions.[6]

Causality: The presence of water in your reaction mixture, coupled with the strong acid catalyst (sulfuric acid) and elevated temperatures (if not properly controlled), can promote the hydrolysis of the ester.

Prevention Strategies:

  • Anhydrous Conditions: Ensure all your glassware is thoroughly dried and use anhydrous reagents where possible.

  • Temperature Control: Strictly maintain a low reaction temperature to minimize the rate of hydrolysis.

  • Controlled Addition of Nitrating Mixture: Add the nitrating mixture slowly to the reaction flask to prevent localized heating.

If hydrolysis has already occurred, you can remove the resulting salicylic acid during the workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The salicylic acid will be deprotonated to form the water-soluble sodium salicylate, which will partition into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take during the nitration of methyl salicylate?

A1: Nitration reactions, especially with phenolic compounds, are potentially hazardous and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[4] Handle them with extreme care. Always add acid to water, not the other way around.

  • Temperature Control: The reaction is highly exothermic. Use an ice bath to maintain the recommended temperature and prevent a runaway reaction.

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. Be familiar with your institution's spill response procedures.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment.

Analytical TechniquePurposeExpected Observations for Pure Methyl 2-hydroxy-6-nitrobenzoate
Thin Layer Chromatography (TLC) To monitor reaction progress and assess purity.A single spot with a specific Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) For quantitative purity analysis and separation of isomers.A single major peak with a specific retention time.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy For structural elucidation.The ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), and nitro (-NO₂) groups.
Melting Point Analysis To assess purity.A sharp and specific melting point range. Impurities will typically broaden and depress the melting point.

Q3: What is the underlying principle of regioselectivity in the nitration of methyl salicylate?

A3: The regioselectivity of electrophilic aromatic substitution on a disubstituted benzene ring like methyl salicylate is determined by the combined directing effects of the existing substituents.

Regioselectivity MethylSalicylate Methyl Salicylate Substituents Substituents: -OH (Activating, o,p-directing) -COOCH₃ (Deactivating, m-directing) MethylSalicylate->Substituents DirectingEffects Combined Directing Effects Substituents->DirectingEffects Positions Possible Nitration Positions DirectingEffects->Positions OrthoPara Ortho/Para to -OH (Positions 3, 5, 6) Positions->OrthoPara Meta Meta to -COOCH₃ (Positions 3, 5) Positions->Meta MajorProducts Major Products: Methyl 2-hydroxy-3-nitrobenzoate Methyl 2-hydroxy-5-nitrobenzoate OrthoPara->MajorProducts Electronically Favored MinorProduct Minor Product: Methyl 2-hydroxy-6-nitrobenzoate OrthoPara->MinorProduct Electronically Disfavored (relative to 3,5) Meta->MajorProducts Electronically Favored StericHindrance Steric Hindrance at Position 6 (due to adjacent -COOCH₃) StericHindrance->MinorProduct Sterically Hindered

Caption: Factors influencing the regioselectivity of methyl salicylate nitration.

The hydroxyl group strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (position 6) and para (position 4, which is blocked by the methoxycarbonyl group in this case, and position 5 relative to the hydroxyl group) positions. The methoxycarbonyl group deactivates the ring and directs to the meta positions (positions 3 and 5). The combined effect is strong activation at positions 3 and 5, leading to these being the major products. Position 6 is electronically activated by the hydroxyl group but sterically hindered by the bulky methoxycarbonyl group, making it a less favored site for attack.

Experimental Protocols

Protocol 1: General Procedure for Nitration of Methyl Salicylate

This is a general protocol and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 5°C.

  • Slowly add methyl salicylate to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

  • Add the nitrating mixture dropwise to the methyl salicylate solution over a period of at least 30 minutes, ensuring the temperature does not exceed 10°C.[4]

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (this may require optimization).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude product before proceeding with purification.

Protocol 2: Purification by Fractional Recrystallization

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or a methanol/water mixture) to dissolve the solid completely.[4]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals and assess their purity. Repeat the recrystallization if necessary.

References

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P
  • CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google P
  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (URL: not available)
  • DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google P
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid - Google P
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • US4506089A - Preparation of methyl m-nitrobenzoate - Google P
  • Nitration of methyl benzoate | Resource | RSC Education. (URL: [Link])

  • (PDF) Nitration of Methyl Benzoate - ResearchGate. (URL: [Link])

  • electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. (URL: [Link])

  • Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223 - PubChem. (URL: [Link])

  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate - PrepChem.com. (URL: [Link])

  • Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem. (URL: [Link])

  • Original article DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYL
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (URL: [Link])

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (URL: [Link])

  • Concise Synthesis of Deoxylimonin | Journal of the American Chemical Society. (URL: [Link])

  • development and validation of gc-ms method for the trace level determination of potential genotoxic - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Co
  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? - Quora. (URL: [Link])

  • What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? - Quora. (URL: [Link])

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of Methyl 2-hydroxy-6-nitrobenzoate

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For a compound such as Methyl 2-hy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For a compound such as Methyl 2-hydroxy-6-nitrobenzoate, a substituted aromatic ester with potential applications in medicinal chemistry, rigorous structural elucidation is not merely a procedural step but a critical determinant of its developmental trajectory. This guide provides an in-depth comparison of the primary analytical techniques employed for the structural confirmation of Methyl 2-hydroxy-6-nitrobenzoate, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.

The Imperative of Orthogonal Methodologies

The structural confirmation of a novel or synthesized compound should never rely on a single analytical technique. Instead, a multi-faceted approach, employing orthogonal methods that probe different molecular attributes, provides a robust and comprehensive characterization. This guide will focus on a suite of powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each method offers a unique perspective on the molecule's architecture, and their combined data provides a highly confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy is based on the principle that protons in different chemical environments will resonate at different frequencies when placed in a strong magnetic field. The resulting spectrum provides information on the number of distinct proton environments (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-hydroxy-6-nitrobenzoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Data for Methyl 2-hydroxy-6-nitrobenzoate (Predicted based on analogous compounds):

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
-OCH₃~3.9Singlet3HConfirms the presence of the methyl ester group.
Ar-H (H3)~8.0Doublet of doublets1HDownfield shift due to the deshielding effect of the adjacent nitro and ester groups.
Ar-H (H4)~7.2Triplet1HExpected to be the most upfield of the aromatic protons.
Ar-H (H5)~7.8Doublet of doublets1HDownfield shift due to the deshielding effect of the adjacent nitro group.
-OHVariable (broad singlet)Broad Singlet1HChemical shift is concentration and solvent dependent; can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the data similarly to ¹H NMR.

Expected ¹³C NMR Data for Methyl 2-hydroxy-6-nitrobenzoate (Predicted based on analogous compounds):

Assignment Chemical Shift (δ, ppm) Key Insights
-OCH₃~53Typical for a methyl ester carbon.
Ar-C (C1)~120Carbon bearing the ester group.
Ar-C (C2)~155Carbon bearing the hydroxyl group, shifted downfield.
Ar-C (C3)~130Aromatic CH.
Ar-C (C4)~125Aromatic CH.
Ar-C (C5)~135Aromatic CH, shifted downfield by the nitro group.
Ar-C (C6)~145Carbon bearing the nitro group, significantly downfield.
C=O~168Carbonyl carbon of the ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for identifying the presence of specific moieties within a molecule.[1]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR) or dissolved in a suitable solvent. For a solid sample using ATR, a small amount of the powder is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FT-IR Absorption Bands for Methyl 2-hydroxy-6-nitrobenzoate:

Wavenumber (cm⁻¹) Vibration Functional Group
3200-3500 (broad)O-H stretchHydroxyl (-OH)
~3100C-H stretch (aromatic)Aromatic Ring
~2950C-H stretch (aliphatic)Methyl (-CH₃)
~1730C=O stretchEster Carbonyl
~1600, ~1470C=C stretchAromatic Ring
~1530, ~1350N-O asymmetric & symmetric stretchNitro (-NO₂)
~1250C-O stretchEster

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable information about its structure.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectrometry Data for Methyl 2-hydroxy-6-nitrobenzoate:

m/z Assignment Key Insights
197[M]⁺Molecular ion peak, confirming the molecular weight.
166[M - OCH₃]⁺Loss of the methoxy group from the ester.
151[M - NO₂]⁺Loss of the nitro group.
121[M - OCH₃ - NO₂]⁺Subsequent loss of the nitro group from the m/z 166 fragment.

X-ray Crystallography: The Definitive 3D Structure

Principle: Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density can be mapped, and the atomic positions can be determined with high precision.[2][3]

Experimental Protocol:

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of Methyl 2-hydroxy-6-nitrobenzoate. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters to obtain the final, highly accurate structure.

Insights from X-ray Crystallography:

  • Unambiguous Connectivity: Provides definitive proof of the atomic connectivity.

  • Stereochemistry: Determines the absolute configuration in chiral molecules.

  • Conformation: Reveals the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Shows how the molecules pack in the crystal lattice and identifies intermolecular forces like hydrogen bonding.

For a related isomer, Methyl 2-hydroxy-3-nitrobenzoate, a crystal structure has been reported, revealing an approximately planar molecular structure with an intramolecular O—H⋯O hydrogen bond.[4] A similar intramolecular hydrogen bond would be expected for Methyl 2-hydroxy-6-nitrobenzoate.

Comparative Analysis and Best Practices

Technique Strengths Limitations Best For
¹H & ¹³C NMR Detailed structural information, connectivity, stereochemistry (in solution).Requires soluble sample, can be complex for large molecules.Elucidating the carbon-hydrogen framework and functional group connectivity.
FT-IR Fast, non-destructive, excellent for identifying functional groups.Provides limited information on the overall molecular structure.Rapid confirmation of the presence of key functional groups.
Mass Spectrometry High sensitivity, provides exact molecular weight and fragmentation pattern.Isomers can have identical molecular weights, fragmentation can be complex.Determining molecular formula and confirming the presence of key structural motifs through fragmentation.
X-ray Crystallography Provides the definitive 3D structure.Requires a high-quality single crystal, which can be difficult to obtain.Absolute and unambiguous structure determination.

Integrated Workflow for Structure Confirmation

A logical and self-validating workflow for the structural confirmation of Methyl 2-hydroxy-6-nitrobenzoate would proceed as follows:

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_elucidation Detailed Elucidation cluster_absolute_confirmation Absolute Confirmation cluster_final_report Final Confirmation Synthesis Synthesize & Purify Methyl 2-hydroxy-6-nitrobenzoate FTIR FT-IR Spectroscopy Synthesis->FTIR Functional Groups? MS Mass Spectrometry Synthesis->MS Molecular Weight? NMR 1H & 13C NMR Spectroscopy FTIR->NMR MS->NMR Xray X-ray Crystallography NMR->Xray Definitive 3D? Report Confirmed Structure NMR->Report If crystal not available Xray->Report

Caption: Integrated workflow for the structural confirmation of Methyl 2-hydroxy-6-nitrobenzoate.

Conclusion

The structural confirmation of Methyl 2-hydroxy-6-nitrobenzoate is a multi-step process that relies on the synergistic application of various analytical techniques. While NMR spectroscopy provides the foundational map of the molecule's connectivity, FT-IR and Mass Spectrometry offer rapid and crucial confirmation of functional groups and molecular weight. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography stands as the ultimate arbiter. By employing this integrated and orthogonal approach, researchers and drug development professionals can ensure the highest level of confidence in their molecular characterization, a critical prerequisite for advancing a compound through the development pipeline.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Chegg. (2020, September 29). Solved using the 1H NMR spectrum of the starting material. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry Handbook of. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • Juniper Publishers. (n.d.). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • Biophysical Chemistry Class Notes. (n.d.). X-ray crystallography principles and applications. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, April 6). A Review on Spectroscopic analytical method validation and force degradation study. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

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  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

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  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (n.d.). Retrieved from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

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Comparative

Guide to Differentiating Methyl 2-hydroxy-6-nitrobenzoate from its Isomers

Executive Summary: The Steric Challenge Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0), often referred to as methyl 6-nitrosalicylate , presents a unique analytical challenge compared to its more common regioisomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0), often referred to as methyl 6-nitrosalicylate , presents a unique analytical challenge compared to its more common regioisomers, methyl 3-nitrosalicylate and methyl 5-nitrosalicylate.

While the 3- and 5-nitro isomers are readily formed via direct nitration of methyl salicylate, the 6-nitro isomer is sterically hindered and electronically disfavored by standard electrophilic aromatic substitution rules. Consequently, it often appears as a trace impurity or requires specialized synthetic routes (e.g., oxidation of 2-methyl-6-nitro precursors).

The definitive differentiator is the "Steric Twist": The bulky nitro group at the 6-position forces the ester moiety out of planarity with the benzene ring, disrupting the conjugation and altering the intramolecular hydrogen bonding network. This guide details how to exploit this phenomenon using NMR, IR, and Chromatography.

Structural Analysis & Isomer Landscape

To accurately differentiate these compounds, one must first visualize the substitution patterns.

  • Target: Methyl 2-hydroxy-6-nitrobenzoate (1,2,6-substitution)[1]

  • Isomer A: Methyl 2-hydroxy-3-nitrobenzoate (1,2,3-substitution)

  • Isomer B: Methyl 2-hydroxy-5-nitrobenzoate (1,2,5-substitution)

Logical Relationship Diagram

The following decision tree outlines the analytical logic for differentiation.

IsomerDifferentiation Start Unknown Methyl Nitrosalicylate Isomer NMR_Analysis 1H NMR Analysis (Aromatic Region) Start->NMR_Analysis Coupling_Pattern Coupling Pattern Check NMR_Analysis->Coupling_Pattern Pattern_125 Pattern: d (H3), dd (H4), d (H6) (Two doublets + Singlet-like) Coupling_Pattern->Pattern_125 H3, H4, H6 Pattern_123_126 Pattern: d - t - d (Three adjacent protons) Coupling_Pattern->Pattern_123_126 H3, H4, H5 or H4, H5, H6 Res_5_Nitro ID: Methyl 5-nitrosalicylate Pattern_125->Res_5_Nitro Shift_Analysis Chemical Shift Analysis (Focus on >7.8 ppm) Pattern_123_126->Shift_Analysis Check_Ortho Is there a doublet > 8.0 ppm (Ortho to Ester)? Shift_Analysis->Check_Ortho Yes_Ortho YES: H6 is present (Deshielded by Ester) Check_Ortho->Yes_Ortho No_Ortho NO: H6 is substituted (Only H5 is deshielded by NO2) Check_Ortho->No_Ortho Res_3_Nitro ID: Methyl 3-nitrosalicylate Yes_Ortho->Res_3_Nitro Res_6_Nitro ID: Methyl 6-nitrosalicylate No_Ortho->Res_6_Nitro

Caption: Analytical decision tree for differentiating methyl nitrosalicylate isomers based on 1H NMR coupling and chemical shift logic.

Spectroscopic Protocol (The "Fingerprint")

A. Nuclear Magnetic Resonance ( H NMR)

This is the most reliable method. The key lies in identifying the proton ortho to the ester carbonyl .

The "Missing Ortho Proton" Test

In methyl salicylate derivatives, the proton at position 6 (ortho to the ester) is typically deshielded (shifted downfield to ~7.8–8.0 ppm) due to the anisotropy of the carbonyl group.

  • Methyl 3-nitrobenzoate (Isomer A):

    • Protons: H4, H5, H6.

    • Signals:

      • H4: Doublet, highly deshielded (~8.1–8.4 ppm) by the adjacent Nitro group.

      • H6: Doublet, deshielded (~8.0 ppm) by the adjacent Ester group.

      • H5: Triplet, aromatic region (~7.0–7.5 ppm).

    • Result: You see two distinct downfield doublets .

  • Methyl 6-nitrobenzoate (Target):

    • Protons: H3, H4, H5.

    • Signals:

      • Position 6 is occupied by NO2. There is NO proton ortho to the ester .

      • H5: Doublet, highly deshielded (~8.0+ ppm) by the adjacent Nitro group.

      • H3: Doublet, shielded (~6.9–7.1 ppm) by the adjacent Hydroxyl group.

      • H4: Triplet, intermediate shift.

    • Result: You see only one downfield doublet . The other doublet is significantly upfield.

Experimental Validation Table:

FeatureMethyl 3-nitrosalicylateMethyl 6-nitrosalicylateReason
Proton System H4, H5, H6 (AMX or ABC)H3, H4, H5 (AMX or ABC)Substitution Pattern
Most Deshielded Signal H4 (ortho to NO2) & H6 (ortho to COOMe)H5 (ortho to NO2)NO2 and COOMe anisotropy
Key Distinction Two doublets > 7.8 ppmOne doublet > 7.8 ppmAbsence of H6 in 6-nitro isomer
Coupling (

)

Hz,

Hz

Hz,

Hz
Vicinal coupling
B. Infrared Spectroscopy (IR)

The 6-nitro isomer exhibits a distinct carbonyl stretch due to "Steric Inhibition of Resonance."

  • Theory: In the 3-nitro and 5-nitro isomers, the ester group is coplanar with the ring, allowing for conjugation and strong intramolecular hydrogen bonding with the phenolic OH. This lowers the carbonyl stretching frequency (

    
    ).
    
  • 6-Nitro Effect: The bulky nitro group at position 6 and the hydroxyl at position 2 create a "steric vise" around the ester at position 1. This forces the ester carbonyl out of the aromatic plane.

    • Consequence: Loss of conjugation increases the double-bond character of the carbonyl.

    • Observation: The

      
       band shifts to a higher wavenumber  (closer to aliphatic esters).
      

Expected Values:

  • 3-Nitro / 5-Nitro:

    
     (H-bonded, conjugated).
    
  • 6-Nitro:

    
     (Non-conjugated, aliphatic-like).
    

Chromatographic Separation Strategy

Due to differences in polarity and hydrogen bonding, these isomers can be separated via HPLC.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or Gradient.

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile or Methanol.

  • Differentiation Logic:

    • 3-Nitro: Strong intramolecular H-bond (OH...O=C) hides the polar OH group, making the molecule less polar and increasing retention time on C18.

    • 6-Nitro: The twisted ester may disrupt the optimal H-bond geometry. However, the molecule is highly crowded and "greasy."

    • 5-Nitro: The NO2 is para to the OH. The OH is available for intermolecular H-bonding with the solvent. This typically makes the 5-nitro isomer elute earlier (more polar interaction with mobile phase) than the internally H-bonded 3-nitro isomer.

    • Prediction for 6-Nitro: Expect elution behavior distinct from 3-nitro. Due to the twisted ester, the dipole moment is significantly different.

Recommended Gradient: 0-5 min: 20% B


 80% B.
Flow: 1.0 mL/min.
Detection: UV at 254 nm and 304 nm (Nitro group absorbance).

Synthesis & Origin Context

Understanding the origin helps in identification.

  • Direct Nitration: Nitration of methyl salicylate with HNO

    
    /H
    
    
    
    SO
    
    
    yields primarily methyl 3-nitrosalicylate and methyl 5-nitrosalicylate . The 6-position is sterically blocked and electronically deactivated relative to the ortho/para positions directed by the OH group.
  • Implication: If you performed a standard nitration, a peak identified as "6-nitro" is likely a misidentified 3-nitro isomer or a different byproduct unless specific 2,6-directing conditions were used.

  • Targeted Synthesis: The 6-nitro isomer is typically synthesized via:

    • Oxidation of 2-methyl-6-nitrobenzoic acid derivatives.[2]

    • Esterification of 2-hydroxy-6-nitrobenzoic acid (produced via specialized hydrolysis of nitrated precursors).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate. Retrieved January 30, 2026 from [Link]

  • Org. Synth. 1928, 8, 76. Nitration of Methyl Benzoate to form Methyl m-nitrobenzoate (General Nitration Procedures). [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of Methyl 2-hydroxybenzoate (Methyl Salicylate) - Analysis of Ortho Coupling. [Link]

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Validation

A Comparative Analysis for the Synthetic Chemist: Methyl 2-hydroxy-6-nitrobenzoate vs. Methyl 2-hydroxy-3-nitrobenzoate

As structural isomers, Methyl 2-hydroxy-6-nitrobenzoate and Methyl 2-hydroxy-3-nitrobenzoate present a fascinating case study in how the subtle repositioning of a single functional group—the nitro group—can significantly...

Author: BenchChem Technical Support Team. Date: February 2026

As structural isomers, Methyl 2-hydroxy-6-nitrobenzoate and Methyl 2-hydroxy-3-nitrobenzoate present a fascinating case study in how the subtle repositioning of a single functional group—the nitro group—can significantly influence a molecule's physicochemical properties, reactivity, and synthetic utility. Both are derivatives of methyl salicylate, key building blocks in organic synthesis, but their distinct substitution patterns dictate their roles as precursors in the development of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides an in-depth comparison to inform experimental design and precursor selection for researchers in drug discovery and chemical development.

The primary distinction lies in the placement of the electron-withdrawing nitro group relative to the activating hydroxyl and deactivating ester groups on the benzene ring. This positioning governs electronic effects, steric hindrance, and intramolecular interactions, leading to divergent chemical behaviors.

Structures cluster_0 Methyl 2-hydroxy-6-nitrobenzoate cluster_1 Methyl 2-hydroxy-3-nitrobenzoate img_6_nitro img_6_nitro img_3_nitro img_3_nitro

Caption: Chemical structures of the two isomers.

Physicochemical Properties: A Tale of Two Isomers

The difference in the substitution pattern directly impacts the crystalline structure and intermolecular forces, resulting in distinct physical properties. A key differentiator is the melting point, which suggests variations in crystal lattice energy.

PropertyMethyl 2-hydroxy-6-nitrobenzoateMethyl 2-hydroxy-3-nitrobenzoate
IUPAC Name Methyl 2-hydroxy-6-nitrobenzoateMethyl 2-hydroxy-3-nitrobenzoate[1]
Synonyms 6-Nitro-salicylic acid methyl esterMethyl 3-nitrosalicylate, 2-Hydroxy-3-nitrobenzoic acid methyl ester[1][2]
CAS Number 61940-22-5[3]22621-41-6[2][4][5]
Molecular Formula C₈H₇NO₅C₈H₇NO₅[1][2][5]
Molecular Weight 197.14 g/mol 197.14 g/mol [1][2]
Appearance SolidWhite to yellow powder/crystal[5]
Melting Point Not consistently reported127-133 °C[4][5]
Boiling Point Not available263.9±20.0 °C (Predicted)[4]
Density Not available1.432±0.06 g/cm³ (Predicted)[4]

Note: Data for Methyl 2-hydroxy-6-nitrobenzoate is less available in public databases compared to its 3-nitro isomer, reflecting a potential difference in its commercial availability or research focus.

Synthesis and Mechanistic Considerations

Both isomers are typically prepared via the electrophilic nitration of methyl salicylate. The regioselectivity of this reaction is a critical point of analysis. The starting material, methyl salicylate, contains two directing groups: an activating ortho-, para-directing hydroxyl group (-OH) and a deactivating meta-directing methyl ester group (-COOCH₃).

The strong activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it (positions 3 and 5). Position 6 is sterically hindered by the adjacent ester group. Therefore, direct nitration of methyl salicylate predominantly yields a mixture of Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-5-nitrobenzoate.[6]

Synthesis_Pathway start Methyl Salicylate reagents HNO₃ / H₂SO₄ start->reagents intermediate Electrophilic Aromatic Substitution (Nitration) reagents->intermediate product_3_nitro Methyl 2-hydroxy-3-nitrobenzoate (Major Product) intermediate->product_3_nitro Ortho to -OH product_5_nitro Methyl 2-hydroxy-5-nitrobenzoate (Major Product) intermediate->product_5_nitro Para to -OH product_6_nitro Methyl 2-hydroxy-6-nitrobenzoate (Minor/Indirect Synthesis) intermediate->product_6_nitro Sterically Hindered Requires specific strategy

Caption: General synthesis pathway for nitrated methyl salicylates.

Obtaining Methyl 2-hydroxy-6-nitrobenzoate in significant yield requires a more nuanced synthetic strategy, likely starting from a precursor where the 6-position is activated or other positions are blocked, such as 2-methyl-6-nitrobenzoic acid.[7][8]

Experimental Protocol: Nitration of Methyl Salicylate

This protocol is a generalized procedure based on established methods for aromatic nitration.[6][9] The specific conditions, particularly temperature and reaction time, are crucial for controlling selectivity and yield.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add methyl salicylate to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid, keeping the mixture cooled.

  • Nitration: Add the nitrating mixture dropwise to the methyl salicylate solution. The rate of addition must be controlled to maintain the reaction temperature between 5-15 °C.[9] A significant exotherm is expected.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at the same temperature.

  • Workup: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product is a mixture of isomers. Separation is typically achieved by fractional crystallization or column chromatography, exploiting the different polarities and solubilities of the 3-nitro and 5-nitro isomers.

Self-Validation Note: The success of the separation is critical and must be validated by analytical techniques such as Thin Layer Chromatography (TLC) during chromatography or by measuring the melting point of the crystallized fractions.

Comparative Reactivity and Synthetic Potential

The position of the nitro group is the primary determinant of the molecule's subsequent reactivity.

  • Methyl 2-hydroxy-3-nitrobenzoate :

    • Reduction of Nitro Group: The nitro group can be readily reduced to an amine (Methyl 2-hydroxy-3-aminobenzoate), a versatile intermediate for constructing heterocyclic systems like benzoxazoles or for further functionalization.[10]

    • Acidity of Phenolic -OH: The ortho-nitro group significantly increases the acidity of the phenolic proton through a strong electron-withdrawing inductive effect and potential intramolecular hydrogen bonding.

    • Applications: It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[4] Its structure is a building block for more complex substituted aromatic compounds.[4]

  • Methyl 2-hydroxy-6-nitrobenzoate :

    • Steric Hindrance: The functional groups are sterically crowded. The nitro and ester groups flank the hydroxyl group, which can hinder reactions involving the -OH group. Similarly, the ester group at position 1 is sterically shielded by the substituents at positions 2 and 6.

    • Reduction of Nitro Group: Similar to the 3-nitro isomer, the nitro group can be reduced to form Methyl 2-amino-6-hydroxybenzoate. This resulting aniline is a precursor for various heterocyclic scaffolds.[11]

    • Intramolecular Hydrogen Bonding: Strong intramolecular hydrogen bonding is expected between the hydroxyl group and the ortho-nitro group, which can influence its reactivity and spectroscopic properties.

Applications cluster_0 Methyl 2-hydroxy-3-nitrobenzoate cluster_1 Methyl 2-hydroxy-6-nitrobenzoate start_3 Isomer 3-NO₂ path_3 Reduction, Hydrolysis, Further Substitution start_3->path_3 end_3 Pharmaceuticals Dyes Agrochemicals Fine Chemicals path_3->end_3 start_6 Isomer 6-NO₂ path_6 Reduction of -NO₂ start_6->path_6 intermediate_6 Aniline Derivatives (e.g., Methyl 2-amino-6-hydroxybenzoate) path_6->intermediate_6 end_6 Heterocyclic Scaffolds (e.g., Benzothiazoles) APIs intermediate_6->end_6

Caption: Synthetic utility leading to different application classes.

Safety and Handling

Both isomers are nitroaromatic compounds and should be handled with appropriate care in a laboratory setting. Nitro compounds can be sensitive to shock and heat.[4]

Hazard StatementMethyl 2-hydroxy-6-nitrobenzoateMethyl 2-hydroxy-3-nitrobenzoate
GHS Pictogram WarningWarning
H302 Harmful if swallowedHarmful if swallowed[1][4]
H315 Causes skin irritationCauses skin irritation[1][4]
H319 Causes serious eye irritationCauses serious eye irritation[1][4]
H335 May cause respiratory irritationMay cause respiratory irritation[1][4]

Data sourced from PubChem and commercial suppliers.[1][2][3]

Handling Precautions:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Store in a cool, dry place away from heat and strong oxidizing agents.[4]

Conclusion

While both Methyl 2-hydroxy-6-nitrobenzoate and Methyl 2-hydroxy-3-nitrobenzoate are valuable nitroaromatic intermediates, their utility is defined by the position of the nitro group.

Methyl 2-hydroxy-3-nitrobenzoate is more readily synthesized via direct nitration of methyl salicylate and serves as a versatile building block where the 3-position provides a reactive site for further transformations, making it a common intermediate for a broad range of chemicals.[4]

Methyl 2-hydroxy-6-nitrobenzoate presents greater synthetic challenges to obtain in high purity due to steric hindrance during direct nitration. However, its unique substitution pattern makes it a valuable precursor for specific, sterically crowded target molecules and certain classes of heterocyclic compounds where substitution at the 6-position is required.

The choice between these two isomers is therefore not a matter of superior performance but of strategic synthetic design. The 3-nitro isomer offers accessibility and broad utility, while the 6-nitro isomer provides a pathway to more complex and sterically demanding molecular architectures.

References

  • Shanghai Talent Chemical Co.,Ltd. Methyl 2-hydroxy-3-nitrobenzoate CAS 22621-41-6. [Link]

  • Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. [Link]

  • PubChem, National Institutes of Health. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057. [Link]

  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • ChemSynthesis. methyl 2-nitrobenzoate - 606-27-9. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Journal of the American Chemical Society. Concise Synthesis of Deoxylimonin. [Link]

  • PubChem, National Institutes of Health. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904. [Link]

  • PubChem, National Institutes of Health. Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223. [Link]

  • Pharmaffiliates. CAS No : 22621-41-6 | Product Name : Methyl 2-Hydroxy-3-nitrobenzoate. [Link]

  • ResearchGate. Coordination-Mediated Radical Nitration of Methyl Salicylate by Ferric Nitrate. [Link]

  • wjarr.com. Nitration Reaction betweem Methyl Salicylate and Iron(Ⅲ) Nitrate and its Regioselectivity. [Link]

  • Google Patents.

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Comparative

A Comparative Guide to the Synthesis of Methyl 2-hydroxy-6-nitrobenzoate: A Modern Approach to a Challenging Esterification

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of highly substituted aromatic compounds is a perpetual challenge. Methyl 2-hydroxy-6-nitrobenzoate, a key building block for vario...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of highly substituted aromatic compounds is a perpetual challenge. Methyl 2-hydroxy-6-nitrobenzoate, a key building block for various bioactive molecules, presents a particularly interesting synthetic puzzle due to the steric hindrance imposed by its ortho-substituents. This guide provides an in-depth comparison of a traditional, multi-step synthetic route with a novel, microwave-assisted approach, offering researchers and process chemists valuable insights into optimizing the synthesis of this important intermediate. We will delve into the mechanistic rationale behind each step, present detailed experimental protocols, and offer a quantitative comparison of the two methodologies.

Introduction: The Synthetic Hurdle of Steric Hindrance

The synthesis of Methyl 2-hydroxy-6-nitrobenzoate is complicated by the arrangement of its functional groups. The carboxylic acid is flanked by a hydroxyl and a nitro group, creating a sterically congested environment around the reaction center for esterification. This steric hindrance significantly slows down the reaction rate of traditional esterification methods, often leading to low yields and the need for harsh reaction conditions. This guide will explore a classical approach that navigates this challenge through a sequence of reactions and contrast it with a modern, technology-driven method designed to overcome these limitations.

Traditional Synthetic Route: A Multi-Step Endeavor

The classical approach to Methyl 2-hydroxy-6-nitrobenzoate often involves a multi-step sequence, starting from a more accessible precursor and building the target molecule step-by-step. This strategy, while logical, accumulates inefficiencies and can be resource-intensive. A representative traditional route is outlined below, commencing with the oxidation of 2-methyl-6-nitroaniline.

Step 1: Oxidation of 2-Methyl-6-nitroaniline to 2-Amino-6-nitrobenzoic Acid

The initial step involves the oxidation of the methyl group of 2-methyl-6-nitroaniline to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). The amino group, being sensitive to oxidation, may require protection, although under controlled conditions, selective oxidation of the methyl group is possible.[1]

Step 2: Sandmeyer Reaction for Hydroxylation

The subsequent conversion of the amino group to a hydroxyl group is a cornerstone of this traditional route, typically accomplished via a Sandmeyer reaction.[2] This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the decomposition of the resulting diazonium salt in the presence of a copper(I) catalyst in water to introduce the hydroxyl group. While effective, the Sandmeyer reaction is not without its drawbacks, including the use of stoichiometric copper salts and the potential for side reactions.

Step 3: Fischer-Speier Esterification

The final step is the esterification of the sterically hindered 2-hydroxy-6-nitrobenzoic acid with methanol. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is often employed.[3] However, due to the aforementioned steric hindrance, this reaction is notoriously slow and requires prolonged refluxing with a large excess of methanol and a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the product.[4] The sluggish nature of this step is a major bottleneck in the traditional synthesis.

A New Synthetic Route: Harnessing Microwave Technology

To address the inefficiencies of the traditional approach, a more streamlined and efficient synthesis is proposed. This new route focuses on a direct and rapid esterification of the readily available 2-hydroxy-6-nitrobenzoic acid, leveraging the power of microwave-assisted organic synthesis (MAOS).

A More Direct Starting Point: 2-Hydroxy-6-nitrobenzoic Acid

This modern approach begins with commercially available or readily synthesized 2-hydroxy-6-nitrobenzoic acid, bypassing the initial oxidation and Sandmeyer reaction steps of the traditional route. This significantly shortens the overall synthetic sequence.

Key Innovation: Microwave-Assisted Fischer-Speier Esterification

The core of this new route is the application of microwave irradiation to the Fischer-Speier esterification. Microwave energy provides rapid and uniform heating of the reaction mixture, dramatically accelerating the rate of reaction.[5] For sterically hindered substrates where conventional heating is inefficient, MAOS can lead to significantly higher yields in a fraction of the time.[5] This is because the localized superheating of the polar reactants and catalyst can overcome the high activation energy barrier of the reaction.

Comparative Analysis: Traditional vs. New Route

ParameterTraditional Synthetic RouteNew Synthetic RouteRationale for Improvement
Number of Steps 3 (from 2-methyl-6-nitroaniline)1 (from 2-hydroxy-6-nitrobenzoic acid)The new route starts from a more advanced intermediate, eliminating two synthetic steps.
Starting Material 2-Methyl-6-nitroaniline2-Hydroxy-6-nitrobenzoic acidWhile 2-hydroxy-6-nitrobenzoic acid is a more advanced starting material, its direct use simplifies the overall process.
Esterification Time 24-48 hours (conventional reflux)15-30 minutes (microwave irradiation)Microwave heating drastically reduces the reaction time for the sterically hindered esterification.[5]
Estimated Overall Yield ~30-40%>85%The new route avoids the cumulative yield losses of the multi-step traditional approach and employs a more efficient final step.
Reagent & Waste Uses KMnO₄, NaNO₂, Cu(I) salts, and large excess of acid and alcohol. Generates significant inorganic waste.Uses a catalytic amount of acid and a moderate excess of methanol. Produces less waste.The new route is more atom-economical and generates less hazardous waste.
Safety Involves potentially hazardous diazotization (Sandmeyer reaction) and handling of strong oxidants.Standard laboratory procedures with the added precaution of using a dedicated microwave reactor.Avoids the inherent hazards of the Sandmeyer reaction.

Experimental Protocols

Traditional Route: Step-by-Step Synthesis

Step 1: Synthesis of 2-Amino-6-nitrobenzoic Acid

  • A detailed protocol would involve the controlled oxidation of 2-methyl-6-nitroaniline with potassium permanganate in an aqueous basic solution, followed by acidification to precipitate the carboxylic acid. Careful temperature control is crucial to minimize side reactions. A yield of approximately 59% can be expected for the synthesis of the precursor 2-methyl-6-nitroaniline.[6][7][8]

Step 2: Synthesis of 2-Hydroxy-6-nitrobenzoic Acid via Sandmeyer Reaction

  • Dissolve 2-amino-6-nitrobenzoic acid in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(II) sulfate and sodium sulfite in water to generate the copper(I) catalyst.

  • Slowly add the cold diazonium salt solution to the catalyst solution and gently warm the mixture to initiate the decomposition of the diazonium salt and formation of the hydroxyl group.

  • After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Step 3: Fischer-Speier Esterification of 2-Hydroxy-6-nitrobenzoic Acid

  • In a round-bottom flask, combine 2-hydroxy-6-nitrobenzoic acid, a large excess of methanol (e.g., 20-fold molar excess), and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization. A 78% yield has been reported for a similar, less hindered benzoic acid esterification.[5]

New Synthetic Route: Microwave-Assisted Protocol

Microwave-Assisted Esterification of 2-Hydroxy-6-nitrobenzoic Acid

  • In a 10 mL microwave reaction vessel, combine 2-hydroxy-6-nitrobenzoic acid (1.0 mmol), methanol (5 mL), and concentrated sulfuric acid (2-3 drops).

  • Seal the vessel and place it in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at a constant temperature of 130 °C for 15 minutes.[5]

  • After cooling to room temperature, carefully open the vessel and transfer the contents to a separatory funnel containing water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by flash chromatography on silica gel to obtain pure Methyl 2-hydroxy-6-nitrobenzoate. Yields for microwave-assisted esterification of substituted benzoic acids can be as high as 98%.[5]

Visualization of Synthetic Pathways

Traditional Synthetic Route Workflow

G A 2-Methyl-6-nitroaniline B Oxidation (KMnO4) A->B C 2-Amino-6-nitrobenzoic Acid B->C D Diazotization (NaNO2, H2SO4) C->D E Aryl Diazonium Salt D->E F Sandmeyer Reaction (Cu(I), H2O) E->F G 2-Hydroxy-6-nitrobenzoic Acid F->G H Fischer-Speier Esterification (MeOH, H2SO4, Reflux) G->H I Methyl 2-hydroxy-6-nitrobenzoate H->I

Caption: Workflow of the traditional multi-step synthesis.

New Synthetic Route Workflow

G A 2-Hydroxy-6-nitrobenzoic Acid B Microwave-Assisted Fischer-Speier Esterification (MeOH, H2SO4, MW) A->B C Methyl 2-hydroxy-6-nitrobenzoate B->C

Caption: Streamlined workflow of the new synthetic route.

Mechanistic Rationale: Fischer-Speier Esterification

G cluster_0 Fischer-Speier Esterification Mechanism A Carboxylic Acid B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + CH3OH D Protonated Ester C->D - H2O E Ester D->E - H+

Caption: Simplified mechanism of Fischer-Speier esterification.

Conclusion: A Clear Path to Efficiency

This comparative guide demonstrates that while the traditional synthesis of Methyl 2-hydroxy-6-nitrobenzoate is a viable, albeit lengthy, process, the adoption of modern techniques such as microwave-assisted synthesis offers a significantly more efficient, safer, and greener alternative. The ability of microwave irradiation to overcome the steric hindrance in the esterification step is a key advantage, leading to a dramatic reduction in reaction time and an increase in overall yield. For researchers and drug development professionals, the new synthetic route presented here provides a robust and scalable method for the production of this valuable building block, paving the way for more rapid and sustainable chemical synthesis.

References

  • CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (2020). Google Patents.
  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid. (2013). Google Patents.
  • Synthesis Technique of 2-Methyl-6-nitroaniline. (2010). Chinese Journal of Energetic Materials (Hanneng Cailiao). Retrieved from [Link]

  • Lavanya, J., Sushma, A., Sneha, E., Venu, M., & Rao, T. R. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06), 632-641. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (2020). Google Patents.
  • Synthesis technique of 2-methyl-6-nitroaniline. (2010). ResearchGate. Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Retrieved from [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. (2017). Truman State University Chemistry Department. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Esterification at different benzoic acid (BA) concentrations using... (n.d.). ResearchGate. Retrieved from [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2024). ResearchGate. Retrieved from [Link]

  • Andrade, J., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4141. Retrieved from [Link]

  • Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. (2019). Frontiers in Microbiology. Retrieved from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2015). International Journal of Scientific & Technology Research, 4(8). Retrieved from [Link]

  • Green Chemistry Metrics, A Review. (2022). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. (2011). Journal of Labelled Compounds and Radiopharmaceuticals, 54(9), 543-546. Retrieved from [Link]

  • Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents. (2023). ACS Omega, 8(32), 28889–28901. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman State University Chemistry Department. Retrieved from [Link]

  • Concise Synthesis of Deoxylimonin. (2023). Journal of the American Chemical Society, 145(4), 2419–2424. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Supporting Information. (n.d.). CDC Stacks. Retrieved from [Link]

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  • A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. (2017). Walsh Medical Media. Retrieved from [Link]

  • Kinetic Research and Modeling of Benzoic Acid Esterification Process. (2022). Journal of Chemistry and Technologies, 30(1), 44-51. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

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Validation

Technical Comparison: Spectroscopic Profiling of Methyl 2-hydroxy-6-nitrobenzoate vs. Synthetic Precursors

Topic: Spectroscopic comparison of "Methyl 2-hydroxy-6-nitrobenzoate" and its precursors Content Type: Publish Comparison Guides Executive Summary Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0) represents a sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of "Methyl 2-hydroxy-6-nitrobenzoate" and its precursors Content Type: Publish Comparison Guides

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0) represents a sterically congested, polysubstituted aromatic scaffold often utilized as a specialized intermediate in the synthesis of heterocyclic pharmaceutical targets. Its structural uniqueness lies in the 2,6-disubstitution pattern flanking the ester moiety. The presence of a strong hydrogen-bond donor (2-OH) and a bulky electron-withdrawing group (6-NO₂) creates a "locked" conformation that significantly influences its spectroscopic signature compared to its direct precursor, 2-hydroxy-6-nitrobenzoic acid (6-nitrosalicylic acid, CAS 601-99-0).

This guide provides a technical analysis of the spectroscopic transformation from acid to ester, focusing on the diagnostic signals required for process verification in drug development workflows.

Synthetic Context & Structural Logic

To understand the spectroscopic data, one must first visualize the steric and electronic environment. The transformation involves the conversion of the carboxylic acid to the methyl ester.

Key Structural Constraints:

  • Intramolecular Hydrogen Bonding: Both the precursor and product exhibit strong intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen (OH···O=C). This resonance-assisted hydrogen bond (RAHB) deshields the hydroxyl proton and lowers the carbonyl stretching frequency.

  • Steric Inhibition: The 6-nitro group forces the carbonyl group out of coplanarity with the benzene ring to some degree, although the intramolecular H-bond fights to maintain planarity. This tension is a specific spectroscopic marker.

Workflow Diagram: Synthesis & Analysis

SynthesisWorkflow Precursor Precursor: 2-Hydroxy-6-nitrobenzoic Acid (Acidic proton, broad IR OH) Reagents Reagents: MeOH, H2SO4 (Fischer) OR MeI, K2CO3 (Alkylation) Precursor->Reagents Product Target: Methyl 2-hydroxy-6-nitrobenzoate (Methyl Singlet, Sharp Ester C=O) Reagents->Product Esterification Analysis Validation: 1. NMR (Methyl Singlet) 2. IR (C=O Shift) 3. MS (M+ 197) Product->Analysis QC Profiling

Caption: Figure 1. Synthetic transformation and critical quality control checkpoints.

Spectroscopic Deep Dive

A. Infrared Spectroscopy (FT-IR)

The most immediate confirmation of conversion is observed in the carbonyl region.

FeaturePrecursor (Acid)Product (Ester)Diagnostic Shift (The "Delta")
Carbonyl (C=O) 1660–1690 cm⁻¹1675–1685 cm⁻¹Shift & Sharpening: The acid carbonyl is often broader due to dimerization. The ester carbonyl, while still H-bonded, typically appears sharper.
Hydroxyl (O-H) 2500–3300 cm⁻¹ (Very Broad)~3200 cm⁻¹ (Weak/Broad)Loss of Dimer: The "fermi resonance" broadness of the carboxylic acid dimer disappears. The phenolic OH remains but is often weak due to chelation.
Nitro (NO₂) ~1530 (asym), ~1350 (sym)~1535 (asym), ~1350 (sym)Minimal Change: The nitro group is a spectator in this transformation; its position remains a consistent internal standard.

Mechanistic Insight: The ester C=O frequency is lower than typical non-H-bonded esters (usually ~1735 cm⁻¹) because the intramolecular H-bond weakens the C=O double bond character, increasing single-bond character.

B. Nuclear Magnetic Resonance (¹H-NMR)

NMR provides the definitive proof of structure. The loss of the acidic proton and the appearance of the methyl singlet are the primary indicators.

Solvent: DMSO-d₆ or CDCl₃ (Note: CDCl₃ is preferred to observe the sharp intramolecular H-bonded OH signal, as DMSO can disrupt it).

ProtonChemical Shift (δ ppm)MultiplicityCausality & Assignment
-OCH₃ (Methyl) 3.90 – 4.05 Singlet (3H)Primary Confirmation: The appearance of this sharp singlet integrates to 3 protons, confirming esterification.
-OH (Phenolic) 10.50 – 11.50 Singlet (1H)Deshielding: Heavily deshielded due to the strong intramolecular H-bond to the ester carbonyl. Exchangeable with D₂O.
Ar-H (C5) 8.00 – 8.20Doublet (J≈8Hz)Ortho-Nitro Effect: The proton ortho to the nitro group is the most deshielded aromatic signal.
Ar-H (C4) 7.50 – 7.70Triplet (J≈8Hz)Meta-Position: Located meta to both directing groups, appearing as a pseudo-triplet (dd).
Ar-H (C3) 7.10 – 7.30Doublet (J≈8Hz)Ortho-Hydroxy Effect: Shielded by the electron-donating hydroxyl group.

Critical Analysis of the Aromatic Region: The 2,6-substitution pattern leaves protons at positions 3, 4, and 5. This creates a classic ABC spin system (or AMX depending on field strength).

  • H5 is deshielded by the electron-withdrawing NO₂ group.

  • H3 is shielded by the electron-donating OH group.

  • H4 is intermediate.[1]

  • Validation Check: If you see a singlet in the aromatic region, your nitration occurred at the wrong position (e.g., 3,5-dinitro), or you have a different isomer. The 2-hydroxy-6-nitro isomer must show three coupled protons.

C. Mass Spectrometry (MS)[3]
  • Precursor (Acid): MW = 183.12 g/mol .[2] [M-H]⁻ = 182.

  • Product (Ester): MW = 197.15 g/mol . [M+H]⁺ = 198 or [M+Na]⁺ = 220.

  • Fragmentation: Methyl esters often show a characteristic loss of methoxy radical (M-31) or methanol (M-32).

Experimental Protocol: Synthesis & Validation

Note: This protocol is designed for high-purity isolation suitable for spectroscopic referencing.

Method A: Alkylative Esterification (Recommended for Sterically Hindered Acids)

Direct Fischer esterification (Acid + Alcohol) can be sluggish for 2,6-disubstituted benzoic acids due to the "ortho effect" blocking the nucleophilic attack on the carbonyl. Alkylation of the carboxylate is often superior.

Reagents:

  • 2-Hydroxy-6-nitrobenzoic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-hydroxy-6-nitrobenzoic acid (1.0 g, 5.46 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under inert atmosphere (N₂).

  • Deprotonation: Add K₂CO₃ (0.90 g, 6.55 mmol). The solution may turn yellow/orange due to phenoxide/carboxylate formation. Stir for 15 minutes at room temperature.

  • Alkylation: Add Methyl Iodide (0.51 mL, 8.19 mmol) dropwise. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The acid (low R_f) should disappear; the ester (high R_f) will appear.

  • Workup: Pour the mixture into ice-water (50 mL). The product often precipitates. If solid, filter. If oil, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from MeOH/Water if necessary.

Self-Validating Checkpoint:
  • Visual: Product should be a pale yellow solid.

  • Solubility: The product is soluble in CDCl₃; the starting material (acid) is poorly soluble in CDCl₃ and requires DMSO-d₆. If your sample doesn't dissolve in Chloroform, you likely have unreacted acid or salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11954316, Methyl 2-hydroxy-6-nitrobenzoate. Retrieved January 30, 2026 from [Link]

  • Stenutz, R. Data for 2-hydroxy-6-nitrobenzoic acid. Tables for Chemistry. Retrieved January 30, 2026 from [Link]

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Comparative

A Comparative Guide to the Biological Activities of Substituted Nitrobenzoates

Substituted nitrobenzoates, a class of organic compounds featuring a benzene ring adorned with both a nitro group and a carboxylate group, have emerged as a versatile scaffold in medicinal chemistry. The potent electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nitrobenzoates, a class of organic compounds featuring a benzene ring adorned with both a nitro group and a carboxylate group, have emerged as a versatile scaffold in medicinal chemistry. The potent electron-withdrawing nature of the nitro group dramatically influences the molecule's electronic properties, paving the way for a diverse range of biological activities.[1] This guide offers an in-depth technical comparison of the biological activities of various substituted nitrobenzoates, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this promising field.

Antimicrobial Activity: A Tale of Two Fronts

Substituted nitrobenzoates have demonstrated considerable efficacy against a spectrum of microbial pathogens, including bacteria and fungi.[1] Their primary mechanism of action is believed to involve the intracellular bioreduction of the nitro group, a process that generates toxic reactive nitrogen species capable of inflicting damage to crucial biomolecules like DNA.[1]

Antibacterial Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria. A notable example is the evaluation of 2-chloro-5-nitrobenzoic acid derivatives against a panel of bacterial strains.[2] Furthermore, a comprehensive study of 64 nitrobenzoate esters and thioesters revealed potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][4] The research highlighted that derivatives with an aromatic nitro substitution were the most effective, with the 3,5-dinitro esters demonstrating the highest potency.[3][4] Interestingly, this potent antitubercular activity was not linked to the compounds' pKa values or their rates of hydrolysis, suggesting a specific mechanism of action mediated by the nitro group.[3][4] Despite the general association of nitro-containing compounds with toxicity, the most active antimycobacterial compounds in this study did not exhibit significant cytotoxicity against human monocytic THP-1 cells.[1][3]

Comparative Antibacterial Activity of Selected Nitrobenzoates

Compound/Derivative ClassTarget OrganismActivity MetricResultReference
2-Chloro-5-nitrobenzoic Acid Derivative 1S. aureus ATCCZone of InhibitionPotent activity, superior to parent acid[2]
2-Chloro-5-nitrobenzoic Acid Derivative 1E. coli ATCCZone of InhibitionSuperior activity at higher concentrations[2]
3,5-Dinitrobenzoate EstersM. tuberculosis H37RvMICMost active series in a library of 64 derivatives[3][4]
4-Nitrobenzoate DerivativesM. tuberculosis H37RvMICHigher activity than non-nitro analogs with similar pKa[3][4]
Antifungal Activity

The antifungal potential of substituted nitrobenzoates has also been explored. A study on a series of 3-methyl-4-nitrobenzoate derivatives against various Candida species, which are common opportunistic fungal pathogens, provides quantitative insights.[5] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible microbial growth, was determined for these compounds.

Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against Candida guilliermondii

CompoundMIC (µM)Reference
Methyl 3-methyl-4-nitrobenzoate39[1]
Pentyl 3-methyl-4-nitrobenzoate31[1]

In silico modeling from this study suggested that the most bioactive compound interacts with the thymidylate kinase (TPMK) protein, a potential molecular target for antifungal agents.[1]

Anticancer Activity: Targeting Cellular Machinery

Certain substituted nitrobenzoates have shown promise as anticancer agents. A novel microtubule inhibitor, 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), has demonstrated potent cytotoxicity against a range of tumor cell lines.[6] Notably, IMB5046 was effective against several multidrug-resistant cell lines that are resistant to conventional microtubule-binding agents like colchicine, vincristine, and paclitaxel.[6] This suggests that IMB5046 may circumvent common mechanisms of drug resistance, as it was found not to be a substrate for P-glycoprotein, a key drug efflux pump.[6] Mechanistically, IMB5046 disrupts microtubule structures, inhibits tubulin polymerization by binding to the colchicine pocket, induces G2/M phase cell cycle arrest, and triggers apoptosis.[6]

Cytotoxicity of IMB5046 against Various Tumor Cell Lines

Cell LineIC50 (µM)Reference
Multiple Tumor Cell Lines0.037 - 0.426[6]

Enzymatic Inhibition: A Precise Molecular Intervention

Beyond broad cytotoxic effects, some nitrobenzoates exhibit specific enzymatic inhibition. For instance, 4-nitrobenzoate has been shown to competitively inhibit 4-hydroxybenzoate:polyprenyl transferase (Coq2), an enzyme involved in the biosynthesis of coenzyme Q (Q).[7][8] This inhibition leads to a dose-dependent decrease in coenzyme Q levels in mammalian cells.[7][8] Importantly, 4-nitrobenzoate did not interfere with mitochondrial respiration or induce oxidative stress, making it a valuable tool for studying coenzyme Q deficiency and supplementation.[7][8]

Structure-Activity Relationships: Decoding the Molecular Blueprint

The biological activity of substituted nitrobenzoates is intricately linked to their chemical structure. The position and nature of substituents on the benzene ring play a crucial role in determining their potency and selectivity.

For antimycobacterial agents, the presence of a nitro group is a key determinant of activity, with the 3,5-dinitro substitution pattern being particularly favorable.[3][4] In the case of antifungal 3-methyl-4-nitrobenzoate derivatives, the length of the alkyl ester side chain significantly influences their activity against Candida species.[9] For mutagenic aromatic nitro compounds, hydrophobicity and the energy of the lowest unoccupied molecular orbital (LUMO) are major determinants of their activity.[10]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is a standard for determining the MIC of a compound against bacteria or fungi.[5]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal/Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate Dilutions Serially Dilute Test Compounds in 96-well plate Dilutions->Inoculate Incubate Incubate at 37°C (18-24h for bacteria, 24-48h for fungi) Inoculate->Incubate Observe Visually inspect for turbidity Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

  • Preparation of Microbial Inoculum: Suspend microbial colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in the appropriate broth (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

  • Preparation of Compound Dilutions: Perform serial dilutions of the test compounds in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

MTT_Workflow

Caption: Proposed Mechanism of Action for Nitroaromatic Compounds.

This activation cascade generates highly reactive intermediates that can induce cellular damage through various mechanisms, ultimately leading to cell death or inhibition of growth. [5]

Conclusion

Substituted nitrobenzoates represent a promising class of compounds with a broad spectrum of biological activities. Their efficacy as antimicrobial and anticancer agents, coupled with their potential for specific enzyme inhibition, makes them attractive candidates for further drug development. The insights into their structure-activity relationships and mechanisms of action provide a rational basis for the design of next-generation therapeutics with improved potency and selectivity. The experimental protocols detailed in this guide serve as a foundation for the standardized evaluation of these and other novel compounds.

References

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). Microorganisms, 11(4), 969. [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC. (2023). National Center for Biotechnology Information. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). International Journal of Molecular Sciences, 24(13), 10763. [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2018). Research Journal of Pharmacy and Technology, 11(10), 4473-4475. [Link]

  • A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. (2016). Scientific Reports, 6, 31497. [Link]

  • 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. (2010). Nature Chemical Biology, 6(7), 515-517. [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2018). ResearchGate. [Link]

  • 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. (2010). ResearchGate. [Link]

  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. (2023). Ciência-UCP. [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2021). Molecules, 26(11), 3321. [Link]

  • Structure-toxicity relationships of nitroaromatic compounds. (2005). QSAR & Combinatorial Science, 24(4), 487-495. [Link]

  • Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. (1991). Journal of Medicinal Chemistry, 34(2), 786-797. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). Current Bioactive Compounds, 16(6), 800-805. [Link]

  • Effects of inhibiting CoQ10 biosynthesis with 4-nitrobenzoate in human fibroblasts. (2013). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(9), 1417-1425. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (2010). In Structure-Activity Relationships in Environmental Sciences. Springer. [Link]

  • Anticancer Potential of Benzothiazolic Derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol Against Melanoma Cells. (2018). Toxicology in Vitro, 50, 1-9. [Link]

  • Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. (2009). Journal of Medicinal Chemistry, 52(21), 6871-6882. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). SciSpace. [Link]

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Validation

Unambiguous Confirmation of Nitration Regiochemistry: A 2D NMR-Based Guide

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. However, predicting and confirming the precise position of this functional group—the regiochemistry—can be a s...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. However, predicting and confirming the precise position of this functional group—the regiochemistry—can be a significant challenge. While classical models of electrophilic aromatic substitution provide a strong predictive framework, experimental verification is paramount, especially in the context of drug development and materials science where isomeric purity is critical. This guide provides an in-depth comparison of modern 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous determination of nitration regiochemistry, offering a robust alternative to traditional methods.

The Challenge of Regioselectivity in Nitration

Electrophilic aromatic nitration is governed by the electronic and steric properties of the substituents already present on the aromatic ring.[1] Activating groups generally direct the incoming nitro group to the ortho and para positions, while deactivating groups favor the meta position.[1] However, mixtures of regioisomers are common, and steric hindrance can significantly influence the ortho/para ratio.[2] Traditional analytical methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can separate isomers, but they often require authentic standards for definitive identification and may not provide direct structural information.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy has emerged as a powerful tool for the definitive structural elucidation of organic molecules, including the subtle differentiation of regioisomers.[3][4] Unlike 1D NMR, which can suffer from signal overlap in complex aromatic regions, 2D NMR experiments disperse signals across two frequency axes, revealing correlations between nuclei that are essential for piecing together a molecule's connectivity.[5] For confirming nitration regiochemistry, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are the cornerstone experiments.[6]

The Foundational Experiments: HSQC and HMBC

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons (¹H) and their attached carbons (¹³C).[6] In the context of a nitroaromatic compound, an HSQC spectrum will definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to unlocking the regiochemistry. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6] By observing these long-range correlations, one can unequivocally establish the connectivity of the molecular skeleton and pinpoint the location of the nitro group, which is attached to a quaternary carbon and thus has no direct ¹H-¹³C correlation in an HSQC.

A Step-by-Step Workflow for Regiochemical Confirmation

The following workflow outlines a systematic approach to confirming the regiochemistry of a nitrated aromatic compound using 2D NMR.

G cluster_0 Sample Preparation & 1D NMR cluster_1 2D NMR Acquisition cluster_2 Data Analysis & Structure Confirmation A Purified Nitration Product B Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Acquire HSQC Spectrum C->D E Acquire HMBC Spectrum C->E F Assign ¹H-¹³C One-Bond Correlations (HSQC) D->F G Identify Key ²JCH and ³JCH Correlations (HMBC) E->G H Correlate Protons to the Nitro-Substituted Quaternary Carbon F->H G->H I Confirm Regiochemistry H->I

Caption: Experimental workflow for confirming nitration regiochemistry using 2D NMR.

Experimental Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified nitrated product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

2. 1D NMR Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra. These initial spectra provide essential information about the chemical shifts of all protons and carbons, which are necessary for setting up the 2D experiments.[7]

3. 2D NMR Acquisition:

  • HSQC: Utilize a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).[8] Set the spectral widths to encompass all proton and carbon signals. This experiment is relatively sensitive as it is proton-detected.[9]

  • HMBC: Employ a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer). Optimize the long-range coupling delay (typically for a J-coupling of 7-8 Hz) to enhance correlations over two and three bonds.[9]

Data Interpretation: A Case Study of Nitrotoluene Isomers

To illustrate the power of this approach, let's consider the nitration of toluene, which can produce ortho-, meta-, and para-nitrotoluene.

Isomer **Key HMBC Correlations to Nitro-Substituted Carbon (C-NO₂) **
2-Nitrotoluene H6 (³JCH), H3 (³JCH), CH₃ (²JCH)
3-Nitrotoluene H2 (²JCH), H4 (²JCH), H5 (³JCH)
4-Nitrotoluene H3/H5 (²JCH), H2/H6 (³JCH)

Analysis of 2-Nitrotoluene:

In the HMBC spectrum of 2-nitrotoluene, the proton at position 6 (H6) will show a three-bond correlation to the carbon bearing the nitro group (C2). Similarly, H3 will also exhibit a three-bond correlation to C2. Crucially, the methyl protons will show a two-bond correlation to C2. These combined correlations definitively place the nitro group at the C2 position.

G cluster_0 Key HMBC Correlations in 2-Nitrotoluene C1 C1-CH₃ C2 C2-NO₂ C3 C3-H C6 C6-H H_Me ¹H (CH₃) H_Me->C2 ²JCH H3 ¹H (H3) H3->C2 ³JCH H6 ¹H (H6) H6->C2 ³JCH

Caption: Key HMBC correlations confirming the structure of 2-nitrotoluene.

Comparison with Alternative Techniques

While 2D NMR is a highly definitive method, it is important to consider its performance in the context of other analytical techniques.

Technique Information Provided Advantages Limitations
2D NMR (HSQC, HMBC) Detailed atomic connectivity, unambiguous structural assignment.[8]Provides definitive structural proof in solution; non-destructive.Requires larger sample amounts and longer acquisition times compared to some other methods.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of isomers and molecular weight information.High sensitivity and excellent for quantitative analysis of mixtures.Requires authentic standards for unequivocal isomer identification; fragmentation patterns can be similar for isomers.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the "gold standard" for structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation.
Computational NMR Prediction Theoretical prediction of NMR chemical shifts.[10]Can aid in the assignment of complex spectra and differentiate between possible isomers.Accuracy is dependent on the level of theory and computational model used; experimental verification is still necessary.[10]

Conclusion: The Gold Standard for Regiochemical Validation

For researchers, scientists, and drug development professionals who require absolute certainty in the structural assignment of nitrated compounds, 2D NMR spectroscopy, particularly the combined use of HSQC and HMBC experiments, stands as the gold standard. This approach provides a self-validating system for determining molecular connectivity, overcoming the ambiguities that can arise with other analytical techniques. By following a systematic workflow of data acquisition and interpretation, one can confidently and unequivocally confirm the regiochemistry of nitration, ensuring the integrity and reliability of subsequent research and development.[11]

References

  • Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucid
  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.Benchchem.
  • Dual Determination of Nitrogen Content and Nitration Site Distribution in Nitrocellulose via HSQC NMR.ChemRxiv.
  • Nuclear magnetic resonance (NMR) spectroscopy.
  • Basic Concepts, Principles and Applic
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.AZoM.com.
  • Nuclear magnetic resonance spectroscopy.Wikipedia.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.Technology Networks.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Oxford Instruments.
  • Dynamics and the Regiochemistry of Nitration of Toluene.Journal of the American Chemical Society.
  • Probabilistic Validation of Protein NMR Chemical Shift Assignments.PMC.
  • 2D NMR Analysis vs.
  • NMR Spectroscopy.Chemistry LibreTexts.
  • HSQC and HMBC.Columbia University.
  • Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy.pubs.acs.org.
  • nmr hsqc hmbc: Topics by Science.gov.Science.gov.
  • Getting the Most Out of HSQC and HMBC Spectra.
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  • Fast quantitative 2D NMR for quantifying analytes in complex mixtures.New Food Magazine.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Controlling Nitration Regioselectivity of Benzene.Benchchem.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.YouTube.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.Longdom Publishing.
  • Common 2D (COSY, HSQC, HMBC).SDSU NMR Facility.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
  • Exploring the Frontiers of Computational NMR: Methods, Applic
  • Two Dimensional Homonuclear NMR Spectroscopy.Chemistry LibreTexts.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Dual Determination of Nitrogen Content and Nitration Site Distribution in Nitrocellulose via HSQC NMR.ChemRxiv.
  • A Comparative Guide to the Regioselectivity of Nitr

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Comparative

A Comparative Guide to the Quantitative Analysis of Isomeric Impurities in Methyl 2-hydroxy-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals The control of isomeric impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The control of isomeric impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). In the case of Methyl 2-hydroxy-6-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, the presence of positional isomers can arise from the nitration of the precursor, methyl 2-hydroxybenzoate. This guide provides a comparative analysis of chromatographic techniques for the effective separation and quantification of these critical isomeric impurities.

The Challenge of Isomeric Impurities

During the synthesis of Methyl 2-hydroxy-6-nitrobenzoate, the nitration of methyl salicylate can lead to the formation of several positional isomers, with the primary impurities being:

  • Methyl 2-hydroxy-4-nitrobenzoate

  • Methyl 2-hydroxy-3-nitrobenzoate

  • Methyl 2-hydroxy-5-nitrobenzoate

These isomers possess very similar physical and chemical properties, making their separation and accurate quantification a significant analytical challenge. The choice of analytical methodology is therefore paramount to ensure the quality and purity of the target molecule.

Comparative Analysis of Analytical Techniques

This guide will compare three powerful chromatographic techniques for the quantitative analysis of isomeric impurities in Methyl 2-hydroxy-6-nitrobenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is a cornerstone technique for the analysis of pharmaceutical impurities due to its versatility, robustness, and wide applicability.

Causality Behind Experimental Choices:

The separation of nitrobenzoic acid isomers, which are structurally similar to the impurities of Methyl 2-hydroxy-6-nitrobenzoate, is achievable using reverse-phase HPLC.[1][2] The key to a successful separation lies in exploiting the subtle differences in polarity and hydrophobicity among the isomers. A C18 column is a common choice for the stationary phase, providing a non-polar surface for interaction. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is a critical parameter that is optimized to achieve the desired resolution. The pH of the mobile phase can also be adjusted to control the ionization state of the acidic phenolic hydroxyl group and the carboxylic acid group (if the ester were hydrolyzed), further influencing retention and selectivity.

Self-Validating System:

A robust HPLC method for impurity quantification must be validated according to ICH guidelines to ensure its reliability.[3] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). The development of a sensitive and reproducible HPLC method is crucial for quantifying trace-level impurities.[3][4]

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18 bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. For example, a gradient starting from 30% acetonitrile and increasing to 70% over 20 minutes can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation: HPLC Performance

ImpurityExpected Retention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Methyl 2-hydroxy-4-nitrobenzoate~8.5> 2.0~0.1~0.3
Methyl 2-hydroxy-3-nitrobenzoate~9.2> 2.0~0.1~0.3
Methyl 2-hydroxy-5-nitrobenzoate~10.1> 2.0~0.1~0.3
Methyl 2-hydroxy-6-nitrobenzoate~11.5---

Note: These are hypothetical values based on typical HPLC separations of similar isomers and would need to be experimentally determined.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 Column Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: HPLC workflow for isomeric impurity analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For polar molecules like nitrobenzoic acid derivatives, derivatization is often necessary to improve volatility and chromatographic performance.

Causality Behind Experimental Choices:

Direct analysis of nitrobenzoic acids by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column.[5] Derivatization, such as esterification or silylation, is a common strategy to overcome these issues.[5] For Methyl 2-hydroxy-6-nitrobenzoate and its isomers, which are already esters, silylation of the phenolic hydroxyl group would be the preferred approach to increase volatility and reduce peak tailing. The choice of a mid-polarity capillary column is crucial for separating isomers with subtle differences in their boiling points and interactions with the stationary phase.

Self-Validating System:

A validated GC method for impurity analysis requires demonstration of specificity, linearity, accuracy, and precision. The derivatization step itself must be reproducible and complete to ensure accurate quantification. An internal standard is often used to compensate for any variability in the derivatization and injection process.

Experimental Protocol: GC with Derivatization

  • Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent at an elevated temperature (e.g., 70°C for 30 minutes).

  • GC System:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector at 250°C.

    • Oven Temperature Program: Start at 150°C, ramp to 250°C at 5°C/min.

    • Detector: Flame Ionization Detector (FID) at 280°C.

Data Presentation: GC Performance

Impurity (as TMS derivative)Expected Retention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Methyl 2-(trimethylsilyloxy)-4-nitrobenzoate~12.1> 1.5~0.5~1.5
Methyl 2-(trimethylsilyloxy)-3-nitrobenzoate~12.5> 1.5~0.5~1.5
Methyl 2-(trimethylsilyloxy)-5-nitrobenzoate~12.9> 1.5~0.5~1.5
Methyl 2-(trimethylsilyloxy)-6-nitrobenzoate~13.8---

Note: These are hypothetical values and would require experimental verification.

Workflow Visualization: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Silylation Reaction Sample->Derivatize Injector GC Injection Derivatize->Injector Column Capillary Column Separation Injector->Column Detector FID Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: GC workflow for isomeric impurity analysis.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[6] It is particularly well-suited for the separation of chiral and achiral isomers.[7][8]

Causality Behind Experimental Choices:

SFC offers several advantages over HPLC and GC for isomer separations. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency.[7] By adding a polar co-solvent (modifier) such as methanol or ethanol to the CO2 mobile phase, the polarity of the mobile phase can be fine-tuned to achieve optimal separation of the isomeric impurities. Chiral stationary phases can also be used in SFC to resolve enantiomers if the impurities are chiral. For the separation of positional isomers of Methyl 2-hydroxy-6-nitrobenzoate, a packed column with a polar stationary phase would be a logical choice. The unique properties of SFC can provide orthogonal selectivity compared to RPLC.[9]

Self-Validating System:

Validation of an SFC method follows the same principles as HPLC, ensuring the method is specific, linear, accurate, and precise for the intended purpose. The use of a mass spectrometer as a detector (SFC-MS) can provide additional confidence in peak identification and purity assessment. While not as widely adopted in pharmacopeias as HPLC or GC, SFC is gaining recognition for its efficiency and green credentials.[10]

Experimental Protocol: SFC

  • Column: A column packed with a polar stationary phase (e.g., silica, diol, or amino-propypl).

  • Mobile Phase: Supercritical CO2 with a modifier gradient of methanol (e.g., 5% to 25% over 10 minutes).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV detection at 254 nm or Mass Spectrometry (MS).

Data Presentation: SFC Performance

ImpurityExpected Retention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Methyl 2-hydroxy-4-nitrobenzoate~3.2> 2.0~0.05~0.15
Methyl 2-hydroxy-3-nitrobenzoate~3.8> 2.0~0.05~0.15
Methyl 2-hydroxy-5-nitrobenzoate~4.5> 2.0~0.05~0.15
Methyl 2-hydroxy-6-nitrobenzoate~5.3---

Note: These are hypothetical values illustrating the potential for faster analysis with SFC.

Workflow Visualization: SFC Analysis

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Modifier Sample->Dissolve Injector SFC Injection Dissolve->Injector Column Polar Column Separation Injector->Column Detector UV/MS Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: SFC workflow for isomeric impurity analysis.

Conclusion and Recommendations

The choice of the most suitable analytical technique for the quantitative analysis of isomeric impurities in Methyl 2-hydroxy-6-nitrobenzoate depends on several factors, including the required sensitivity, speed of analysis, and available instrumentation.

  • HPLC is a robust and well-established technique that can provide reliable and accurate quantification of isomeric impurities. It is often the first choice for routine quality control.

  • GC , with appropriate derivatization, can be a viable alternative, particularly if high sensitivity is required and the laboratory is well-equipped for this technique.

  • SFC emerges as a highly efficient and "green" alternative, offering faster analysis times and potentially better resolution for complex isomeric mixtures. Its adoption is growing, and it is a powerful tool for both analytical and preparative-scale separations.[8]

For comprehensive impurity profiling, employing orthogonal techniques (e.g., HPLC and SFC) is highly recommended to ensure that all potential impurities are detected and accurately quantified. The development and validation of any chosen method must be performed rigorously to meet regulatory expectations and ensure the quality of the final pharmaceutical product.

References

  • SIELC. (n.d.). Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?.
  • Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023, March 26). Development of Single Validation Method for Detection and Quantification of Six Nitrosamine Impurities in Valsartan by Using Ultra-high Performance.
  • Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Benchchem. (n.d.). Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate.
  • PubChem. (n.d.). 3-Nitrobenzoic acid.
  • OMICS International. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • PubMed. (2021, August 16). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte.
  • ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?.
  • Google Patents. (n.d.). CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates.
  • JOCPR. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating.
  • CDC Stacks. (n.d.). Supporting Information.
  • DOI. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • ResearchGate. (n.d.). Benzoic Acid and Derivatives.
  • PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • Wikipedia. (n.d.). Nitrobenzoic acid.
  • ResearchGate. (2025, August 6). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry.
  • ResearchGate. (2025, August 6). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC.
  • Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate.

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Validation

A Comparative Guide to the Acidity of Hydroxy-Nitrobenzoic Acid Isomers

This guide provides a comprehensive comparison of the acidity of various hydroxy-nitrobenzoic acid isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By examining expe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the acidity of various hydroxy-nitrobenzoic acid isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By examining experimental pKa values and the underlying chemical principles, this document serves as a practical reference for understanding and predicting the acidic strength of these important chemical entities.

Introduction: The Significance of Acidity in Drug Design and Synthesis

The acidity of a molecule, quantified by its pKa value, is a critical parameter in medicinal chemistry and drug development. It governs a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For hydroxy-nitrobenzoic acids, which are key structural motifs in many pharmaceutical compounds, a thorough understanding of how isomeric variations influence acidity is paramount for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles. This guide will delve into the structure-acidity relationships of these isomers, providing a framework for rational drug design.

Theoretical Framework: Unraveling the Electronic and Steric Effects

The acidity of a substituted benzoic acid is primarily determined by the electronic and steric effects of its substituents. The interplay of these factors dictates the stability of the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.

Electronic Effects:
  • Inductive Effect (-I): This effect operates through the sigma (σ) bonds and is the transmission of charge through a chain of atoms. Both the hydroxyl (-OH) and nitro (-NO₂) groups are electron-withdrawing through the inductive effect due to the high electronegativity of oxygen and nitrogen. This effect stabilizes the negative charge of the carboxylate anion, thereby increasing acidity. The strength of the inductive effect diminishes with distance from the carboxylic acid group.

  • Resonance Effect (Mesomeric Effect): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring.

    • The nitro group (-NO₂) is a strong electron-withdrawing group by resonance (-R effect), especially when positioned ortho or para to the carboxylic acid. This delocalization further stabilizes the carboxylate anion, significantly increasing acidity.

    • The hydroxyl group (-OH) , conversely, is an electron-donating group by resonance (+R effect) due to the lone pairs on the oxygen atom. This effect can destabilize the carboxylate anion by increasing electron density on the ring, thus decreasing acidity. However, the hydroxyl group's overall effect is a combination of its -I and +R effects.

Steric Effects (Ortho-Effect):

Substituents in the ortho position to the carboxylic acid group can introduce steric hindrance. This can force the carboxyl group out of the plane of the benzene ring, inhibiting resonance between the carboxyl group and the ring. This disruption of coplanarity can lead to an increase in acidity, a phenomenon often referred to as the "ortho-effect".

The following diagram illustrates the interplay of these effects on the acidity of a substituted benzoic acid.

G cluster_effects Factors Influencing Acidity cluster_electronic Electronic Effects cluster_outcome Outcome Substituent Position Substituent Position Electronic Effects Electronic Effects Substituent Position->Electronic Effects Determines nature & strength Steric Effects Steric Effects Substituent Position->Steric Effects Ortho-position Carboxylate Anion Stability Carboxylate Anion Stability Electronic Effects->Carboxylate Anion Stability Steric Effects->Carboxylate Anion Stability Inductive Effect (-I) Inductive Effect (-I) Inductive Effect (-I)->Electronic Effects Resonance Effect (+/-R) Resonance Effect (+/-R) Resonance Effect (+/-R)->Electronic Effects Acidity (pKa) Acidity (pKa) Carboxylate Anion Stability->Acidity (pKa) Higher stability = Lower pKa

Caption: Relationship between substituent effects and acidity.

Comparative Analysis of pKa Values

The acidity of hydroxy-nitrobenzoic acid isomers is a direct consequence of the relative positions of the hydroxyl, nitro, and carboxylic acid groups. The following table summarizes the experimental and predicted pKa values for several isomers, along with relevant reference compounds.

CompoundSubstituent PositionspKa (Carboxylic Acid)Reference
Benzoic Acid-4.20[1][2]
2-Nitrobenzoic Acid2-NO₂2.17[2]
3-Nitrobenzoic Acid3-NO₂3.45[2]
4-Nitrobenzoic Acid4-NO₂3.44[3]
2-Hydroxybenzoic Acid (Salicylic Acid)2-OH2.97[4]
3-Hydroxybenzoic Acid3-OH4.06[4]
4-Hydroxybenzoic Acid4-OH4.48[4]
2-Hydroxy-5-nitrobenzoic Acid 2-OH, 5-NO₂2.28 [5]
5-Hydroxy-2-nitrobenzoic Acid 5-OH, 2-NO₂~2.06 (Predicted) [6][7]
3-Hydroxy-4-nitrobenzoic Acid 3-OH, 4-NO₂~3.30 (Predicted) [8]

Analysis of Acidity Trends:

  • Effect of the Nitro Group: The nitro group is a powerful acid-strengthening substituent. All nitrobenzoic acids are significantly more acidic than benzoic acid. The ortho-isomer is the most acidic due to the combined inductive and resonance effects, as well as the ortho-effect.

  • Effect of the Hydroxyl Group: The hydroxyl group's effect is more complex. In the ortho position, it increases acidity compared to benzoic acid, likely due to intramolecular hydrogen bonding that stabilizes the carboxylate anion. In the meta and para positions, its electron-donating resonance effect slightly decreases acidity compared to benzoic acid.

  • Combined Effects in Hydroxy-Nitrobenzoic Acids:

    • 2-Hydroxy-5-nitrobenzoic Acid (pKa = 2.28): The strong electron-withdrawing nitro group at the para-position to the hydroxyl group and meta to the carboxyl group significantly increases acidity.

    • 5-Hydroxy-2-nitrobenzoic Acid (Predicted pKa ≈ 2.06): With the nitro group ortho to the carboxylic acid, a strong acid-strengthening effect is expected, making this isomer one of the most acidic in the series. The hydroxyl group is para to the nitro group and meta to the carboxyl group.

    • 3-Hydroxy-4-nitrobenzoic Acid (Predicted pKa ≈ 3.30): The nitro group is para to the carboxylic acid, providing a strong acid-strengthening resonance effect. The hydroxyl group is meta to the carboxyl group, exerting a weaker influence.

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for validating theoretical predictions and for quality control in drug development. Potentiometric titration and UV-Vis spectrophotometry are two commonly employed and reliable methods.

Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the weak acid with a strong base while monitoring the pH.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Accurately prepare a standard solution of the hydroxy-nitrobenzoic acid isomer (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/ethanol mixture for poorly soluble compounds).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration:

    • Pipette a known volume of the acid solution into a beaker.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the strong base in small, precise increments from a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of base added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV).

    • The half-equivalence point is half the volume of base required to reach the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Acid & Base Solutions C Titrate Acid with Base A->C B Calibrate pH Meter B->C D Record pH after each addition C->D E Plot pH vs. Volume of Base D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of hydroxy-nitrobenzoic acid isomers is a nuanced property governed by the intricate interplay of inductive, resonance, and steric effects. This guide has provided a framework for understanding these relationships, supported by available experimental and predicted pKa data. A systematic approach to analyzing the substituent positions allows for a rational prediction of acidity trends, which is an invaluable tool in the design and development of new chemical entities with desired physicochemical properties. The provided experimental protocol for pKa determination offers a reliable method for validating these predictions and ensuring data accuracy in a research and development setting.

References

  • LookChem. Cas 619-14-7, 3-Hydroxy-4-nitrobenzoic acid. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • PubChem. 4-Hydroxy-3-nitrobenzoic acid. [Link]

  • PubChem. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-3-nitro-. [Link]

  • NIST WebBook. 4-Hydroxy-3-nitrobenzoic acid. [Link]

  • NIST WebBook. 3-Hydroxy-4-nitrobenzoic acid. [Link]

  • CLAS. Table of Acids with Ka and pKa Values*. [Link]

  • Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. [Link]

  • PubChem. 5-Hydroxy-2-nitrobenzoic acid. [Link]

  • PubChem. 3-Hydroxy-5-nitrobenzoic acid. [Link]

  • SIELC Technologies. 4-Hydroxy-3-nitrobenzoic acid. [Link]

  • Fisher Scientific. 4-Hydroxy-3-nitrobenzoic acid, 98%. [Link]

  • PubChem. 3-Hydroxy-4-nitrobenzoic acid. [Link]

  • Kütt, A., et al. (2018).
  • Stenutz. 2-hydroxy-5-nitrobenzoic acid. [Link]

  • Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. [Link]

  • PubChem. 3-Hydroxy-2-nitrobenzoic acid. [Link]

  • National Institutes of Health. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • J. Braz. Chem. Soc. Determination of the pKa values of some biologically active and inactive hydroxyquinones. [Link]

  • PubChem. 4-Nitrobenzoic Acid. [Link]

  • ChemRxiv. pKa Prediction in Non-Aqueous Solvents. [Link]

  • The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

  • Chemsrc. 2-Hydroxy-3-nitrobenzoic acid | CAS#:85-38-1. [Link]

  • Chemsrc. 2-amino-6-hydroxy-4-nitrobenzoic acid | CAS#:70900-29-7. [Link]

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Comparative

A Head-to-Head Comparison of Catalysts for the Synthesis of Nitroaromatics: A Guide for Researchers and Drug Development Professionals

The introduction of a nitro group onto an aromatic scaffold is a foundational transformation in organic synthesis. Nitroaromatics are not merely synthetic curiosities; they are critical building blocks for a vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a nitro group onto an aromatic scaffold is a foundational transformation in organic synthesis. Nitroaromatics are not merely synthetic curiosities; they are critical building blocks for a vast array of valuable compounds, including pharmaceuticals, agrochemicals, dyes, and high-energy materials. The traditional method for their synthesis—employing a harsh mixture of concentrated nitric and sulfuric acids—is effective but presents significant drawbacks, including poor regioselectivity with substituted arenes, extreme corrosivity, and the generation of substantial hazardous waste.[1][2][3]

Driven by the principles of green chemistry and the need for greater precision, the field has seen a proliferation of catalytic systems designed to overcome the limitations of the classical approach. This guide provides a direct, head-to-head comparison of prominent catalytic systems for the synthesis of nitroaromatics. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to select the most appropriate catalyst for their specific synthetic challenges.

The Catalyst's Role in Modern Aromatic Nitration

The ideal catalyst for aromatic nitration must offer high conversion and selectivity under mild, safe conditions. Furthermore, catalyst reusability and the minimization of waste streams are paramount for sustainable chemical manufacturing. Our comparison will navigate through several major classes of catalysts, from established solid acids to novel biocatalytic systems, evaluating their performance based on these key criteria.

Performance Showdown: A Comparative Analysis

The choice of catalyst profoundly impacts reaction efficiency, selectivity, and overall process viability. The following table summarizes the performance of various catalytic systems for the nitration of common aromatic substrates, providing a snapshot of their relative strengths and weaknesses.

Catalyst SystemNitrating AgentTemperature (°C)Reaction TimeTypical Yield (%)RegioselectivityKey AdvantagesKey Disadvantages
Mixed Acid (H₂SO₄/HNO₃) HNO₃50-60< 1 h>95%Poor for substituted arenes; meta-directing for deactivated rings.[3]Well-established, high conversion for simple arenes.Corrosive, hazardous waste, poor selectivity, harsh conditions.[1][2]
Zeolites (e.g., H-Beta) HNO₃, NO₂, N₂O₄40-1501-24 h75-95%High para-selectivity due to shape-selective pores.[2][4]Reusable, reduced waste, shape-selective control.[4]Can be deactivated, requires specific pore structures for different substrates.
Supported Metal Oxides (e.g., WO₃/ZrO₂) HNO₃150-200 (Gas Phase)Continuous~90%Good selectivity.High activity and stability, suitable for continuous processes.[5]Often requires higher temperatures, potential for metal leaching.
Solid Superacids (e.g., Nafion-H) HNO₃25-1201-12 h85-97%Variable, depends on substrate.Reusable, non-corrosive alternative to liquid acids.[5][6]Can be expensive, may require specific solvents or supports.[5]
Biocatalysts (e.g., P450 TxtE) O₂, NOAmbientVariableHighExcellent regioselectivity (e.g., C4 of L-Trp).[1]Environmentally benign, extremely high selectivity, mild conditions.[1][7]Limited substrate scope, enzyme production can be complex.[1]

Mechanistic Deep Dive & Experimental Protocol: Zeolite-Catalyzed Nitration

To illustrate the practical application and underlying principles of modern catalytic nitration, we will focus on zeolite-based systems. Zeolites are crystalline microporous aluminosilicates that function as highly effective solid acid catalysts.

Causality of Zeolite Performance

The efficacy of zeolites stems from two core properties:

  • Brønsted Acidity: Protons associated with the aluminum centers in the framework are strong acids, capable of protonating nitric acid to initiate the formation of the reactive electrophile, the nitronium ion (NO₂⁺).[8][9]

  • Shape Selectivity: The well-defined pores and channels of the zeolite structure are on the molecular scale. This steric environment can control which isomer of the product can form or diffuse out, often strongly favoring the formation of the less bulky para-isomer over the ortho-isomer.[2][4]

The general mechanism involves the diffusion of the aromatic substrate and nitrating agent into the zeolite pores, formation of the nitronium ion at an acid site, electrophilic attack on the aromatic ring to form a Wheland intermediate, and subsequent deprotonation to yield the nitroaromatic product, which then diffuses out.

Zeolite_Nitration_Mechanism cluster_Zeolite Zeolite Pore Reactants Ar-H + HNO₃ Activation NO₂⁺ Generation (Brønsted Acid Site) Reactants->Activation Attack Electrophilic Attack Activation->Attack Intermediate σ-complex (Wheland Intermediate) Attack->Intermediate Ar-H Product_Formation Deprotonation & Product Release Intermediate->Product_Formation Product p-ArNO₂ Product_Formation->Product External Medium External Medium Product->External Medium

Caption: Shape-selective nitration mechanism within a zeolite catalyst pore.

Self-Validating Experimental Protocol: para-Selective Nitration of Toluene using H-Beta Zeolite

This protocol describes a typical lab-scale procedure for the nitration of toluene, where the high ratio of para-nitrotoluene to other isomers serves as an internal validation of the catalyst's shape-selective performance.

Materials:

  • H-Beta Zeolite (Si/Al ratio ~25-30), activated at 500 °C for 4h.

  • Toluene (Reagent Grade)

  • Nitric Acid (70%)

  • Acetic Anhydride (as solvent and water scavenger)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard (e.g., dodecane) for GC analysis

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add the activated H-Beta zeolite (2 g) and acetic anhydride (30 mL).

  • Substrate Addition: Add toluene (20 mmol) and the internal standard to the flask. Begin vigorous stirring.

  • Nitrating Agent Preparation: In the dropping funnel, carefully prepare the nitrating agent by adding nitric acid (22 mmol) to 10 mL of acetic anhydride, keeping the mixture cool in an ice bath.

  • Reaction Execution: Heat the flask containing the zeolite and toluene to 40 °C. Add the nitrating agent dropwise from the funnel over 30 minutes.

  • Monitoring and Completion: Allow the reaction to stir at 40 °C for 4-6 hours. Monitor the reaction progress by withdrawing small aliquots, filtering the catalyst, and analyzing the filtrate by Gas Chromatography (GC). The reaction is complete when toluene consumption plateaus.

  • Work-up: Cool the reaction mixture to room temperature. Filter to recover the zeolite catalyst (which can be washed, dried, and reactivated for reuse).

  • Product Isolation: Transfer the filtrate to a separatory funnel. Add 50 mL of dichloromethane and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is neutral or basic.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis (Validation): Analyze the crude product by GC and ¹H NMR to determine the total yield and the isomer distribution (ortho:, meta:, para-nitrotoluene). A high p/o ratio (e.g., >2) validates the shape-selective nature of the catalysis.

Strategic Workflow for Catalyst Selection

Choosing the right catalyst requires a systematic approach that balances synthetic goals with practical constraints.

Catalyst_Selection_Workflow Define_Goals Define Synthetic Goals (Substrate, Desired Isomer, Scale, Green Metrics) Literature_Screen Literature & Database Survey (Identify Candidate Catalysts) Define_Goals->Literature_Screen Initial_Screening Small-Scale Experimental Screening (Test top 3-4 candidates) Literature_Screen->Initial_Screening Optimization Reaction Parameter Optimization (Temp, Time, Solvent, Loading) Initial_Screening->Optimization Select best performer Optimization->Initial_Screening Re-evaluate Recyclability_Study Catalyst Recyclability & Leaching Tests Optimization->Recyclability_Study Final_Protocol Finalized & Validated Protocol Recyclability_Study->Final_Protocol

Caption: A logical workflow for selecting and validating a nitration catalyst.

Conclusion and Future Outlook

The synthesis of nitroaromatics has moved far beyond the sole reliance on mixed acids. Solid acid catalysts, particularly zeolites, offer a compelling combination of reusability, reduced waste, and tunable selectivity that aligns with the goals of modern, sustainable chemistry.[4] While they represent a significant advancement, the quest for the perfect catalyst continues. Emerging areas such as biocatalysis and transition metal-catalyzed C-H activation promise even greater precision and milder reaction conditions, though their substrate scope and industrial scalability are still under intense investigation.[1][10] For the practicing scientist, a thorough understanding of the available catalytic tools, as outlined in this guide, is essential for navigating the complexities of nitroaromatic synthesis and driving innovation in chemical and pharmaceutical development.

References

  • Title: Direct aromatic nitration by bacterial P450 enzymes - PMC - NIH Source: National Institutes of Health URL
  • Title: Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review - PMC Source: National Institutes of Health URL
  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Synthetic Protocols for Aromatic Nitration: A Review - Scilit Source: Scilit URL
  • Title: Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation - PubMed Source: National Institutes of Health URL
  • Title: A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO | Chemical Reviews - ACS Publications Source: American Chemical Society Publications URL
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  • Title: Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate Source: ResearchGate URL: [Link]

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  • Title: Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Catalytic performance of catalysts under different conditions. a... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Comparison of catalytic performance over different catalysts for the benchmark reaction - ResearchGate Source: ResearchGate URL: [Link]

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  • Title: Nitration of Substituted Aromatic Rings and Rate Analysis Source: University of Massachusetts Dartmouth URL: [Link]

  • Title: Enzyme catalytic nitration of aromatic compounds - PubMed Source: National Institutes of Health URL: [Link]

  • Title: In search of efficient catalysts and appropriate reaction conditions for gas phase nitration of benzene - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Nitration - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nitration over Nafion-H catalyst with and without mercury promotion - ResearchGate Source: ResearchGate URL: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: Methyl 2-hydroxy-6-nitrobenzoate

[1][2][3] Document Control: Applicability: Research Laboratories, Drug Development Units, Chemical Waste Management Executive Summary & Immediate Directives Do NOT dispose of Methyl 2-hydroxy-6-nitrobenzoate (Methyl 6-ni...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Document Control:

  • Applicability: Research Laboratories, Drug Development Units, Chemical Waste Management

Executive Summary & Immediate Directives

Do NOT dispose of Methyl 2-hydroxy-6-nitrobenzoate (Methyl 6-nitrosalicylate) down the drain or in general trash.[1][2][3] This compound is a nitroaromatic ester , requiring specific handling to mitigate risks of toxicity, potential shock sensitivity (in dry, pure form), and environmental contamination.[3]

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers, reducing agents, and strong bases.[3]

  • Stabilize: If the compound is old or dried out, wet it with a compatible solvent (e.g., Ethanol or Acetone) to desensitize.[3]

  • Label: Clearly mark as "Hazardous Waste - Flammable/Toxic - Nitroaromatic." [1][2][3][4]

  • Disposal Path: The only approved final disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2][3]

Chemical Profile & Hazard Assessment

Understanding the molecule is the first step to safe disposal.[2][3] This compound combines a nitro group, a phenolic hydroxyl, and an ester functionality on a benzene ring.[3]

PropertyDescriptionRisk Implication
Chemical Structure Nitro-substituted salicylate esterNitro Group: Potential energy source; risk of rapid decomposition if heated or shocked.[1][2][3][4] Phenol/Ester: Toxic if ingested/absorbed; hydrolysis releases methanol.[2][3]
Physical State Typically Yellow/Orange Crystalline SolidDust inhalation hazard; potential for static discharge ignition.[1][2][3]
Reactivity Sensitive to strong bases (hydrolysis) and shock/friction (low risk, but non-zero for nitroaromatics).[1][3][4]Do not mix with amines or strong alkalis in the waste stream to prevent uncontrolled exothermic hydrolysis.[2][3]
Toxicity Irritant (Skin/Eye/Respiratory); Potential MutagenPPE Mandatory: Nitrile gloves, safety goggles, lab coat, and fume hood.[1][4]
The "Nitro" Factor: Why Special Care?

Nitroaromatic compounds possess an inherent energy content.[2][3] While mononitro esters like Methyl 2-hydroxy-6-nitrobenzoate are generally stable compared to polynitro explosives (e.g., TNT), they can become shock-sensitive if:

  • They are allowed to dry out completely after being in solution.[2][3]

  • They are contaminated with heavy metals or strong bases (forming unstable nitronate salts).[2][3]

Expert Insight: Always keep nitroaromatic waste "wet" or in solution to act as a heat sink and desensitizer.

Operational Disposal Workflow

This self-validating workflow ensures that the waste is characterized, stabilized, and packaged correctly before it leaves your control.[2][3]

Decision Matrix & Workflow Diagram

DisposalWorkflow cluster_safety Safety Checkpoint Start Waste Generation: Methyl 2-hydroxy-6-nitrobenzoate CheckState Assessment: Physical State? Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Solution/Mother Liquor) CheckState->Liquid Solubilize Step 1: Desensitization Dissolve in Acetone or Ethanol (Target <10% Concentration) Solid->Solubilize Stabilize Risk CheckpH Step 2: pH Check Ensure pH 6-8 (Avoid alkaline conditions) Liquid->CheckpH Solubilize->CheckpH Segregate Step 3: Segregation Separate from Oxidizers/Bases CheckpH->Segregate Label Step 4: Labeling 'Flammable Organic Waste' 'Contains Nitroaromatics' Segregate->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Logic flow for the safe assessment, stabilization, and disposal of nitroaromatic ester waste.

Step-by-Step Protocol
Step 1: Solubilization (Desensitization) [1][2][3]
  • Why: Solid nitro compounds present a higher risk of friction ignition.[2][3]

  • Protocol:

    • Dissolve solid waste in a compatible combustible solvent (e.g., Acetone, Ethyl Acetate, or Ethanol).[3]

    • Aim for a concentration below 10% (w/v) . This dilution acts as a thermal buffer.[2][3]

    • Verification: Visually confirm no solid crystals remain.

Step 2: pH Verification
  • Why: Nitrobenzoates can hydrolyze in basic conditions to form nitrophenolate salts, which are often more shock-sensitive and unstable.[1][2][3]

  • Protocol:

    • Test the waste solution with pH paper.[2][3]

    • Target: pH 6–8 (Neutral).

    • Correction: If basic (pH > 8), carefully neutralize with dilute Acetic Acid. Do not use strong mineral acids.[2][3]

Step 3: Packaging
  • Container: Use High-Density Polyethylene (HDPE) or amber glass bottles with vented caps (if available) to prevent pressure buildup.[1][2][3]

  • Headspace: Leave at least 10-15% headspace in the container to allow for expansion.[1][2][3]

  • Secondary Containment: Place the primary container inside a secondary tray or bucket during transport to the central accumulation area.[2][3]

Step 4: Labeling & Regulatory Coding

Accurate labeling is critical for the safety of downstream waste handlers.[2][3]

FieldEntry
Chemical Name Waste Methyl 2-hydroxy-6-nitrobenzoate Solution (in Acetone/Ethanol)
Hazards Flammable, Toxic, Irritant
RCRA Code (USA) D001 (Ignitable), D003 (Reactive - precautionary), P/U List (Check specific state lists; usually falls under characteristic waste).[1][2][4]
DOT Hazard Class Class 3 (Flammable Liquid) or Class 4.1 (Flammable Solid) if not dissolved.[1][2][3][4]

Emergency Contingencies

Spills
  • Small Spill (< 10g/10mL):

    • Evacuate the immediate area.[2][3][5][6]

    • Don PPE (Double nitrile gloves, respirator).[2][3]

    • Cover spill with wet absorbent material (vermiculite or sand moistened with water/ethanol).[2][3] Do not use dry paper towels which can create friction.[3]

    • Scoop into a waste container using non-sparking tools (plastic scoop).

Exposure[2][3]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2][3][7] Nitro compounds can be absorbed through the skin (cyanosis risk).[2][3]

  • Eye Contact: Rinse with water for 15 minutes; seek medical attention.[2][3][7]

References

  • National Institutes of Health (NIH) - PubChem. Methyl 2-hydroxy-3-nitrobenzoate (Isomer Analog) Safety Data.[1][2][3] Available at: [Link][1][2][3][4]

  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for Nitrophenols.[2][3] Available at: [Link][1][2][3][4]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Characterization.[2][3] Available at: [Link][1][2][3][4]

Sources

Handling

Mastering the Safe Handling of Methyl 2-hydroxy-6-nitrobenzoate: A Guide for Laboratory Professionals

For Immediate Implementation: This guide provides critical safety protocols and logistical procedures for the handling and disposal of Methyl 2-hydroxy-6-nitrobenzoate. It is imperative for all researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides critical safety protocols and logistical procedures for the handling and disposal of Methyl 2-hydroxy-6-nitrobenzoate. It is imperative for all researchers, scientists, and drug development professionals working with this compound to thoroughly review and adhere to these guidelines to ensure a safe laboratory environment.

The presence of both a hydroxyl and a nitro group on the aromatic ring of Methyl 2-hydroxy-6-nitrobenzoate suggests a need for cautious handling, characteristic of many aromatic nitro compounds. These compounds can possess toxic, reactive, and explosive properties.[1][2][3] This guide synthesizes established safety protocols for similar chemical structures to provide a robust framework for managing this specific reagent.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from structurally similar compounds like Methyl 2-hydroxy-3-nitrobenzoate, we can anticipate the following hazards:

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Reactivity and Explosive Potential: Nitro compounds can be shock-sensitive and may explode if heated under confinement.[1]

  • Hazardous Decomposition: When heated, it may emit highly toxic fumes, including nitrogen oxides and carbon monoxide.[1]

Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering and Administrative Controls: Your First Line of Defense

Before relying on personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.

  • Ventilation: All work with Methyl 2-hydroxy-6-nitrobenzoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Local exhaust ventilation should be used to control the release of dust or vapors at the source.[5]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical. These SOPs should be readily accessible to all personnel.

  • Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures for aromatic nitro compounds before they begin work.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling Methyl 2-hydroxy-6-nitrobenzoate. The selection of appropriate PPE is a critical step in ensuring personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety goggles when there is a risk of splashing or explosion.[6]Protects against splashes of the chemical, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection A flame-resistant lab coat should be worn over personal clothing. Chemical-resistant gloves are required.[4][7]Protects skin from contact with the chemical, which can cause irritation. A flame-resistant lab coat offers protection in the event of a fire.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn.[6] Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the chemical.Prevents skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection In situations where dust or aerosols may be generated and engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Protects the respiratory system from irritation and potential toxic effects of inhaling the compound.
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling Methyl 2-hydroxy-6-nitrobenzoate.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Use and Maintenance Assess Task Assess Task-Specific Hazards (e.g., weighing, dissolution, reaction) Review SDS Review SDS of Methyl 2-hydroxy-6-nitrobenzoate and related compounds Assess Task->Review SDS Eye/Face Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (if splash/explosion risk) Review SDS->Eye/Face Hand Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) Review SDS->Hand Body Body Protection: - Flame-Resistant Lab Coat Review SDS->Body Respiratory Respiratory Protection: - Assess need based on ventilation and dust/aerosol generation Review SDS->Respiratory Inspect PPE Inspect PPE Before Use Eye/Face->Inspect PPE Hand->Inspect PPE Body->Inspect PPE Respiratory->Inspect PPE Don PPE Don PPE Correctly Inspect PPE->Don PPE Handle Chemical Handle Chemical in Fume Hood Don PPE->Handle Chemical Doff PPE Doff PPE Correctly and Dispose of Contaminated Items Handle Chemical->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: PPE selection and use workflow for handling Methyl 2-hydroxy-6-nitrobenzoate.

Step-by-Step Handling Procedures

Adherence to a systematic procedure is crucial for minimizing the risk of exposure and accidents.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Running Reactions:

    • Set up the reaction apparatus within the fume hood.

    • Monitor the reaction closely for any signs of an uncontrolled exotherm or gas evolution.

    • Have appropriate quenching materials and emergency equipment readily available.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

In the event of a spill or other emergency, immediate and correct action is critical.

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material in a sealed container for proper disposal.

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the affected area.

    • Follow the institution's emergency response procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing Methyl 2-hydroxy-6-nitrobenzoate must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[8]

Conclusion

The safe handling of Methyl 2-hydroxy-6-nitrobenzoate is achievable through a combination of robust engineering controls, strict adherence to established procedures, and the consistent use of appropriate personal protective equipment. By understanding the potential hazards and implementing the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound before beginning any work.

References

  • Methyl 2-hydroxy-3-nitrobenzoate CAS 22621-41-6 - Shanghai Talent Chemical Co.,Ltd. (n.d.). Retrieved from [Link]

  • Methyl 2-methyl-3-nitrobenzoate - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Nitrobenzene - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Common Personal Protective Equipment - Environmental Health & Safety. (2024, August 4). Retrieved from [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.). Retrieved from [Link]

  • PPE Choice and Cleaning PPE for Lab Entry - Engineering Research. (n.d.). Retrieved from [Link]

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